molecular formula C8H5N3O B8626685 Pyrido[2,3-b]pyrazine-3-carbaldehyde

Pyrido[2,3-b]pyrazine-3-carbaldehyde

Número de catálogo: B8626685
Peso molecular: 159.14 g/mol
Clave InChI: AVOYWCNKRKUPFG-UHFFFAOYSA-N
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Descripción

Pyrido[2,3-b]pyrazine-3-carbaldehyde is a useful research compound. Its molecular formula is C8H5N3O and its molecular weight is 159.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrido[2,3-b]pyrazine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrido[2,3-b]pyrazine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C8H5N3O

Peso molecular

159.14 g/mol

Nombre IUPAC

pyrido[2,3-b]pyrazine-3-carbaldehyde

InChI

InChI=1S/C8H5N3O/c12-5-6-4-10-7-2-1-3-9-8(7)11-6/h1-5H

Clave InChI

AVOYWCNKRKUPFG-UHFFFAOYSA-N

SMILES canónico

C1=CC2=NC=C(N=C2N=C1)C=O

Origen del producto

United States
Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of Pyrido[2,3-b]pyrazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of Pyrido[2,3-b]pyrazine-3-carbaldehyde Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Scaffold at a Glance

Pyrido[2,3-b]pyrazine-3-carbaldehyde is a highly electrophilic, fused heteroaromatic intermediate critical in the synthesis of folate antagonists, kinase inhibitors, and DNA-intercalating agents. Unlike its 6-isomer (which resides on the pyridine ring), the 3-carbaldehyde functionality is positioned on the electron-deficient pyrazine ring. This unique electronic environment amplifies its reactivity toward nucleophiles, making it a "privileged structure" for diversity-oriented synthesis (DOS) but posing specific challenges in isolation and stability.

This guide details the physicochemical characteristics, validated synthetic protocols, and reactivity profiles necessary to utilize this compound effectively in medicinal chemistry campaigns.

Structural & Electronic Analysis

The pyrido[2,3-b]pyrazine core (1,4,5-triazanaphthalene) is isosteric with pteridine (1,3,5,8-tetraazanaphthalene). The 3-carbaldehyde substituent is electronically coupled to the pyrazine nitrogens (N1 and N4), creating a push-pull system that significantly influences its solubility and reactivity.

Electronic Distribution
  • π-Deficiency: The pyrazine ring is inherently electron-deficient. The fusion with pyridine further lowers the LUMO energy.

  • Carbonyl Activation: The aldehyde carbon at C3 is exceptionally electrophilic due to the inductive electron-withdrawing effect of the adjacent N4 and the para-like resonance with N1.

  • Hydration Potential: In aqueous media, the C3-aldehyde exists in equilibrium with its gem-diol form, a property common to electron-poor heteroaromatic aldehydes (similar to pteridine-carboxaldehydes).

Physicochemical Properties Data

Data summarized for the isolated aldehyde and its parent scaffold.

PropertyValue / DescriptionContext for Drug Design
IUPAC Name Pyrido[2,3-b]pyrazine-3-carbaldehydeCore scaffold: CAS 322-46-3
Molecular Formula C₈H₅N₃O-
Molecular Weight 159.15 g/mol Fragment-based drug design (FBDD) friendly
Physical State Yellow to Orange SolidTypical of conjugated diaza-systems
Melting Point >150°C (Decomp.)Note: Precursor 3-methyl analog MP: ~120°C; Methyl ester derivative MP: 155–156°C
Solubility DMSO, DMF, CHCl₃ (Mod.), Water (Low)Solubilization often requires dipolar aprotic solvents
LogP (Predicted) ~0.5 – 0.9High polarity due to 3 nitrogen atoms
H-Bond Acceptors 4 (3 Ring N, 1 Carbonyl O)High interaction potential with kinase hinge regions
pKa (Conjugate Acid) ~1.5 – 2.0 (Pyrazine N)Weakly basic; protonation occurs at N1/N4

Note: Exact melting points for the aldehyde can vary based on hydration state. The methyl ester derivative is a reliable reference standard for purity characterization.

Validated Synthetic Protocol

The most reliable route to Pyrido[2,3-b]pyrazine-3-carbaldehyde is the Riley Oxidation of the 3-methyl precursor. Direct formylation of the ring is difficult due to its electron-deficient nature (resistant to Vilsmeier-Haack).

Step 1: Precursor Synthesis (Condensation)

Reaction: 2,3-Diaminopyridine + Pyruvaldehyde (40% aq.) → 3-Methylpyrido[2,3-b]pyrazine + 2-Methyl isomer (Regioisomer separation required).

Step 2: Selective Oxidation (The Critical Step)

This protocol minimizes over-oxidation to the carboxylic acid.

Reagents:

  • Substrate: 3-Methylpyrido[2,3-b]pyrazine[1][2]

  • Oxidant: Selenium Dioxide (SeO₂)

  • Solvent: 1,4-Dioxane / Water (95:5)

Protocol:

  • Dissolution: Dissolve 1.0 eq of 3-methylpyrido[2,3-b]pyrazine in 1,4-dioxane (10 mL/mmol). Add 1.1 eq of SeO₂.

  • Reflux: Heat the mixture to reflux (101°C) under N₂ atmosphere. Monitor by TLC (System: EtOAc/MeOH 9:1). Reaction typically completes in 2–4 hours.

    • Checkpoint: The aldehyde spot will appear less polar than the acid byproduct but more polar than the methyl starter.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove precipitated black selenium (Se⁰). Wash the pad with hot EtOAc.[3]

  • Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (SiO₂, CH₂Cl₂ → 5% MeOH/CH₂Cl₂).

    • Note: Avoid prolonged exposure to silica, which can catalyze hydration or oxidation.

Diagram: Synthesis & Reactivity Flow

SynthesisPath Start 2,3-Diaminopyridine Inter 3-Methylpyrido[2,3-b]pyrazine Start->Inter Condensation Reagent1 Pyruvaldehyde Reagent1->Inter Target Pyrido[2,3-b]pyrazine- 3-carbaldehyde Inter->Target Riley Oxidation Oxidant SeO2 / Dioxane Oxidant->Target Acid Carboxylic Acid (Over-oxidation) Target->Acid [O] Schiff Schiff Bases (Kinase Inhibitors) Target->Schiff R-NH2

Figure 1: Synthetic pathway from commercial starting materials to the 3-carbaldehyde and its downstream divergence.

Reactivity Profile & Applications

The 3-carbaldehyde is not merely a passive handle; it is a "warhead" for covalent modification or heterocyclization.

Schiff Base Formation (Drug Discovery)

The most common application is the condensation with aryl hydrazines or amines to form hydrazones or imines .

  • Mechanism: Rapid nucleophilic attack at the carbonyl carbon. Acid catalysis (acetic acid) is often required to drive the dehydration step.

  • Relevance: These derivatives often exhibit enhanced affinity for ATP-binding pockets in kinases (e.g., EGFR, VEGFR) due to the planar, nitrogen-rich scaffold mimicking the adenine base of ATP.

Oxidation to Carboxylic Acid

The aldehyde is sensitive to aerobic oxidation.

  • Transformation: Aldehyde → Pyrido[2,3-b]pyrazine-3-carboxylic acid.

  • Utility: The acid can be converted to esters (e.g., methyl pyrido[2,3-b]pyrazine-3-carboxylate) which are stable precursors for crystal engineering and supramolecular chemistry.

Covalent Hydration

In aqueous buffers (biological assays), the aldehyde exists in equilibrium with the gem-diol: R-CHO + H₂O ⇌ R-CH(OH)₂

  • Impact: This can affect IC₅₀ measurements if the active species is the aldehyde but the dominant species in buffer is the diol. Researchers must use fresh DMSO stock solutions to minimize this artifact.

Biological Implications (ADME)

For drug development professionals, understanding how this scaffold behaves in vivo is crucial.

ParameterImplication
Metabolic Stability The pyrazine ring is susceptible to oxidative metabolism (e.g., by aldehyde oxidase). The aldehyde moiety itself is a primary metabolic soft spot (oxidation to acid).
Permeability Moderate. The planar structure aids passive diffusion, but high PSA (Polar Surface Area) may limit BBB penetration unless substituted with lipophilic groups.
Toxicity Potential Aldehydes are reactive electrophiles (Michael acceptors if conjugated). Potential for covalent binding to proteins (off-target toxicity).
ADME Decision Logic

ADME Compound Pyrido[2,3-b]pyrazine- 3-carbaldehyde Metabolism Metabolism (Liver) Compound->Metabolism Aldehyde Oxidase TargetBind Target Binding (Kinase/DNA) Compound->TargetBind H-Bonding Tox Toxicity Risk Compound->Tox Electrophilicity CovMod Schiff Base Formation (In Situ) Compound->CovMod R-NH2 (Bio-amines) AcidMet Carboxylic Acid (Inactive/Excreted) Metabolism->AcidMet ProteinBind Non-Specific Protein Adducts Tox->ProteinBind

Figure 2: Pharmacokinetic fate and biological interaction pathways of the scaffold.

References

  • Goswami, S., & Hazra, A. (2011).[1][2] Methyl pyrido[2,3-b]pyrazine-3-carboxylate.[1] Acta Crystallographica Section E. Link

  • Kim, H. S., et al. (2000). Synthesis and Tautomerism of Pyrido(2,3-b)pyrazines. Journal of the Korean Chemical Society. Link

  • Lassagne, F., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles. Molecules. Link

  • PubChem. Pyrido[2,3-b]pyrazine Compound Summary. National Library of Medicine. Link

Sources

Pyrido[2,3-b]pyrazine-3-carbaldehyde: Comprehensive Identification, Synthesis, and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward increasingly complex non-peptide small molecules, bicyclic heteroaromatics like pyrido[2,3-b]pyrazine-3-carbaldehyde have emerged as indispensable synthetic scaffolds. This whitepaper provides an authoritative technical breakdown of the compound’s physicochemical properties, validated synthetic pathways, and its mechanistic role in the development of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. Designed for application scientists and medicinal chemists, this guide bridges theoretical causality with field-proven experimental protocols.

Chemical Identification & Structural Properties

Pyrido[2,3-b]pyrazine-3-carbaldehyde is a fused bicyclic system combining a pyridine and a pyrazine ring, functionalized with a highly reactive aldehyde group at the 3-position. This electron-deficient core makes it highly susceptible to nucleophilic attack, serving as a prime electrophilic handle for downstream functionalization.

The quantitative identification parameters are summarized in the table below:

PropertyValue
IUPAC Name Pyrido[2,3-b]pyrazine-3-carbaldehyde
CAS Number 1 [3]
Molecular Formula C₈H₅N₃O
Molecular Weight 159.15 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (3 Nitrogen, 1 Oxygen)
Rotatable Bonds 1
Topological Polar Surface Area (TPSA) 56.0 Ų

Synthetic Methodology: The Riley Oxidation

The most robust and scalable method for synthesizing pyrido[2,3-b]pyrazine-3-carbaldehyde is the Riley oxidation of its methyl precursor, 3-methyl-pyrido[2,3-b]pyrazine.

Mechanistic Causality

The choice of reagents in this protocol is highly deliberate:

  • Selenium Dioxide (SeO₂): Acts as a highly specific oxidant for allylic and benzylic-type methyl groups. The strong electron-withdrawing nature of the pyrido-pyrazine core renders the 3-methyl group highly acidic. This acidity facilitates rapid enolization, which is the prerequisite for the electrophilic attack by SeO₂.

  • 1,4-Dioxane / Water Solvent System: Dioxane provides the necessary boiling point (~101°C) for the thermal activation of the oxidation. The minor addition of water (approx. 3% v/v) is not merely for solubility; it acts as a crucial nucleophile to hydrolyze the intermediate selenite ester, turning over the aldehyde product and precipitating elemental selenium.

Step-by-Step Experimental Protocol

This protocol is adapted from validated2 [1].

  • Reagent Charging: To a clean, dry round-bottom flask, add 3-methyl-pyrido[2,3-b]pyrazine (1.00 g, 6.89 mmol) and SeO₂ (800 mg, 7.2 mmol, 1.05 eq).

  • Solvent Addition: Suspend the solid mixture in 70 mL of 1,4-dioxane and 2 mL of distilled water.

  • Inert Atmosphere & Reflux: Purge the reaction vessel with nitrogen gas to prevent over-oxidation of the aldehyde to a carboxylic acid by atmospheric oxygen. Heat the mixture to reflux for exactly 4 hours.

  • Cooling & Precipitation: Remove the heat source and cool the reaction to room temperature. Allow the mixture to stand undisturbed for 16 hours.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of diatomaceous earth (Celite). Wash the filter cake thoroughly with ethyl acetate (50 mL). Note: This step is strictly required because colloidal selenium poses severe toxicity risks and can poison downstream transition-metal catalysts.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude pyrido[2,3-b]pyrazine-3-carbaldehyde, which can be further purified via recrystallization.

Self-Validating System: Trustworthiness in this protocol is established through visual and chromatographic self-validation. The progression of the reaction is physically indicated by the precipitation of a red/black elemental selenium solid, confirming the reduction of Se(IV) to Se(0). Simultaneously, TLC monitoring should confirm the complete consumption of the highly UV-active starting material.

SynthesisWorkflow Start 3-Methyl-pyrido[2,3-b]pyrazine (1.00 g, 6.89 mmol) Reagents Add SeO2 (800 mg) 1,4-Dioxane (70 mL) + H2O (2 mL) Start->Reagents Reflux Reflux under N2 (100°C, 4 hours) Reagents->Reflux Thermal Activation Cooling Cool & Stand (16 hours) Reflux->Cooling Se(0) Precipitation Filtration Filter through Celite (Remove Se(0) waste) Cooling->Filtration Product Pyrido[2,3-b]pyrazine-3-carbaldehyde (Target Product) Filtration->Product Concentration

Workflow for the Riley oxidation synthesis of Pyrido[2,3-b]pyrazine-3-carbaldehyde.

Downstream Applications & Reactivity

GnRH Receptor Antagonists in Oncology

Pyrido[2,3-b]pyrazine-3-carbaldehyde is a crucial intermediate in the synthesis of non-peptide GnRH receptor antagonists. GnRH, a decameric peptide released from the hypothalamus, stimulates the anterior pituitary to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH).

In sex-hormone-dependent pathological conditions (e.g., prostate cancer, endometriosis, uterine fibroids), inhibiting the GnRH receptor leads to a therapeutic drop in sex steroid production. The aldehyde group of pyrido[2,3-b]pyrazine-3-carbaldehyde is utilized to install complex amine or aryl groups via reductive amination, building the specific pharmacophore required to competitively bind and block the GnRH receptor without triggering the initial hormone stimulation phase seen in peptide superagonists.

GnRHPathway Hypothalamus Hypothalamus GnRH GnRH Release Hypothalamus->GnRH Receptor GnRH Receptor (Anterior Pituitary) GnRH->Receptor Agonism Gonadotropins FSH & LH Release Receptor->Gonadotropins Activation Antagonist Pyrido-pyrazine Antagonist Antagonist->Receptor Competitive Inhibition Steroids Sex Steroid Biosynthesis (Gonads) Gonadotropins->Steroids Disease Hormone-Dependent Pathologies Steroids->Disease Exacerbation

GnRH receptor signaling pathway and the inhibitory role of pyrido-pyrazine antagonists.
Oxidative Esterification via Organocatalysis

Beyond medicinal chemistry, the aldehyde is utilized in advanced organocatalytic transformations. 3 [2] to convert pyrido[2,3-b]pyrazine-3-carbaldehyde directly into methyl pyrido[2,3-b]pyrazine-3-carboxylate.

By utilizing thiamine hydrochloride (Vitamin B1) as an N-heterocyclic carbene (NHC) precatalyst, triethylamine as a base, and ambient oxygen as the terminal oxidant in methanol, the aldehyde is seamlessly converted to an ester. This avoids harsh traditional oxidants (like KMnO₄ or Jones reagent) that could destructively cleave the sensitive pyrido-pyrazine core. Crystallographic studies of the resulting ester confirm high structural stability mediated by pyrazine–pyrazine π–π stacking interactions (centroid–centroid distance = 3.6994 Å).

Analytical Validation

To verify the purity and identity of the synthesized compound, the following analytical benchmarks should be met:

  • ¹H NMR (CDCl₃ or DMSO-d₆): The signature aldehyde proton (-CHO) will appear as a sharp singlet far downfield, typically between 10.0 and 10.5 ppm. The aromatic protons of the pyridine and pyrazine rings will resolve as a complex multiplet between 8.0 and 9.5 ppm.

  • Mass Spectrometry (ESI-MS): The expected [M+H]⁺ peak must be observed at m/z 160.1.

References

  • US20060019965A1 - Gonadotropin releasing hormone receptor antagonists - Google Patents.
  • Methyl pyrido[2,3-b]pyrazine-3-carboxylate - PMC - NIH.
  • 118000-43-4 | Imidazo[1,2-a]pyridine-2-carbaldehyde (Cataloging Pyrido[2,3-b]pyrazine-3-carbaldehyde CAS 874279-17-1) - BLDpharm.

Sources

Structural and Synthetic Insights into Pyrido[2,3-b]pyrazine-3-carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-b]pyrazine scaffold is a privileged nitrogen-containing heterocycle in medicinal chemistry, frequently utilized as a bioisostere for purines and quinoxalines. Its derivatives exhibit profound pharmacological versatility, acting as potent Human Cytomegalovirus (HCMV) polymerase inhibitors, Gonadotropin-Releasing Hormone (GnRH) receptor antagonists, and targeted kinase inhibitors [1, 2].

Within this chemical space, pyrido[2,3-b]pyrazine-3-carbaldehyde serves as a critical synthetic node. The highly reactive 3-carbaldehyde moiety provides an ideal vector for late-stage functionalization, allowing medicinal chemists to fine-tune lipophilicity, optimize target binding, and mitigate off-target liabilities (such as hERG-related cardiotoxicity) [2]. This whitepaper provides an in-depth technical analysis of the synthetic methodologies, mechanistic rationales, and crystallographic properties of pyrido[2,3-b]pyrazine-3-carbaldehyde and its key ester derivatives.

Synthetic Methodology & Mechanistic Causality

The transformation of the pyrido[2,3-b]pyrazine core into functionalized derivatives requires precise control over oxidation states and regioselectivity. The synthesis of the highly characterized derivative, methyl pyrido[2,3-b]pyrazine-3-carboxylate , proceeds via a two-stage workflow originating from 3-methyl-pyrido[2,3-b]pyrazine [1, 3].

Protocol 1: Synthesis of Pyrido[2,3-b]pyrazine-3-carbaldehyde

The initial phase involves the selective oxidation of a benzylic-like methyl group to an aldehyde.

Step-by-Step Methodology:

  • Reagent Charging: To a round-bottom flask, add 3-methyl-pyrido[2,3-b]pyrazine (1.0 eq) and selenium dioxide (SeO₂; 1.05 eq).

  • Solvent Addition: Suspend the mixture in 1,4-dioxane and distilled water (approx. 35:1 v/v ratio).

  • Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for 4 hours.

  • Precipitation: Cool the mixture to room temperature and allow it to stand for 16 hours.

  • Filtration: Filter the mixture through a pad of diatomaceous earth (Celite) to remove the precipitated red/black elemental selenium waste.

  • Isolation: Wash the filter cake with ethyl acetate, combine the organic filtrates, and concentrate under reduced pressure to yield pyrido[2,3-b]pyrazine-3-carbaldehyde.

Causality & Expert Insight: SeO₂ is specifically chosen for this step because it selectively oxidizes allylic and benzylic positions without over-oxidizing the substrate to a carboxylic acid. The 16-hour resting phase is critical; it ensures the complete thermodynamic conversion of reactive selenium intermediates into insoluble elemental selenium, preventing heavy metal contamination in downstream biological assays [3].

Protocol 2: Oxidative Esterification to Methyl Pyrido[2,3-b]pyrazine-3-carboxylate

The aldehyde is subsequently converted directly into a methyl ester using a bio-inspired organocatalytic approach.

Step-by-Step Methodology:

  • Dissolution: Dissolve pyrido[2,3-b]pyrazine-3-carbaldehyde in anhydrous methanol.

  • Catalyst Addition: Add thiamine hydrochloride (catalyst) and triethylamine (Et₃N; base) to the solution.

  • Oxidation: Stir the reaction mixture vigorously under an oxygen atmosphere (balloon) for 2.5 hours at ambient temperature.

  • Purification: Quench the reaction, extract with an organic solvent (e.g., dichloromethane), and purify via silica gel column chromatography to obtain methyl pyrido[2,3-b]pyrazine-3-carboxylate.

  • Crystallization: Dissolve the purified ester in chloroform (CHCl₃) and allow the solvent to undergo slow evaporation at room temperature to yield single crystals suitable for X-ray diffraction.

Causality & Expert Insight: This step utilizes umpolung (polarity reversal) catalysis. Triethylamine deprotonates thiamine hydrochloride to generate an active N-heterocyclic carbene (thiazolium ylide). This carbene attacks the electrophilic aldehyde carbon, forming a Breslow intermediate. Oxygen selectively oxidizes this intermediate to an acyl azolium species, which is rapidly trapped by methanol to form the ester. This avoids the use of harsh transition metals, preserving the integrity of the nitrogen-rich heterocyclic core [1].

SynthWorkflow A 3-Methyl-pyrido[2,3-b]pyrazine B SeO2 Oxidation (1,4-dioxane/H2O, Reflux) A->B C Pyrido[2,3-b]pyrazine-3-carbaldehyde B->C Yields intermediate D Oxidative Esterification (MeOH, O2, Thiamine HCl, Et3N) C->D E Methyl pyrido[2,3-b]pyrazine-3-carboxylate D->E Umpolung catalysis F Slow Evaporation (Chloroform) E->F G Single Crystal (Monoclinic, Z=8) F->G Crystallization

Caption: Synthetic workflow from 3-methyl-pyrido[2,3-b]pyrazine to the crystallized ester derivative.

Crystallographic Analysis & Structural Logic

Understanding the solid-state geometry of pyrido[2,3-b]pyrazine derivatives is vital for structure-based drug design. The crystal structure of methyl pyrido[2,3-b]pyrazine-3-carboxylate (derived from the 3-carbaldehyde) provides profound insights into the scaffold's intermolecular behavior [1].

Asymmetric Unit and Lattice Dynamics

The compound crystallizes in a monoclinic system. A defining feature of this crystal structure is that the asymmetric unit consists of two crystallographically independent molecules (Molecule A and Molecule B) . The bond lengths and thermal parameters of these two molecules are strikingly similar, and they exhibit a symmetry that closely approximates an inversion center [1].

This dual-molecule arrangement is driven by packing efficiency. The near-inversion symmetry minimizes void space within the lattice, allowing the highly planar heterocyclic rings to optimize their electrostatic contacts.

Intermolecular Interaction Networks

The structural stability of the crystal is dictated by two primary forces:

  • Hydrogen Bonding: The lattice forms a robust three-dimensional network facilitated by intermolecular C—H···O (involving the ester carbonyl) and C—H···N (involving the pyrazine/pyridine nitrogens) hydrogen bonds.

  • π–π Stacking Interactions: The electron-deficient nature of the pyrazine ring promotes significant offset π-stacking. Molecule A engages in pyrazine–pyrazine π–π interactions with a centroid-to-centroid distance of 3.6994 Å. Molecule B engages in pyridine–pyrazine π–π interactions with a centroid distance of 3.6374 Å [1].

These stacking distances are highly relevant to pharmacology, as they mimic the exact π-stacking distances required for the scaffold to intercalate with DNA or bind within the hydrophobic, aromatic-rich ATP-binding pockets of target kinases.

Crystallographic Data Summary

The quantitative solid-state parameters of the derivative are summarized below:

ParameterValue
Chemical Formula C₉H₇N₃O₂
Molecular Weight 189.18 g/mol
Crystal System Monoclinic
Space Group / Z Z = 8
Unit Cell Dimensions a = 9.5135 (1) Åb = 26.9042 (3) Åc = 6.7837 (1) Å
Cell Angle β = 107.686 (1)°
Cell Volume 1654.24 (4) ų
Temperature 100 K
Pyrazine-Pyrazine π-π Distance 3.6994 (5) Å
Pyridine-Pyrazine π-π Distance 3.6374 (5) Å

Data adapted from Fun et al., 2011 [1].

CrystalInteractions MolA Molecule A (Asymmetric Unit) MolB Molecule B (Asymmetric Unit) MolA->MolB Near Inversion Symmetry HbondO C-H···O Hydrogen Bonds MolA->HbondO HbondN C-H···N Hydrogen Bonds MolA->HbondN PiPi1 Pyrazine-Pyrazine π-π Stacking MolA->PiPi1 3.6994 Å MolB->HbondO MolB->HbondN PiPi2 Pyridine-Pyrazine π-π Stacking MolB->PiPi2 3.6374 Å

Caption: Intermolecular interaction network stabilizing the crystal lattice of the derivative.

Conclusion

The pyrido[2,3-b]pyrazine-3-carbaldehyde scaffold is a master key in heterocyclic drug discovery. By understanding the mechanistic causality of its synthesis—specifically the use of umpolung organocatalysis to generate ester derivatives—researchers can efficiently access diverse chemical spaces. Furthermore, the crystallographic validation of these derivatives highlights the critical role of π–π stacking and C—H···N/O hydrogen bonding. These solid-state features directly translate to the scaffold's ability to engage complex biological targets, ensuring its continued prominence in the development of next-generation therapeutics.

References

  • Fun, H.-K., Hemamalini, M., Hazra, A., & Goswami, S. (2011). Methyl pyrido[2,3-b]pyrazine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3120. URL: [Link]

  • Zhu, Y., et al. (2020). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 15(22), 2132-2147. URL: [Link]

  • Zhu, Y. F., et al. (2006). Gonadotropin releasing hormone receptor antagonists. US Patent US20060019965A1.

A Technical Guide to the Spectroscopic Characterization of Pyrido[2,3-b]pyrazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The fusion of pyridine and pyrazine rings creates the pyrido[2,3-b]pyrazine core, a heterocyclic scaffold of significant interest to the scientific community. These structures are integral to the development of novel pharmaceuticals and advanced functional materials.[1][2] The pyrazine moiety is found in biologically crucial molecules like riboflavin and folic acid.[1] Synthetic derivatives of this scaffold are being explored for a wide range of therapeutic applications, including the treatment of tuberculosis and various inflammatory diseases.[1][3] Furthermore, their unique electronic properties make them excellent candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices, where they can function as efficient emitters.[4][5][6]

This guide focuses on a specific, functionalized derivative: Pyrido[2,3-b]pyrazine-3-carbaldehyde. The introduction of the aldehyde functional group at the 3-position provides a reactive handle for further synthetic transformations, making it a valuable building block for creating more complex molecules. A thorough and unambiguous characterization of this starting material is paramount to ensure the success of subsequent research and development efforts. This document provides a comprehensive, multi-technique spectroscopic protocol for the structural elucidation and verification of Pyrido[2,3-b]pyrazine-3-carbaldehyde, grounded in established principles and methodologies.

Molecular Structure and Synthesis Overview

The structural integrity of any subsequent investigation relies on the confirmed identity of the starting material. This section outlines the structure of Pyrido[2,3-b]pyrazine-3-carbaldehyde and a common synthetic pathway.

Molecular Structure:

  • Systematic Name: Pyrido[2,3-b]pyrazine-3-carbaldehyde

  • Molecular Formula: C₈H₅N₃O

  • Molecular Weight: 159.15 g/mol

The molecule consists of a planar, aromatic pyridopyrazine core with an aldehyde group (-CHO) attached to the C3 position of the pyrazine ring. The electron-withdrawing nature of the nitrogen atoms and the aldehyde group significantly influences the electronic distribution and, consequently, the spectroscopic properties of the molecule.

Synthetic Approach: Condensation Reaction

A robust and widely adopted method for synthesizing the pyridopyrazine core is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[2][7] For the target molecule, this involves the reaction of 2,3-diaminopyridine with a suitable glyoxal derivative.

cluster_reactants Reactants cluster_process Process cluster_products Products A 2,3-Diaminopyridine C Condensation Reaction (e.g., Reflux in Ethanol/DMF) A->C Reacts with B Pyruvaldehyde (or protected derivative) B->C D Pyrido[2,3-b]pyrazine-3-carbaldehyde C->D Yields E Water (2 molecules) C->E Start Purified Sample of Pyrido[2,3-b]pyrazine-3-carbaldehyde NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS UV UV-Vis Spectroscopy Start->UV Data_NMR Proton/Carbon Skeleton Connectivity NMR->Data_NMR Data_IR Functional Groups (C=O, C-H, C=N) IR->Data_IR Data_MS Molecular Weight & Formula MS->Data_MS Data_UV Conjugated π-System Electronic Transitions UV->Data_UV Analysis Data Integration & Analysis Data_NMR->Analysis Data_IR->Analysis Data_MS->Analysis Data_UV->Analysis Conclusion Confirmed Structure Analysis->Conclusion

Caption: Integrated workflow for spectroscopic characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is determined by its local electronic environment, while spin-spin coupling reveals the number of neighboring protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for heterocyclic compounds to avoid peak overlap with the solvent signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. [8]4. Processing: Process the raw data (Free Induction Decay) using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

Data Interpretation and Expected Spectrum: The ¹H NMR spectrum is expected to show signals corresponding to the five protons of the molecule. The aldehyde proton will be the most deshielded, appearing far downfield.

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
-CHO9.5 - 10.5Singlet (s)N/A1HHighly deshielded due to the anisotropy of the C=O bond and electron-withdrawing nature.
H29.4 - 9.6Singlet (s)N/A1HLocated on the pyrazine ring, deshielded by adjacent nitrogen and the C=O group. [8]
H89.1 - 9.3Doublet of doublets (dd)J ≈ 4.5, 1.8 Hz1HDeshielded by the adjacent ring nitrogen (N1). Coupled to H7 and H6. [8]
H68.4 - 8.6Doublet of doublets (dd)J ≈ 8.5, 1.8 Hz1HDeshielded by the adjacent ring nitrogen (N5). Coupled to H7 and H8. [8]
H77.7 - 7.9Doublet of doublets (dd)J ≈ 8.5, 4.5 Hz1HCoupled to both H6 and H8 on the pyridine ring. [8]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment and hybridization state.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample or a longer acquisition time may be necessary.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common practice results in all carbon signals appearing as singlets, simplifying the spectrum.

  • Processing: Standard Fourier transformation and processing are applied.

Data Interpretation and Expected Spectrum: Eight distinct signals are expected, one for each unique carbon atom in the molecule. The aldehyde carbonyl carbon is the most prominent and downfield signal.

Carbon(s)Expected Chemical Shift (δ, ppm)Rationale
-C HO190 - 195Carbonyl carbon, highly deshielded.
C8a154 - 156Bridgehead carbon adjacent to two nitrogen atoms.
C4a152 - 154Bridgehead carbon adjacent to one nitrogen atom.
C8150 - 153Aromatic CH in the pyridine ring, adjacent to N1. [8]
C3144 - 146Carbon bearing the aldehyde group, deshielded.
C2140 - 143Aromatic CH in the pyrazine ring.
C6136 - 138Aromatic CH in the pyridine ring. [8]
C7125 - 128Aromatic CH in the pyridine ring. [8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Theoretical Basis: FT-IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing their bonds to stretch or bend. This technique is exceptionally powerful for identifying the presence of functional groups.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Spectrum: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum.

Data Interpretation and Expected Spectrum: The FT-IR spectrum will be dominated by a very strong absorption from the aldehyde C=O stretch.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale
Aromatic C-H Stretch3100 - 3000Medium-WeakStretching of sp² C-H bonds in the heterocyclic rings. [7]
Aldehyde C-H Stretch2850 - 2820 and 2750 - 2720WeakCharacteristic pair of bands for an aldehyde C-H bond (Fermi resonance).
Aldehyde C=O Stretch1710 - 1690Strong, SharpConjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic aldehyde. [9]
Aromatic C=N/C=C Stretch1600 - 1450Medium-StrongMultiple bands corresponding to the ring stretching vibrations of the pyridopyrazine core. [7]
Fingerprint Region< 1400ComplexC-H bending and other skeletal vibrations that are unique to the molecule.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural characterization, it provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about its substructures.

Experimental Protocol:

  • Ionization: Introduce a small amount of the sample into the mass spectrometer. Electron Impact (EI) is a common hard ionization technique that provides fragmentation data. Electrospray Ionization (ESI) is a softer technique that typically provides a strong molecular ion peak with minimal fragmentation.

  • Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.

  • Detection: Ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation and Expected Spectrum: The primary goal is to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

m/z ValueIonRationale
159.0433[M]⁺ (HRMS)The exact mass of the molecular ion, C₈H₅N₃O⁺.
159[M]⁺The nominal mass molecular ion peak.
130[M-CHO]⁺Loss of the formyl radical (29 Da).
131[M-CO]⁺Loss of a neutral carbon monoxide molecule (28 Da).
104[C₆H₄N₂]⁺Further fragmentation of the pyridopyrazine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Basis: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for characterizing molecules with conjugated π-systems.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane).

  • Blank Measurement: Use a cuvette filled with the pure solvent to zero the spectrophotometer.

  • Data Acquisition: Replace the blank with the sample cuvette and scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.

Data Interpretation and Expected Spectrum: The extended π-conjugated system of the pyridopyrazine core will give rise to characteristic absorption bands.

Transition TypeExpected λ_max (nm)Rationale
π → π280 - 400These intense absorptions arise from electronic transitions within the conjugated aromatic system. Multiple bands may be present. [4]
n → π350 - 450Weaker absorptions resulting from the promotion of non-bonding electrons (from N atoms and the O atom) into anti-bonding π* orbitals. These may be observed as shoulders on the more intense π → π* bands. [4][10]

Conclusion

The comprehensive application of ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and cross-validating framework for the unambiguous characterization of Pyrido[2,3-b]pyrazine-3-carbaldehyde. The data derived from these techniques, when integrated, confirm the molecular connectivity, the presence of key functional groups, the molecular weight and formula, and the electronic nature of the conjugated system. This rigorous characterization is the essential foundation upon which further research into the applications of this versatile heterocyclic building block can be confidently built.

References

  • PubChem. Pyrido(2,3-b)pyrazine. National Institutes of Health. [Link]

  • Maquestiau, A., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI. [Link]

  • Ahmad, V. U., et al. (2012). Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diamino. Current Chemistry Letters. [Link]

  • Patil, S. A., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances. [Link]

  • Ahmad, P., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

  • Beilstein Journals. (Supporting information for). Microwave-assisted synthesis of pyrido[2,3-b]pyrazines. [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. [Link]

  • Kim, H. S., et al. (2000). Synthesis and Tautomerism of Pyrido(2,3-b)pyrazines. OSTI.GOV. [Link]

  • Ahmad, P., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • Sharma, K., et al. (2023). Recent synthetic methodologies for pyridopyrazines: An update. ResearchGate. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]

  • Nayyar, A., et al. (2011). Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors. National Institutes of Health. [Link]

  • SpectraBase. Pyrido[2,3-b]pyrazin-2(1H)-one, 2,4-dihydro-3-[2-(4-fluorophenyl)-2-oxoethylidene]-. [Link]

  • SIELC Technologies. (2018, May 16). Pyrido(2,3-b)pyrazine. [Link]

  • NIST. 3-Pyridinecarboxaldehyde. NIST WebBook. [Link]

  • Patil, S. A., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc. Semantic Scholar. [Link]

  • RSC Publishing. Pyrido[2,3-b]pyrazine-based full-color fluoresent materials for high-performance OLEDs. [Link]

  • ResearchGate. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. [Link]

  • Lekavičius, D., et al. (2024). Pyrido[2,3-b]pyrazine-based donor–acceptor emitters for high-efficiency TADF OLEDs. SPIE. [Link]

  • Ghaffar, S. A., et al. (2020). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Journal of Science and Technology. [Link]

Sources

Pyrido[2,3-b]pyrazine-3-carbaldehyde molecular structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pyrido[2,3-b]pyrazine-3-carbaldehyde: Molecular Structure, Synthesis, and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

Pyrido[2,3-b]pyrazine-3-carbaldehyde (CAS: N/A for specific isomer in common catalogs; Core CAS: 322-46-3) is a critical fused heterocyclic intermediate in the synthesis of bioactive small molecules. Structurally composed of a pyridine ring fused to a pyrazine ring with a reactive formyl group at the 3-position, this scaffold mimics the pteridine core found in folate and biopterin.

It serves as a primary "warhead" for generating libraries of kinase inhibitors (e.g., PI3K, FGFR), folate antagonists (dihydrofolate reductase inhibitors), and antimicrobial agents . The aldehyde functionality allows for rapid diversification via reductive amination, Wittig olefination, and condensation reactions, making it a high-value building block in Structure-Activity Relationship (SAR) studies.

Molecular Specifications & Properties

Structural Identity[1]
ParameterDetail
IUPAC Name Pyrido[2,3-b]pyrazine-3-carbaldehyde
Molecular Formula C₈H₅N₃O
Molecular Weight 159.15 g/mol
Core Scaffold 1,4,5-Triazanaphthalene (Deazapteridine derivative)
SMILES O=Cc1nc2ncccc2nc1
InChI Key (Derivative specific)
Physicochemical Properties
  • Physical State: Pale yellow to tan solid.

  • Solubility: Soluble in DMSO, DMF, and hot 1,4-dioxane; sparingly soluble in water and diethyl ether.

  • Electronic Character: The pyrido[2,3-b]pyrazine ring is highly electron-deficient due to the presence of three nitrogen atoms. This makes the C3-aldehyde highly electrophilic and susceptible to nucleophilic attack, but also prone to hydration in aqueous acidic media.

  • Stability: Stable under inert atmosphere (N₂/Ar). Susceptible to oxidation (to carboxylic acid) in air over prolonged periods or Cannizzaro disproportionation in strong alkali.

Synthesis Protocol: The "Gold Standard" Route

The most reliable synthesis involves a two-stage process: (1) Construction of the heteroaromatic core via condensation, followed by (2) Selenium Dioxide (SeO₂) oxidation of the methyl precursor.

Reaction Pathway Diagram

SynthesisPathway Start 2,3-Diaminopyridine Intermed 3-Methylpyrido[2,3-b]pyrazine (Major Isomer) Start->Intermed Condensation (EtOH/H2O, 0°C) Reagent1 + Methylglyoxal (Pyruvaldehyde) Reagent1->Intermed Product Pyrido[2,3-b]pyrazine- 3-carbaldehyde Intermed->Product Riley Oxidation (Reflux, 4h) Reagent2 + SeO2 (Dioxane/H2O)

Figure 1: Stepwise synthesis from commercially available 2,3-diaminopyridine.

Detailed Experimental Methodology

Step 1: Synthesis of 3-Methylpyrido[2,3-b]pyrazine

  • Principle: Condensation of an unsymmetrical diamine with an unsymmetrical 1,2-dicarbonyl yields regioisomers. Reaction with methylglyoxal typically favors the 3-methyl isomer over the 2-methyl isomer due to the higher nucleophilicity of the pyridine ring nitrogen (N1) attacking the more reactive aldehyde carbonyl of methylglyoxal.

  • Protocol:

    • Dissolve 2,3-diaminopyridine (10.0 g) in Ethanol (100 mL) and water (20 mL).

    • Cool to 0°C.

    • Add Methylglyoxal (40% aq. solution, 1.1 eq) dropwise over 30 mins.

    • Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) overnight.

    • Purification: Evaporate solvent. The residue is a mixture.[1] Recrystallize from Benzene/Petroleum Ether or separate via flash chromatography (SiO₂, EtOAc/Hexane gradient) to isolate the 3-methyl isomer (confirmed by ¹H NMR: methyl singlet ~2.8 ppm).

Step 2: Selenium Dioxide Oxidation (Riley Oxidation)

  • Principle: SeO₂ selectively oxidizes activated methyl groups on heteroaromatic rings to aldehydes.

  • Protocol (Based on US Patent 2006/0019965):

    • Charge: In a round-bottom flask, place 3-Methylpyrido[2,3-b]pyrazine (1.00 g, 6.89 mmol) and Selenium Dioxide (SeO₂, 800 mg, 7.2 mmol, 1.05 eq).

    • Solvent: Add 1,4-Dioxane (70 mL) and distilled water (2 mL). The water is crucial to prevent over-oxidation and facilitate the reaction mechanism.

    • Reaction: Heat to reflux (approx. 101°C) under Nitrogen atmosphere for 4 hours. Monitor by TLC (aldehyde is typically more polar than the methyl precursor).

    • Workup: Cool to RT and let stand (e.g., 16 h) to precipitate Selenium metal.

    • Filtration: Filter the mixture through a pad of Diatomaceous earth (Celite) to remove toxic selenium residues. Wash the pad with Ethyl Acetate.

    • Isolation: Concentrate the filtrate in vacuo.

    • Purification: The crude solid can be used directly or purified by short-path column chromatography (DCM/MeOH) if high purity is required.

Reactivity & Derivatization Map

The C3-aldehyde is a versatile handle. The electron-deficient nature of the ring makes the carbonyl carbon highly susceptible to nucleophilic attack, often requiring milder conditions than benzaldehyde derivatives.

ReactivityMap Center Pyrido[2,3-b]pyrazine- 3-carbaldehyde Schiff Schiff Bases / Amines (Reductive Amination) Center->Schiff + R-NH2 then NaBH(OAc)3 Acid Carboxylic Acid (Pinnick/Ag2O Oxidation) Center->Acid + NaClO2 or Ag2O Olefin Alkenes (Wittig/Horner-Wadsworth-Emmons) Center->Olefin + Ph3P=CH-R Heterocycle Imidazoles/Thiazoles (Cyclocondensation) Center->Heterocycle + 1,2-Diamines

Figure 2: Primary chemical transformations for drug discovery applications.[2]

Key Transformations
  • Reductive Amination (Library Generation):

    • React with primary/secondary amines in DCE/MeOH.

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over NaBH₄ to prevent reduction of the electron-deficient pyrazine ring itself.

  • Oxidation to Carboxylic Acid:

    • The aldehyde can be oxidized to Pyrido[2,3-b]pyrazine-3-carboxylic acid using mild oxidants like Silver Oxide (Ag₂O) or Sodium Chlorite (Pinnick conditions). This acid is a precursor to amide-linked inhibitors.

  • Wittig Olefination:

    • Reacts with stabilized ylides to form vinyl-substituted derivatives, extending the conjugation for fluorescent probes or specific binding pocket geometries.

Biological Applications & Therapeutic Relevance

Kinase Inhibition

The pyrido[2,3-b]pyrazine scaffold is an isostere of quinoxaline and quinazoline. It binds to the ATP-binding pocket of various kinases.

  • Targets: PI3K (Phosphoinositide 3-kinase), FGFR (Fibroblast Growth Factor Receptor), and VEGFR.

  • Mechanism: The N1 and N5 nitrogens often serve as hydrogen bond acceptors for the hinge region of the kinase.

Folate Antagonism

Structurally similar to the pteridine ring of folic acid, 3-substituted derivatives act as antifolates .

  • Mechanism: Competitive inhibition of Dihydrofolate Reductase (DHFR), preventing the formation of tetrahydrofolate required for DNA synthesis.

  • Application: Antibacterial and anticancer chemotherapy.

References

  • US Patent 2006/0019965 A1. Gonadotropin Releasing Hormone Receptor Antagonists. (2006). Describes the specific synthesis of Pyrido[2,3-b]pyrazine-3-carbaldehyde via SeO2 oxidation.

  • Fun, H. K., et al. Methyl pyrido[2,3-b]pyrazine-3-carboxylate.[3] Acta Crystallographica Section E: Structure Reports Online 67.11 (2011): o3120. Confirms the aldehyde as a precursor to the ester and provides structural data on the core.

  • Sabnis, R. W., et al.Pyrido[2,3-b]pyrazines: Synthesis and biological activity. (General review of the scaffold). Note: General chemical methodology grounded in standard heterocyclic chemistry texts (e.g., Joule & Mills).

Sources

Advanced Technical Guide: Tautomerism in Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Focus: Mechanistic principles, analytical protocols, and pharmacological implications of tautomerism in the pyrido[2,3-b]pyrazine scaffold.

Executive Summary: The Structural Chameleon

The pyrido[2,3-b]pyrazine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for pteridines and quinoxalines. Its utility in drug design—particularly for kinase inhibitors (e.g., EGFR, PI3K) and folate antagonists—is heavily dependent on its tautomeric behavior.

Unlike static scaffolds, pyrido[2,3-b]pyrazine derivatives exist in a dynamic equilibrium of tautomeric forms. This "structural chameleon" nature dictates:

  • Solubility: The ratio of neutral (lactam) to zwitterionic or hydroxy (lactim) forms alters lipophilicity (

    
    ).
    
  • Binding Affinity: The hydrogen bond donor/acceptor (HBD/HBA) motif presented to a protein target (e.g., the kinase hinge region) changes entirely based on the dominant tautomer.

  • Synthetic Reactivity: Regioselectivity in alkylation or substitution reactions is governed by the nucleophilicity of specific tautomers.

This guide provides a rigorous framework for identifying, quantifying, and exploiting these tautomeric states.

Mechanistic Principles of Tautomerism

The core pyrido[2,3-b]pyrazine-2,3-dione system (often used as a starting point for drug synthesis) exhibits complex lactam-lactim tautomerism. The equilibrium is driven by the trade-off between heteroaromatic stabilization and the strength of amide/imide bonds.

The Tautomeric Landscape

For a generic 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, three primary canonical forms exist:

  • Dioxo (Di-lactam) Form (A): The most polar form, typically dominant in polar aprotic solvents (DMSO) and solid state due to intermolecular H-bonding.

  • Hydroxy-oxo (Lactim-Lactam) Forms (B & C): Intermediate polarity. Often stabilized by intramolecular H-bonds if substituents allow.

  • Dihydroxy (Di-lactim) Form (D): Fully aromatized pyrazine ring, but energetically costly due to loss of strong C=O bonds.

Visualizing the Equilibrium:

Tautomerism Lactam Di-lactam Form (A) (1H,4H-dione) High Polarity Dominant in Solid State Lactim1 Lactim-Lactam (B) (2-hydroxy-4-oxo) Intermediate Lactam->Lactim1 -H+ / +H+ Lactim2 Lactim-Lactam (C) (3-hydroxy-1-oxo) Intermediate Lactam->Lactim2 -H+ / +H+ Dilactim Di-lactim Form (D) (2,3-dihydroxy) Fully Aromatic Rare in Solution Lactim1->Dilactim Tautomerization Lactim2->Dilactim Tautomerization

Figure 1: The tautomeric manifold of pyrido[2,3-b]pyrazine-2,3-dione. The equilibrium shifts based on solvent polarity and substituent electronics.[1]

Substituent and Solvent Effects[2]
  • Electron-Withdrawing Groups (EWGs): Substituents like -NO2 or -CF3 on the pyridine ring decrease the basicity of the ring nitrogens, often stabilizing the lactim forms by increasing the acidity of the N-H protons.

  • Solvent Polarity (Meyer’s Rule): Contrary to simple keto-enol systems, in heterocycles, polar solvents (DMSO, H2O) stabilize the lactam (polar) form. Non-polar solvents (CHCl3) may shift the equilibrium toward the lactim form, especially if it facilitates intramolecular hydrogen bonding.

Analytical Protocol: Determination of Tautomeric Ratios

Relying on a single analytical method often leads to misinterpretation. The following Self-Validating Protocol combines NMR and UV-Vis to rigorously determine


.
Protocol: Variable Temperature (VT) NMR with Solvent Titration

Objective: Determine the equilibrium constant (


) and thermodynamic parameters (

).

Reagents:

  • Deuterated Solvents: DMSO-

    
     (Polar), CDCl
    
    
    
    (Non-polar), Toluene-
    
    
    (Aromatic/Non-polar).
  • Internal Standard: TMS (Tetramethylsilane).

Workflow:

  • Sample Preparation: Dissolve the derivative (approx. 10-20 mM) in the chosen solvent. Ensure the sample is dry; water catalyzes proton exchange, collapsing distinct signals into an average.

  • Initial Scan (298 K): Acquire a standard

    
    H NMR spectrum.
    
    • Diagnostic Signals: Look for Amide N-H (broad, 10-14 ppm) vs. Hydroxyl O-H (sharp or broad depending on exchange, often >12 ppm or distinctively shifted).

    • C-H Signals: Monitor the C-H protons on the pyridine ring. Tautomerism alters the electron density, causing significant chemical shift changes (

      
       ppm) for adjacent protons.
      
  • Variable Temperature Experiment:

    • Range: 283 K to 333 K (limited by solvent boiling point).

    • Step: 10 K increments.

    • Rationale: Tautomerism is temperature-dependent.[2] If signals coalesce or shift linearly, the exchange is fast on the NMR timescale. If distinct sets of signals change in intensity, the exchange is slow.

  • Integration & Calculation:

    • Integrate the distinct signals for Tautomer A (

      
      ) and Tautomer B (
      
      
      
      ).
    • Calculate

      
      .
      
    • Plot

      
       vs. 
      
      
      
      (Van 't Hoff plot) to extract
      
      
      and
      
      
      .[3]

Self-Validation Check:

  • Isosbestic Points: Perform a UV-Vis titration by varying pH or solvent ratio. The presence of sharp isosbestic points confirms a clean two-state equilibrium without degradation.

Computational Validation (DFT)

Experimental data should be cross-referenced with Density Functional Theory (DFT) calculations.

  • Method: B3LYP/6-311++G(d,p).

  • Solvation Model: PCM (Polarizable Continuum Model) corresponding to the NMR solvent.

  • Output: Calculate

    
     for all tautomers. If 
    
    
    
    kcal/mol, only the global minimum is likely observable by NMR.

Case Study: EGFR Kinase Inhibitors

The relevance of tautomerism is best illustrated in the design of inhibitors for Epidermal Growth Factor Receptor (EGFR), a major target in non-small cell lung cancer (NSCLC).

The Hinge Binding Paradox

Kinase inhibitors typically bind to the ATP-binding pocket, specifically interacting with the "hinge region" (residues Met793 in EGFR).

  • Requirement: The inhibitor must present a complementary Hydrogen Bond Donor-Acceptor (DA) or Donor-Acceptor-Donor (DAD) motif.

  • The Pyrido[2,3-b]pyrazine Solution:

    • The Lactam (1H-oxo) form presents an Acceptor (C=O) / Donor (N-H) motif.

    • The Lactim (Hydroxy) form presents a Donor (O-H) / Acceptor (N:) motif.

Rational Design (Compound 7n/7f)

Research into erlotinib-resistant mutants (T790M) utilized the pyrido[2,3-b]pyrazine scaffold.

  • Observation: Derivatives locked in the "lactam-like" state (via N-alkylation) showed superior binding affinity.

  • Mechanism: The N1-H (donor) and C2=O (acceptor) of the pyrido[2,3-b]pyrazine core mimic the Adenine ring of ATP, forming a bidentate H-bond network with the backbone carbonyl and amide of Met793.

  • Tautomeric Control: By introducing electron-donating groups or steric bulk that destabilize the lactim form, chemists forced the molecule into the bioactive lactam tautomer, significantly lowering the IC

    
     (to <100 nM) against resistant cell lines.
    

Binding Mode Visualization:

BindingMode Inhibitor Pyrido[2,3-b]pyrazine (Lactam Tautomer) Interaction1 H-Bond Acceptor (C=O) vs H-Bond Donor (Backbone NH) Inhibitor->Interaction1 Interaction2 H-Bond Donor (N-H) vs H-Bond Acceptor (Backbone CO) Inhibitor->Interaction2 Hinge EGFR Hinge Region (Met793) Hinge->Interaction1 Hinge->Interaction2 caption Figure 2: Critical H-bond network between the Lactam tautomer and EGFR Hinge.

Experimental Data Summary

Table 1: Influence of Solvent on Tautomeric Equilibrium of Pyrido[2,3-b]pyrazine-2,3-dione

SolventDielectric Const.[4] (

)
Dominant TautomerObserved

H NMR Features
DMSO-

46.7Dioxo (A) Broad NH signals > 12 ppm; Downfield aromatic shifts.
Methanol-

32.7Mixture (A/B) Broadening of signals due to fast exchange with solvent OD.
CDCl

4.8Lactim (B/C) Sharper signals; Upfield shift of aromatic protons due to increased electron density of -OH.
Toluene-

2.4Lactim (B/C) Distinct splitting often resolved; stabilization of intramolecular H-bonds.

References

  • Kim, H. S., Choi, K. O., & Kurasawa, Y. (2000). Synthesis and Tautomerism of Pyrido(2,3-b)pyrazines. Journal of the Korean Chemical Society. Link

  • Foloppe, N., et al. (2010). Tautomerism occurrence and intrinsic importance in the development of new drugs. Bioorganic & Medicinal Chemistry Letters. Link

  • Kovács, P., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. Link

  • Antic, D. (2020). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.[5] ThermoFisher Application Note. Link

  • Katritzky, A. R., et al. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles. Link

Sources

Technical Guide: Initial Biological Screening of Pyrido[2,3-b]pyrazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrido[2,3-b]pyrazine-3-carbaldehyde represents a high-value pharmacophore due to its structural bioisosterism with pteridine (the core of folic acid). Consequently, its primary biological potential lies in antifolate activity (via Dihydrofolate Reductase - DHFR inhibition) and kinase modulation .

However, the presence of the C-3 aldehyde functionality introduces a critical variable: chemical reactivity. Unlike stable end-point drugs, this molecule acts as an electrophilic "warhead." It can form reversible covalent bonds (Schiff bases) with lysine residues in active sites, or it may exhibit non-specific toxicity.

This guide moves beyond standard screening to implement a Dual-Track Evaluation Protocol :

  • Scaffold Efficacy: Assessing the intrinsic binding of the heteroaromatic core.

  • Electrophilic Reactivity: Distinguishing between specific target engagement and promiscuous "PAINS" (Pan-Assay Interference Compounds) behavior.

Part 1: Chemical Context & In Silico Pre-Screening

Before wet-lab experimentation, you must define the molecule's liability profile. The aldehyde group is a metabolic alert for oxidation (to carboxylic acid) or reduction (to alcohol), altering potency.

Computational Workflow

The following workflow integrates molecular docking with reactivity filtering.

InSilicoWorkflow Start Input Structure: Pyrido[2,3-b]pyrazine-3-CHO Prep Ligand Preparation (Energy Min. & Tautomer Check) Start->Prep Docking Target Docking (hDHFR - PDB: 1DLS) Prep->Docking Rigid/Flex ADMET ADMET Prediction (Aldehyde Toxicity Alerts) Docking->ADMET Top Hits Output Prioritized Binding Modes ADMET->Output

Figure 1: In silico workflow prioritizing DHFR binding affinity while flagging aldehyde-specific metabolic liabilities.

Key Modeling Targets
  • Primary Target: Human Dihydrofolate Reductase (hDHFR).[1] The pyrido[2,3-b]pyrazine core mimics the pteridine ring of methotrexate.

  • Secondary Target: Tyrosine Kinases (e.g., VEGFR-2). The nitrogen-rich heterocycle can form hydrogen bonds with the hinge region of kinases [1].

Part 2: Chemical Stability & Reactivity Profiling (The "Go/No-Go" Step)

Critical Warning: Aldehydes can react with amines in cell culture media (e.g., L-glutamine), leading to false positives. You must validate stability before biological screening.

Media Stability Protocol
  • Preparation: Dissolve compound to 10 mM in DMSO (Stock).

  • Incubation: Dilute to 100 µM in:

    • PBS (pH 7.4) - Control.

    • DMEM + 10% FBS (Complete Media).

  • Analysis: Analyze aliquots by HPLC-UV/MS at T=0, 4h, and 24h.

  • Success Criteria: >80% parent compound remaining at 4h. If <50%, the observed biological activity is likely due to a metabolite or adduct.

Part 3: In Vitro Cytotoxicity Profiling

This phase determines the therapeutic window. We utilize the MTT Assay , but with specific modifications to account for the aldehyde's potential to interfere with tetrazolium reduction.

Modified MTT Protocol

Objective: Determine IC50 against representative cancer lines (e.g., MCF-7, HepG2).

Step-by-Step Methodology:

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Prepare serial dilutions (0.1 µM to 100 µM) in fresh media.

    • Control: DMSO vehicle (max 0.5% v/v).

    • Positive Control:[2][3] Methotrexate (known DHFR inhibitor) or Doxorubicin.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Dye Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

Data Analysis Table (Template):

Cell LineTissue OriginExpected IC50 (Scaffold)Mechanism Relevance
MCF-7 Breast1 - 10 µMHigh DHFR expression; sensitive to antifolates [2].
HepG2 Liver5 - 20 µMMetabolic competence; assesses aldehyde oxidation.
HCT-116 Colon2 - 15 µMp53 wild-type; assesses apoptosis induction.
Vero Kidney (Normal)> 50 µMToxicity index (Selectivity).

Part 4: Mechanism of Action - DHFR Inhibition

The pyrido[2,3-b]pyrazine core is a classic antifolate scaffold. To validate this mechanism, an enzymatic assay is required.

Enzymatic Pathway

The compound competes with dihydrofolate for the active site of DHFR, blocking DNA synthesis precursors.

DHFR_Pathway DHF Dihydrofolate (Substrate) DHFR DHFR Enzyme DHF->DHFR NADPH NADPH (Cofactor) NADPH->DHFR Complex Enzyme-Inhibitor Complex (Inactive) DHFR->Complex Blocked THF Tetrahydrofolate (Product) DHFR->THF Normal Catalysis Inhibitor Pyrido[2,3-b]pyrazine -3-carbaldehyde Inhibitor->DHFR Competitive Inhibition Complex->THF X DNA DNA Synthesis (Purine/Thymidylate) THF->DNA

Figure 2: Mechanism of Action. The inhibitor blocks the reduction of DHF to THF, arresting DNA synthesis.

DHFR Inhibition Assay Protocol
  • Reagents: Recombinant hDHFR (Sigma), Dihydrofolic acid (Substrate), NADPH (Cofactor).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.

  • Reaction:

    • Mix Enzyme + Inhibitor (Variable conc.) in buffer. Pre-incubate 5 min.

    • Initiate reaction by adding NADPH (100 µM) and Dihydrofolic acid (50 µM).

  • Detection: Monitor decrease in absorbance at 340 nm (oxidation of NADPH) over 5 minutes using a kinetic spectrophotometer.

  • Calculation: Plot % Activity vs. Log[Inhibitor] to determine IC50.

Part 5: Antimicrobial Screening[4][5]

Pyrido[2,3-b]pyrazines have documented antibacterial activity, particularly against Gram-positive strains [3].[4]

Broth Microdilution Method (CLSI Standards)
  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Inoculum: Adjust bacterial suspension to 5 x 10^5 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • 96-well plate.

    • Rows A-H: Serial 2-fold dilutions of the aldehyde (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Incubation: 16-20 hours at 35°C.

  • Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC (Minimum Inhibitory Concentration).

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Source: RSC Advances (2023). Context: Establishes the heteroaromatic core as a privileged scaffold for kinase and DHFR inhibition. Link:[Link]

  • Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines. Source: Bioorganic Chemistry (2019).[1][2][3] Context: Provides comparative IC50 data for similar fused-ring systems against MCF-7 and HepG2 cell lines. Link:[Link]

  • Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives. Source: Chemical & Pharmaceutical Bulletin (1990). Context: Validates the antimicrobial potential of the specific pyrido[2,3-b]pyrazine core structure.[5] Link:[Link]

  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Source: Chemical Research in Toxicology (2014). Context: Critical background on the reactivity of endogenous and exogenous aldehydes (Schiff base formation). Link:[Link]

Sources

Pyrido[2,3-b]pyrazine-3-carbaldehyde: A Pivotal Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrido[2,3-b]pyrazine-3-carbaldehyde represents a high-value heterocyclic building block, primarily utilized in the synthesis of folate antagonists (antifolates), kinase inhibitors, and DNA-intercalating agents. Its structural core—a 1,4-diazine fused to a pyridine ring—confers significant electron deficiency, making the C3-formyl group a highly reactive electrophilic handle.

This guide details the technical nuances of synthesizing, purifying, and deploying this scaffold. Unlike simple benzaldehydes, the pyrido[2,3-b]pyrazine moiety requires strict control over reaction pH and oxidative conditions to prevent ring degradation. This document serves as a field manual for medicinal chemists requiring high-fidelity protocols for this specific intermediate.

Part 1: Chemical Architecture & Reactivity Profile

Structural Properties

The pyrido[2,3-b]pyrazine system is planar and highly electron-deficient due to the presence of three nitrogen atoms.

  • Electronic Distribution: The pyridine nitrogen (N1/N5 depending on numbering convention) and the pyrazine nitrogens withdraw electron density, rendering the ring carbons susceptible to nucleophilic attack, particularly at the C2 and C3 positions.

  • The C3-Formyl Handle: The aldehyde at position 3 is deactivated by the electron-withdrawing nature of the ring, making it more reactive toward nucleophiles (e.g., amines, active methylenes) than a standard benzaldehyde. However, it is also prone to hydration and oxidation to the carboxylic acid in air.

Solubility & Stability
  • Solubility: Moderately soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMF, DMSO). Poorly soluble in water and hexanes.

  • Stability: The aldehyde is sensitive to strong bases, which can induce ring opening or Cannizzaro-type disproportionation. It should be stored under inert atmosphere (Ar/N2) at -20°C.

Part 2: Synthesis of the Core Scaffold

The synthesis of the 3-carbaldehyde derivative is rarely direct. The most robust industrial and laboratory route involves the condensation of 2,3-diaminopyridine with an


-dicarbonyl, followed by regioselective oxidation .
Pathway Overview (DOT Visualization)

SynthesisPathway Start 2,3-Diaminopyridine Intermed Mixture: 2-Methyl & 3-Methyl pyrido[2,3-b]pyrazine Start->Intermed Condensation EtOH, 0°C Reagent Methylglyoxal (Pyruvaldehyde) Reagent->Intermed Purification Separation (Crystallization/Chromatography) Intermed->Purification TargetPrecursor 3-Methylpyrido[2,3-b]pyrazine Purification->TargetPrecursor Isolate 3-isomer FinalProduct Pyrido[2,3-b]pyrazine- 3-carbaldehyde TargetPrecursor->FinalProduct Riley Oxidation Reflux Oxidant SeO2 / Dioxane Oxidant->FinalProduct

Figure 1: Step-wise synthetic pathway from 2,3-diaminopyridine to the target aldehyde.

Detailed Experimental Protocol
Step 1: Condensation & Regiocontrol

The reaction of 2,3-diaminopyridine with methylglyoxal produces a mixture of 2-methyl and 3-methyl isomers.

  • Challenge: The 2-methyl isomer is often thermodynamically favored.

  • Solution: Conduct the reaction at low temperatures (0°C to -10°C) to maximize kinetic control, though a mixture is inevitable.

Protocol:

  • Dissolve 2,3-diaminopyridine (10.9 g, 100 mmol) in absolute ethanol (100 mL).

  • Cool to 0°C in an ice-salt bath.

  • Add methylglyoxal (40% aq. solution, 18 mL, 110 mmol) dropwise over 30 minutes. Note: Rapid addition increases polymerization byproducts.

  • Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Evaporate solvent in vacuo.

  • Purification: The residue is a mixture. The 3-methyl isomer can often be enriched by recrystallization from benzene/cyclohexane or separated via flash chromatography (SiO2, EtOAc/Hexane gradient).

Step 2: Riley Oxidation (The Critical Step)

Converting the methyl group to an aldehyde requires Selenium Dioxide (SeO2). This is preferred over MnO2 or chromic acid due to the sensitivity of the diazine ring.

Protocol:

  • Suspend 3-methylpyrido[2,3-b]pyrazine (1.45 g, 10 mmol) in 1,4-dioxane (30 mL) containing water (1 mL). Water is essential to prevent over-oxidation to the acid.

  • Add Selenium Dioxide (1.22 g, 11 mmol).

  • Heat to reflux (101°C) for 2–4 hours. Monitor via TLC (DCM:MeOH 95:5). The aldehyde spot will be distinct from the starting methyl compound.

  • Workup: Filter the hot solution through a Celite pad to remove black selenium metal.

  • Evaporate the filtrate to dryness.

  • Recrystallize from chloroform or EtOAc to yield the yellow/tan solid.

Part 3: Downstream Applications & Functionalization

The 3-carbaldehyde is a "soft" electrophile. It is the entry point for attaching the pyrido-pyrazine "warhead" to larger biological ligands.

Key Transformations
Reaction TypeReagentProduct ClassApplication
Reductive Amination Primary Amine + NaBH(OAc)3Secondary AmineKinase Inhibitors (Linker attachment)
Knoevenagel Condensation Malononitrile / PiperidineVinyl NitrileDNA Intercalators, Fluorescent Probes
Schiff Base Formation Hydrazine / HydroxylamineHydrazone / OximeAntifolates, Metal Chelators
Pinnick Oxidation NaClO2 / NaH2PO4Carboxylic AcidAmide coupling precursors
Application Logic: Antifolates

In the synthesis of Methotrexate analogs (e.g., 5-deaza or 5,8-dideaza analogs), the aldehyde is often condensed with a p-aminobenzoylglutamate derivative. The resulting Schiff base is then reduced (using NaCNBH3) to form the stable amine linkage essential for mimicking the folate structure.

Functionalization Workflow (DOT Visualization)

ReactivityMap Core Pyrido[2,3-b]pyrazine- 3-carbaldehyde R1 R-NH2 NaBH(OAc)3 Core->R1 R2 Malononitrile Piperidine Core->R2 R3 NaClO2 Scavenger Core->R3 P1 Aminomethyl Derivatives R1->P1 Reductive Amination P2 Vinyl/Styryl Analogs R2->P2 Knoevenagel P3 Carboxylic Acids R3->P3 Oxidation

Figure 2: Divergent synthesis capabilities from the aldehyde hub.

Part 4: Troubleshooting & Quality Control

Common Failure Modes
  • Over-oxidation: If the SeO2 reaction runs too long or without water, the carboxylic acid forms. This is difficult to reduce back to the aldehyde selectively.

    • Check: 1H NMR signal for aldehyde (-CHO) appears around 10.0–10.2 ppm. Acid proton is broad >12 ppm.

  • Hydration: In the presence of moisture, the aldehyde can form a gem-diol. This complicates melting point determination but usually reverts to the aldehyde in solution or upon heating.

  • Regioisomer Contamination: If the upstream separation of 2-Me and 3-Me isomers was poor, the final aldehyde will be a mixture.

    • Check: The 2-CHO and 3-CHO isomers have distinct coupling constants in the aromatic region. The 3-CHO typically shows a singlet or doublet with small coupling to the ring protons.

Analytical Standards
  • NMR (DMSO-d6): Look for the aldehyde singlet at

    
     10.1 ppm. The aromatic protons of the pyridine ring (H6, H7, H8) should integrate 1:1:1.
    
  • Mass Spec: M+ peak at 159.04 (C8H5N3O).

  • TLC: Rf ~0.4–0.5 in EtOAc/Hexane (1:1). The aldehyde stains positively with 2,4-DNP (orange spot).

References

  • Goswami, S., & Hazra, A. (2011).[1] Synthesis of methyl pyrido[2,3-b]pyrazine-3-carboxylate. Acta Crystallographica Section E. Link

  • Leese, C. L., & Rydon, H. N. (1955). Polyazanaphthalenes. Part I. Some derivatives of 1:4:5-triazanaphthalene (pyrido[2:3-b]pyrazine). Journal of the Chemical Society.[2] Link

  • Temple, C., Jr., et al. (1991). Synthesis of potential anticancer agents: Imidazo[4,5-c]pyridines and pyrido[2,3-b]pyrazines. Journal of Medicinal Chemistry.
  • Riley, H. A., & Gray, A. R. (1943). Selenium Dioxide Oxidation. Organic Syntheses, Coll. Vol. 2, p.509.

Sources

Methodological & Application

Application Note: Synthesis of Heterocyclic Esters from Pyrido[2,3-b]pyrazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-b]pyrazine scaffold represents a privileged structure in medicinal chemistry, serving as a bio-isostere to pteridines and quinoxalines. Derivatives of this core exhibit potent biological activities, including tyrosine kinase inhibition (specifically EGFR inhibitors effective against erlotinib-resistant non-small cell lung cancer), DNA intercalation , and antimicrobial properties .

This Application Note details the strategic synthesis of heterocyclic esters derived from the critical intermediate pyrido[2,3-b]pyrazine-3-carbaldehyde . Unlike simple aromatic aldehydes, this electron-deficient heterocyclic aldehyde offers unique reactivity profiles. We present three distinct synthetic protocols:

  • Precursor Synthesis: Optimized Riley oxidation of the 3-methyl congener.

  • Direct Oxidative Esterification: A specialized protocol using Sodium Cyanoborohydride (NaBH₃CN) to convert the aldehyde directly to a methyl ester.

  • Knoevenagel Condensation: Synthesis of acrylate esters for further heterocyclization.

Pre-Synthesis Considerations & Safety

Chemical Stability

The pyrido[2,3-b]pyrazine ring is electron-deficient (π-deficient). Nucleophilic attacks at the C-2 and C-3 positions are facile. The 3-carbaldehyde is highly reactive toward hydration and hemiacetal formation, which is exploited in Protocol 2.

Safety Hazards
  • Selenium Dioxide (SeO₂): Highly toxic and an oxidizer.[1] Use in a fume hood.[2][3] Residual selenium is malodorous and toxic; reduction to elemental selenium (red solid) during workup requires careful filtration.

  • Sodium Cyanoborohydride (NaBH₃CN): Generates HCN gas if acidified. Maintain basic or neutral pH during disposal. Highly toxic by inhalation or skin contact.

Synthetic Pathways Overview

The following diagram illustrates the divergent synthesis of ester derivatives from the 3-methyl precursor.

SynthesisPathway Start 3-Methylpyrido[2,3-b]pyrazine Aldehyde Pyrido[2,3-b]pyrazine- 3-carbaldehyde Start->Aldehyde Protocol 1: SeO2 Oxidation Ester1 Methyl pyrido[2,3-b]pyrazine- 3-carboxylate (Direct Ester) Aldehyde->Ester1 Protocol 2: Oxidative Esterification (NaBH3CN/MeOH) Ester2 Ethyl 2-cyano-3-(pyrido[2,3-b] pyrazin-3-yl)acrylate (Unsaturated Ester) Aldehyde->Ester2 Protocol 3: Knoevenagel (Ethyl Cyanoacetate) Heterocycle Dihydropyridine Esters (Multicomponent Product) Aldehyde->Heterocycle Protocol 4: Hantzsch Reaction

Figure 1: Divergent synthetic routes from the 3-methyl precursor to various ester classes.[4][5]

Protocol 1: Synthesis of the Precursor (Aldehyde)

The synthesis of the aldehyde via Riley Oxidation is the critical first step. Standard oxidation conditions often lead to over-oxidation to the carboxylic acid. This optimized protocol uses 1,4-dioxane to moderate the reaction.

Materials
  • Substrate: 3-Methylpyrido[2,3-b]pyrazine (synthesized from 2,3-diaminopyridine + pyruvaldehyde).

  • Oxidant: Selenium Dioxide (SeO₂).[1][6][7]

  • Solvent: 1,4-Dioxane : Water (95:5).

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of 3-methylpyrido[2,3-b]pyrazine in 50 mL of 1,4-dioxane containing 2.5 mL of water.

  • Addition: Add 11 mmol (1.1 eq) of pulverized SeO₂.

  • Reflux: Heat the mixture to reflux (101 °C) with vigorous stirring for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1). The aldehyde spot will be less polar than the acid but more polar than the methyl starting material.

    • Note: The reaction mixture will turn red/black due to precipitation of elemental selenium.

  • Filtration: Filter the hot solution through a Celite pad to remove precipitated selenium. Wash the pad with hot dioxane.

  • Isolation: Evaporate the solvent under reduced pressure. The residue is often a crude hydrate.

  • Purification: Recrystallize from chloroform/ethanol or purify via flash chromatography (SiO₂, CHCl₃/MeOH gradient).

    • Yield: Typically 60–75%.

    • Characterization: ¹H NMR (CDCl₃) δ ~10.2 ppm (s, 1H, CHO).

Protocol 2: Direct Oxidative Esterification (Goswami-Hazra Method)

This protocol utilizes a unique property of Sodium Cyanoborohydride (NaBH₃CN) .[8] While typically a reducing agent, in the presence of electron-deficient heterocyclic aldehydes in methanol, it promotes oxidative esterification. This avoids the harsh conditions of KMnO₄ or Ag₂O oxidations.

Mechanism Insight

The electron-deficient ring promotes rapid hemiacetal formation with methanol. NaBH₃CN facilitates the hydride transfer, effectively "oxidizing" the hemiacetal to the ester while being reduced itself.

Materials
  • Substrate: Pyrido[2,3-b]pyrazine-3-carbaldehyde (1 mmol).

  • Reagent: Sodium Cyanoborohydride (NaBH₃CN) (1.25 mmol).

  • Solvent: Methanol (anhydrous preferred).

Step-by-Step Methodology
  • Setup: In a 25 mL round-bottom flask, dissolve 1 mmol of the aldehyde in 10 mL of dry methanol.

  • Reaction: Add NaBH₃CN (1.25 mmol) in one portion.

  • Stirring: Stir at room temperature open to the atmosphere (no inert gas required, though strictly anhydrous conditions improve yield).

  • Monitoring: Reaction is typically complete within 1–2 hours. Monitor disappearance of the aldehyde spot on TLC.

  • Workup:

    • Quench with 5 mL saturated NaHCO₃ solution.

    • Extract with Dichloromethane (DCM) (3 x 10 mL).

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Column chromatography (EtOAc/Hexane).

    • Product: Methyl pyrido[2,3-b]pyrazine-3-carboxylate.

    • Yield: 80–90%.

Protocol 3: Knoevenagel Condensation to Acrylate Esters

To synthesize esters with an unsaturated linker (useful for Michael additions or further cyclizations), the Knoevenagel condensation with ethyl cyanoacetate is the standard.

Materials
  • Substrate: Pyrido[2,3-b]pyrazine-3-carbaldehyde (1 mmol).

  • Active Methylene: Ethyl Cyanoacetate (1.1 mmol).

  • Catalyst: Piperidine (2 drops) or L-Proline (10 mol% for milder conditions).

  • Solvent: Ethanol.[1][9][10][11]

Step-by-Step Methodology
  • Mixing: Mix 1 mmol aldehyde and 1.1 mmol ethyl cyanoacetate in 5 mL Ethanol.

  • Catalysis: Add 2 drops of piperidine.

  • Temperature: Stir at room temperature for 30 minutes. If precipitation does not occur, heat to reflux for 1 hour.

  • Isolation: The product usually precipitates as a solid upon cooling.

  • Filtration: Filter the solid, wash with cold ethanol and diethyl ether.

    • Product: Ethyl 2-cyano-3-(pyrido[2,3-b]pyrazin-3-yl)acrylate.

    • Yield: >85%.

Quantitative Data & Characterization

CompoundStructure FragmentKey ¹H NMR Signals (δ ppm, CDCl₃)IR Signals (cm⁻¹)
Aldehyde -CHO10.15 (s, 1H)1710 (C=O str)
Methyl Ester -COOCH₃4.12 (s, 3H), 9.4 (s, 1H, C-2 H)1735 (Ester C=O)
Acrylate Ester -CH=C(CN)COOEt8.45 (s, 1H, vinyl), 4.35 (q, 2H), 1.35 (t, 3H)2220 (CN), 1725 (C=O)

References

  • Goswami, S., & Hazra, A. (2009).[12][13] One-step Direct Conversion of Heterocyclic Aldehydes to Esters.[8][13][14] Chemistry Letters, 38(5), 484–485.[12][13]

  • Goswami, S., et al. (2011).[8] Sodium Cyanoborohydride–Mediated Direct Conversion of Some Heterocyclic Aldehydes to Esters.[8] Synthetic Communications, 41(17).[8]

  • Vincze, Z., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(24).

  • Kim, H. S., et al. (2000). Synthesis and Tautomerism of Pyrido(2,3-b)pyrazines. Journal of Heterocyclic Chemistry.

Sources

Application Note: Strategic Utilization of Pyrido[2,3-b]pyrazine-3-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the utilization of Pyrido[2,3-b]pyrazine-3-carbaldehyde (CAS: N/A for specific aldehyde, derived from 3-methyl precursor CAS 322-46-3) in multicomponent reactions (MCRs).

Executive Summary

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for pteridines and quinoxalines. It is widely recognized for its potential in inhibiting kinases (e.g., PI3K), folate metabolism, and viral polymerases.

While the core ring system is often synthesized via condensation reactions, the use of Pyrido[2,3-b]pyrazine-3-carbaldehyde as an electrophilic "linchpin" in Multicomponent Reactions (MCRs) represents a high-value, underutilized strategy. This guide details the synthesis of the aldehyde precursor and its application in the Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions to generate complex, drug-like heterocycles with high atom economy.

Chemical Profile & Reactivity

Compound: Pyrido[2,3-b]pyrazine-3-carbaldehyde Core Structure: A fused 6,6-bicyclic system containing three nitrogen atoms. Electronic Character: Highly electron-deficient (


-deficient).
Reactivity Implications: 
  • Carbonyl Activation: The electron-withdrawing nature of the pyrazine/pyridine rings renders the C-3 formyl group highly reactive toward nucleophiles (amines), facilitating rapid imine formation.

  • Hydration Susceptibility: In aqueous media, the aldehyde may exist in equilibrium with its gem-diol (hydrate). Anhydrous conditions are recommended for MCRs.

  • C-2 Susceptibility: The position adjacent to the aldehyde (C-2) is prone to nucleophilic attack if not substituted, though the aldehyde group directs reactivity primarily to the exocyclic carbon.

Precursor Synthesis: The "Linchpin" Protocol

Commercially available sources for the aldehyde are rare. The standard protocol involves the selenium dioxide (


) oxidation of the 3-methyl derivative.
Protocol A: Synthesis of Pyrido[2,3-b]pyrazine-3-carbaldehyde

Reaction Type: Riley Oxidation Starting Material: 3-Methylpyrido[2,3-b]pyrazine (CAS: 5521-55-1)

Reagents:

  • 3-Methylpyrido[2,3-b]pyrazine (1.0 equiv)

  • Selenium Dioxide (

    
    ) (1.1 - 1.3 equiv)
    
  • Solvent: 1,4-Dioxane/Water (95:5)

  • Temperature: Reflux (

    
    )
    

Step-by-Step Procedure:

  • Setup: Dissolve 3-methylpyrido[2,3-b]pyrazine (e.g., 10 mmol) in 1,4-dioxane (50 mL). Add water (2.5 mL) to facilitate the solubility of

    
    .
    
  • Addition: Add finely powdered

    
     (11 mmol) to the solution.
    
  • Reaction: Heat the mixture to reflux under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) for the disappearance of the methyl precursor.
    
    • Note: The product spot will be more polar than the starting material.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove precipitated black selenium metal. Wash the pad with hot EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be recrystallized from

    
     or purified via flash column chromatography (SiO2, 0-5% MeOH in DCM) if necessary.
    
  • Yield: Typically 60–75%.

Mechanistic Note: The presence of water is critical to regenerate the active selenous acid species, preventing over-oxidation to the carboxylic acid.

Application I: The Groebke-Blackburn-Bienaymé (GBB) Reaction

This is the primary application for this aldehyde, allowing the one-pot synthesis of imidazo[1,2-a]pyridine-fused pyrido[2,3-b]pyrazines . These structures are highly relevant for kinase inhibition libraries.

Mechanism & Workflow

The reaction involves the condensation of the aldehyde with a 2-aminoazine (amidine component) and an isocyanide.

GBB_Pathway Aldehyde Pyrido[2,3-b]pyrazine- 3-carbaldehyde Imine Schiff Base Intermediate Aldehyde->Imine Condensation (-H2O) Amine 2-Aminopyridine (Amidine Component) Amine->Imine Cyclization [4+1] Cycloaddition Imine->Cyclization Acid Catalyst (Sc(OTf)3) Isonitrile R-Isocyanide (Nucleophile) Isonitrile->Cyclization Product Imidazo-Fused Polyheterocycle Cyclization->Product Rearrangement

Figure 1: Mechanistic pathway for the GBB reaction utilizing the pyrido-pyrazine scaffold.[1]

Protocol B: GBB Reaction Procedure

Scale: 1.0 mmol

Reagents:

  • Aldehyde: Pyrido[2,3-b]pyrazine-3-carbaldehyde (1.0 mmol)

  • Amine: 2-Aminopyridine (or derivative) (1.0 mmol)

  • Isocyanide: tert-Butyl isocyanide (1.0 mmol)

  • Catalyst: Scandium(III) Triflate [

    
    ] (5 mol%) or 
    
    
    
    (10 mol%)
  • Solvent: Methanol (anhydrous) or DCM/MeOH (1:1)

Step-by-Step Procedure:

  • Imine Formation: In a microwave vial or sealed tube, dissolve the aldehyde (1.0 equiv) and 2-aminopyridine (1.0 equiv) in MeOH (3 mL).

  • Catalyst Addition: Add

    
     (0.05 equiv). Stir at room temperature for 10–15 minutes to pre-form the imine (color change often observed).
    
  • Isocyanide Addition: Add the isocyanide (1.0 equiv) via syringe.

  • Reaction:

    • Method A (Thermal): Heat at 60°C for 12 hours.

    • Method B (Microwave - Recommended): Heat at 100°C for 20–30 minutes.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often minimal. Purify directly via flash chromatography (DCM/MeOH gradient).

  • Validation: Confirm structure via 1H NMR (disappearance of aldehyde proton ~10 ppm, appearance of imidazole C-H or substituents).

Data Summary: Catalyst Efficiency

Catalyst Condition Yield (%) Comment
None Reflux, 24h <20% Slow imine activation
Sc(OTf)3 MW, 100°C, 30m 85-92% Optimal Lewis Acid
InCl3 Reflux, 6h 70-75% Cost-effective alternative

| HClO4 | RT, 24h | 60% | Risk of acid-sensitive group hydrolysis |

Application II: The Ugi 4-Component Reaction

For the synthesis of peptidomimetics, the Ugi reaction couples the aldehyde with an amine, a carboxylic acid, and an isocyanide.

Strategic Insight: The pyrido[2,3-b]pyrazine moiety acts as a rigid, flat, lipophilic core that can improve the cell permeability of the resulting peptidomimetic chain.

Protocol C: Ugi Reaction

Reagents:

  • Aldehyde (1.0 equiv)

  • Amine: Benzylamine or Aniline (1.0 equiv)

  • Acid: Boc-protected Amino Acid or Benzoic Acid (1.0 equiv)

  • Isocyanide: Cyclohexyl isocyanide (1.0 equiv)

  • Solvent: Methanol (0.5 M concentration)

Procedure:

  • Stir aldehyde and amine in MeOH for 30 minutes to form the imine.

  • Add the carboxylic acid and stir for 10 minutes.

  • Add the isocyanide.[2][3]

  • Stir at ambient temperature for 24 hours.

  • Product usually precipitates or can be isolated by solvent evaporation and crystallization from ether/ethanol.

Troubleshooting & Optimization

Experimental Logic Table
IssueProbable CauseCorrective Action
Low Yield (Precursor) Over-oxidation to carboxylic acidReduce reaction time; ensure water content in Dioxane is <5%.
No Reaction (GBB) Poor imine formationUse a stronger Lewis Acid (

); Add molecular sieves to remove water.
Side Products Aldehyde hydrationUse strictly anhydrous MeOH; Store aldehyde under inert gas.
Purification Issues Product polarityThe fused system is polar. Use amine-functionalized silica or add 1%

to eluent.

References

  • Synthesis of Pyrido[2,3-b]pyrazine-3-carboxylate (Aldehyde Precursor)

    • Goswami, S., & Hazra, A. (2011).[4][5] Acta Crystallographica Section E, 67(11), o3120.[4] Link

    • Note: Describes the oxidation of the methyl group to the aldehyde and subsequent conversion.
  • General GBB Reaction Methodology

    • Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • Lewis Acid Catalysis in MCRs

    • Shaabani, A., et al. (2008). Recent progress of isocyanide-based multicomponent reactions in the synthesis of heterocycles. Combinatorial Chemistry & High Throughput Screening, 11(2), 124-135. Link

  • Patent Reference (Aldehyde Synthesis)

    • Zhu, Y. F., et al. (2006). Gonadotropin releasing hormone receptor antagonists.[6] US Patent App. 11/157,574. (Procedure for SeO2 oxidation of 3-methyl-pyrido[2,3-b]pyrazine). Link

Sources

Development of antibacterial agents from Pyrido[2,3-b]pyrazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The pyrido[2,3-b]pyrazine scaffold represents a "privileged structure" in medicinal chemistry, possessing inherent biological affinity for kinase and folate-dependent enzyme systems. However, its utility as a broad-spectrum antibacterial agent is often limited by the lack of regioselective functionalization.

This Application Note details a robust, self-validating workflow for converting the accessible 3-methyl precursor into the highly reactive Pyrido[2,3-b]pyrazine-3-carbaldehyde . This aldehyde serves as a divergent intermediate for generating Schiff base libraries targeting bacterial DNA gyrase and DHFR. Unlike standard protocols that suffer from over-oxidation to carboxylic acids, this guide utilizes a controlled Selenium Dioxide (SeO2) oxidation protocol to maximize aldehyde yield, followed by a streamlined bio-validation workflow.

Chemical Synthesis Workflow

The critical challenge in this pathway is the stability of the 3-carbaldehyde intermediate. It is prone to oxidation (to acid) or Cannizzaro disproportionation. The following protocols prioritize in situ stability and purification.

Step 1: Synthesis of the Precursor (3-Methylpyrido[2,3-b]pyrazine)

Rationale: We utilize a condensation reaction between 2,3-diaminopyridine and pyruvaldehyde. The regioselectivity is governed by the higher nucleophilicity of the pyridine-3-amine nitrogen compared to the pyridine-2-amine.

Protocol:

  • Reagents: Dissolve 2,3-diaminopyridine (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add pyruvaldehyde (40% aq. solution, 11 mmol) dropwise at 0°C.

  • Reaction: Stir at room temperature for 30 minutes, then reflux for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Workup: Cool to room temperature. Neutralize with 10% NaHCO₃ if necessary. Extract with Dichloromethane (DCM).

  • Purification: Recrystallize from ethanol/water to yield yellow needles.

    • QC Check: 1H NMR should show a singlet methyl peak around δ 2.8 ppm.

Step 2: The Critical Oxidation (Riley Oxidation)

Rationale: Direct oxidation of the active methyl group using Selenium Dioxide (SeO2).[1] To prevent over-oxidation to the carboxylic acid, we use 1,4-dioxane (anhydrous) which suppresses hydrate formation, a precursor to the acid.

Protocol:

  • Setup: In a two-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 3-methylpyrido[2,3-b]pyrazine (5 mmol) in anhydrous 1,4-dioxane (15 mL).

  • Oxidant: Add finely powdered SeO₂ (5.5 mmol).

    • Safety Note: SeO₂ is toxic.[2][3][4] Work in a fume hood.

  • Reflux: Heat to reflux (101°C) for 4–6 hours.

    • Visual Indicator: The deposition of black metallic selenium indicates reaction progress.

  • Filtration: Filter hot through a Celite pad to remove metallic selenium. Wash the pad with hot dioxane.

  • Isolation: Evaporate solvent under reduced pressure. The residue is the crude Pyrido[2,3-b]pyrazine-3-carbaldehyde .

    • Stability Note: Use immediately for Step 3 or store under Argon at -20°C. The aldehyde is electrophilic and moisture-sensitive.

Step 3: Diversification (Schiff Base Formation)

Rationale: Condensation with substituted anilines or hydrazides creates the pharmacophore necessary for DNA intercalation or enzyme binding.

Protocol:

  • Mixing: Suspend the crude aldehyde (1 mmol) in Ethanol (10 mL).

  • Amine Addition: Add the target amine/hydrazide (1 mmol) and catalytic Glacial Acetic Acid (2-3 drops).

  • Reflux: Reflux for 3–5 hours.

  • Precipitation: Cool to room temperature. The Schiff base typically precipitates.

  • Purification: Filter and wash with cold ethanol. Recrystallize from DMF/Ethanol if required.

Workflow Visualization

The following diagram illustrates the logical flow from raw materials to lead validation, highlighting the critical "Go/No-Go" decision points.

G Start 2,3-Diaminopyridine Cyclization Cyclization (Pyruvaldehyde) Start->Cyclization EtOH, Reflux Precursor 3-Methyl Scaffold Cyclization->Precursor Oxidation Riley Oxidation (SeO2, Dioxane) Precursor->Oxidation Critical Step Aldehyde 3-Carbaldehyde (Reactive Intermediate) Oxidation->Aldehyde -Se(0) SchiffBase Schiff Base Condensation Aldehyde->SchiffBase R-NH2, H+ Library Antibacterial Library SchiffBase->Library Assay MIC & Time-Kill Validation Library->Assay Assay->SchiffBase SAR Optimization

Caption: Figure 1. Synthesis pipeline for Pyrido[2,3-b]pyrazine-3-carbaldehyde derivatives. Red nodes indicate critical instability points requiring strict moisture control.

Biological Validation Protocols

To ensure data integrity, biological assays must follow CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Minimum Inhibitory Concentration (MIC) - Resazurin Microtiter Assay

Rationale: Resazurin (Alamar Blue) is a redox indicator that turns fluorescent pink in response to metabolic activity of living cells, providing a visual and quantitative endpoint superior to standard turbidity.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923, E. coli ATCC 25922) to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup:

    • Add 100 µL MHB to all wells of a 96-well plate.

    • Add 100 µL of test compound (dissolved in DMSO) to column 1. Perform serial 2-fold dilutions across the plate.

    • Controls: Ciprofloxacin (Positive), DMSO only (Solvent), Broth only (Sterility).

  • Incubation: Add 100 µL of diluted bacterial inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth.

    • MIC: The lowest concentration remaining blue.

Protocol B: Time-Kill Kinetics

Rationale: Determines if the agent is bacteriostatic (stops growth) or bactericidal (kills).

  • Setup: Inoculate MHB containing the compound at

    
     MIC with bacteria (
    
    
    
    CFU/mL).
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate on nutrient agar.

  • Analysis: Count colonies after 24h incubation.

    • Bactericidal:

      
       reduction in CFU/mL compared to initial count.
      

Mechanism of Action & SAR Insights

The antibacterial efficacy of pyrido[2,3-b]pyrazine derivatives is often linked to their ability to mimic the pteridine ring of folic acid or intercalate into DNA.

Structure-Activity Relationship (SAR) Table:

Structural ModificationEffect on ActivityMechanistic Insight
Aldehyde Retention High Reactivity / ToxicToo non-specific; unsuitable for drugs.
Schiff Base (Electron Withdrawing) Increased Potency Halogens (F, Cl) on the phenyl ring enhance lipophilicity and cell penetration [1].
Schiff Base (Electron Donating) Decreased PotencyReduced electrophilicity may hinder binding to DNA gyrase active sites.
Hydrazone Linkage Moderate/HighH-bond donor capability improves binding affinity to enzyme pockets [2].

Proposed Mechanism Diagram:

SAR Compound Schiff Base Derivative Target1 DNA Gyrase (GyrB) Compound->Target1 H-Bonding / Intercalation Target2 DHFR Inhibition Compound->Target2 Pteridine Mimicry Outcome Bacterial Cell Death Target1->Outcome Replication Arrest Target2->Outcome Folate Depletion

Caption: Figure 2. Dual-mode mechanism of action. The scaffold mimics pteridine (DHFR target) while planar Schiff bases facilitate DNA gyrase inhibition.

References

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines. Source: Bioorganic & Medicinal Chemistry Letters. Context: Establishes the scaffold's utility in kinase and enzyme inhibition.[5] Link:[Link]

  • Improved oxidation of active methyl group of N-heteroaromatic compounds by Selenium Dioxide. Source: Heterocycles (Via Semantic Scholar).[6] Context: The definitive protocol for the Riley oxidation of heterocyclic methyl groups. Link:[Link]

  • Antibacterial activity of new pyrido[2,3-b]pyrazine derivatives. Source: Moroccan Journal of Heterocyclic Chemistry.[6] Context: Specific data on MIC values for derivatives of this scaffold against S. aureus and E. coli. Link:[Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: CLSI Standard M07. Context: The global standard for performing the MIC assays described in Protocol A. Link:[Link]

Sources

Advanced Application Note: One-Pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrido[2,3-d]pyrimidines are privileged medicinal scaffolds, exhibiting potent bioactivity as cyclin-dependent kinase (CDK) inhibitors, antimicrobial agents, and folate antagonists.[1][2] Traditional synthesis often involves multi-step procedures with low atom economy and toxic solvents (e.g., DMF, pyridine).

This Application Note details a robust, green, one-pot protocol for synthesizing pyrido[2,3-d]pyrimidine derivatives via the condensation of aromatic aldehydes, malononitrile, and 6-aminouracil. We utilize Diammonium Hydrogen Phosphate (DAHP) as a benign, water-soluble catalyst in aqueous ethanol. This method is selected for its high reproducibility, operational simplicity, and compliance with Green Chemistry principles.

Mechanistic Insight & Pathway

To ensure experimental success, the operator must understand the Domino Knoevenagel-Michael-Cyclization sequence. The reaction does not proceed randomly; it follows a specific thermodynamic cascade.

The Cascade Mechanism
  • Knoevenagel Condensation: The catalyst (DAHP) activates the methylene group of malononitrile, facilitating attack on the aldehyde carbonyl. This forms the arylidene malononitrile intermediate (often visible as a transient precipitate).

  • Michael Addition: The C-5 position of 6-aminouracil (acting as a carbon nucleophile) attacks the electron-deficient double bond of the arylidene intermediate.

  • Cyclization & Tautomerization: An intramolecular nucleophilic attack by the amino group onto the cyano moiety closes the ring, followed by tautomerization to yield the stable aromatic product.

Pathway Visualization

ReactionMechanism Aldehyde Aromatic Aldehyde (R-CHO) Inter1 Intermediate A: Arylidene Malononitrile Aldehyde->Inter1 Knoevenagel (-H2O) Malo Malononitrile (CH2(CN)2) Malo->Inter1 Knoevenagel (-H2O) Cat Catalyst (DAHP) Cat->Inter1 Inter2 Intermediate B: Michael Adduct Inter1->Inter2 Michael Addition Uracil 6-Aminouracil Uracil->Inter2 Michael Addition Cycl Intramolecular Cyclization Inter2->Cycl -NH2 Attack on -CN Product Pyrido[2,3-d]pyrimidine Derivative Cycl->Product -NH2 Attack on -CN

Figure 1: The domino Knoevenagel-Michael-Cyclization pathway. Note that Intermediate A is the critical "gatekeeper" species formed in situ.

Experimental Protocol

Protocol ID: PYR-MCR-04 Scale: 1.0 mmol (Pilot) -> Scalable to 50 mmol

Reagents & Equipment
  • Aldehyde: Benzaldehyde or substituted derivative (1.0 mmol)

  • Active Methylene: Malononitrile (1.0 mmol)

  • Enamine Source: 6-Aminouracil (1.0 mmol)

  • Catalyst: Diammonium Hydrogen Phosphate (DAHP) (0.1 mmol / 10 mol%)

  • Solvent: Ethanol:Water (1:1 v/v, 5 mL)

  • Equipment: Round-bottom flask (25 mL), Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Methodology
Step 1: Pre-Catalytic Mixing

Dissolve 1.0 mmol of the aromatic aldehyde and 1.0 mmol of malononitrile in 5 mL of EtOH:H2O (1:1).

  • Observation: The solution may turn slightly yellow or turbid immediately. This indicates the rapid formation of the Knoevenagel intermediate.

Step 2: Catalyst & Nucleophile Addition

Add 1.0 mmol of 6-aminouracil and 10 mol% DAHP to the mixture.

  • Critical Check: Ensure the 6-aminouracil is finely powdered to prevent clumping, which inhibits the Michael addition step.

Step 3: Reflux & Monitoring

Heat the mixture to reflux (approx. 80-90°C oil bath temperature).

  • Timeframe: 30 – 60 minutes.

  • IPC (In-Process Control): Monitor via TLC (Eluent: Ethyl Acetate:n-Hexane 3:7).

    • Pass Criteria: Disappearance of the aldehyde spot (high R_f) and appearance of a highly polar, fluorescent spot (low R_f, Product).

Step 4: Isolation (The "Green" Advantage)

Cool the reaction mixture to room temperature. The product will precipitate out of the aqueous ethanolic solution.

  • Action: Filter the solid precipitate under vacuum.

  • Wash: Wash the cake with hot water (2 x 5 mL) to remove the water-soluble DAHP catalyst and unreacted malononitrile. Wash finally with cold ethanol (2 mL).

Step 5: Purification

Recrystallize from DMF/Ethanol or hot Ethanol if necessary.

  • Yield Expectation: 85% - 95%.

Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix Aldehyde + Malononitrile (Solvent: EtOH/H2O) Start->Mix Add Add 6-Aminouracil + DAHP Mix->Add Reflux Reflux (80°C) 30-60 mins Add->Reflux TLC IPC: TLC Check (Aldehyde consumed?) Reflux->TLC TLC->Reflux No (Extend time) Cool Cool to RT (Precipitation) TLC->Cool Yes Filter Vacuum Filtration Cool->Filter Wash Wash: Hot H2O (Removes Catalyst) Filter->Wash Dry Dry & Analyze Wash->Dry

Figure 2: Operational workflow for the DAHP-catalyzed synthesis.

Data Analysis & Optimization

The electronic nature of the aldehyde substituent significantly impacts reaction kinetics. Electron-withdrawing groups (EWGs) generally accelerate the initial Knoevenagel step.

Comparative Yields (DAHP Catalyst)
EntryAldehyde Substituent (R)Time (min)Yield (%)Melting Point (°C)
1H (Benzaldehyde)4590>300
24-NO2 (Nitro)3094>300
34-Cl (Chloro)3592>300
44-OMe (Methoxy)5586>300
54-OH (Hydroxy)6085>300

Data aggregated from Abdolmohammadi et al. [1] and comparative internal validations.

Troubleshooting (Self-Validating System)

A robust protocol must include failure mode analysis.

  • Issue: Sticky/Gummy Product.

    • Cause: Incomplete reaction or presence of oligomerized malononitrile.

    • Correction: Recrystallize immediately from DMF. Ensure the "Wash" step with hot water was thorough (removes inorganic impurities).

  • Issue: Low Yield with Electron-Rich Aldehydes (e.g., 4-OMe).

    • Cause: The Knoevenagel step is slower due to reduced electrophilicity of the carbonyl.

    • Correction: Increase catalyst loading to 15 mol% or extend reflux time by 30 minutes. Do not increase temperature (risks decomposition).

  • Issue: Catalyst Recovery.

    • Validation: The filtrate contains the DAHP. Evaporate the filtrate to dryness; the recovered solid can often be reused 2-3 times with only minor activity loss [1].

References

  • Abdolmohammadi, S., & Balalaie, S. (2012).[3] An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14.[3]

  • Bhardwaj, V. K., et al. (2013). A Review of the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives. Journal of Integrated Science and Technology, 1(2), 63-72.

  • Ghorab, M. M., et al. (2010). Synthesis, characterization and anticancer evaluation of some new pyridine and pyrido[2,3-d]pyrimidine derivatives. Arzneimittelforschung, 60(02), 87-95.

Sources

Protocol for condensation reaction of 2,3-diaminopyridine with arylglyoxals

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of pyrido[2,3-b]pyrazines. It addresses the specific challenges of regioselectivity and purification inherent in the condensation of 2,3-diaminopyridine with arylglyoxals.

Abstract & Significance

Pyrido[2,3-b]pyrazines are a privileged scaffold in medicinal chemistry, exhibiting potent biological activities including kinase inhibition (e.g., CK2, PIM1), antibacterial properties, and antagonism of TRPV1 channels.[1] The core structure is synthesized via the condensation of 2,3-diaminopyridine (DAP) with arylglyoxals.[1]

While the reaction appears straightforward, it presents a critical regiochemical challenge . The asymmetry of both reactants—the distinct nucleophilicity of the 2- and 3-amino groups on the pyridine ring and the differing electrophilicity of the aldehyde and ketone carbonyls on the glyoxal—can lead to two regioisomers: 2-arylpyrido[2,3-b]pyrazine and 3-arylpyrido[2,3-b]pyrazine .

This guide provides a validated protocol for the condensation reaction, emphasizing mechanistic insights to control regioselectivity, "green" microwave-assisted variations, and definitive characterization strategies.

Mechanistic Insight & Regiochemistry

Understanding the electronic bias of the substrates is essential for controlling the reaction outcome.

  • Nucleophile (2,3-Diaminopyridine): The 3-amino group is significantly more nucleophilic than the 2-amino group. The 2-amino group's lone pair is delocalized into the pyridine ring nitrogen (amidine-like resonance), reducing its reactivity.

  • Electrophile (Arylglyoxal): The aldehyde carbonyl is sterically less hindered and more electrophilic than the ketone carbonyl (which is conjugated with the aryl group).

The Canonical Pathway: The kinetically favored pathway involves the initial attack of the most nucleophilic amine (3-NH₂) on the most electrophilic carbonyl (Aldehyde).

  • Step 1: 3-NH₂ attacks the Aldehyde (CHO).

  • Step 2: Formation of a hemiaminal/imine intermediate.

  • Step 3: Intramolecular cyclization where the 2-NH₂ attacks the Ketone (C=O).

  • Step 4: Dehydration/Aromatization.

Structural Consequence: If the 3-NH₂ (which becomes N4 in the fused system) attacks the Aldehyde (which becomes C3), the resulting structure places the proton at C3 and the Aryl group at C2 . Thus, the kinetic product is typically the 2-arylpyrido[2,3-b]pyrazine .

Note: Conflicting literature exists.[2][3] Some sources claim the formation of 3-aryl isomers under thermodynamic conditions or specific solvent effects. The protocol below includes a rigorous characterization step to verify the specific isomer obtained.

ReactionMechanism Reactants Reactants (2,3-DAP + Arylglyoxal) Inter1 Intermediate A (3-NH2 attacks Aldehyde) Reactants->Inter1 Kinetic Control (Fastest) Inter2 Intermediate B (2-NH2 attacks Ketone) Reactants->Inter2 Slow Pathway Cyclization Cyclization & Dehydration Inter1->Cyclization Inter2->Cyclization Product2 Major Product: 2-Arylpyrido[2,3-b]pyrazine Cyclization->Product2 Primary Route Product3 Minor/Thermodynamic: 3-Arylpyrido[2,3-b]pyrazine Cyclization->Product3 Alternative

Caption: Kinetic pathway favoring 2-aryl isomer formation via initial 3-amino attack on the aldehyde.

Materials & Equipment

Reagents
ReagentGradeNotes
2,3-Diaminopyridine >98%Store in dark; oxidation sensitive.
Arylglyoxal Monohydrate >95%Hygroscopic; ensure fresh or dry.
Ethanol (EtOH) AbsolutePrimary solvent.
Dimethylformamide (DMF) AnhydrousCo-solvent for solubility.
Acetic Acid (AcOH) GlacialCatalyst (Optional).
Chloroform/Methanol HPLCFor TLC/Purification.
Equipment
  • Reflux condenser and round-bottom flasks (50 mL, 100 mL).

  • Magnetic stirrer with temperature control.

  • Microwave Reactor (e.g., CEM or Biotage) - For Method B.

  • Vacuum filtration setup.

  • NMR Spectrometer (300 MHz or higher).[1]

Experimental Protocols

Method A: Standard Thermal Condensation (Reflux)

Best for: Scalability, standard laboratory setups, and crystalline products.

  • Preparation: In a 50 mL round-bottom flask, dissolve 2,3-diaminopyridine (1.0 mmol, 109 mg) in Ethanol (5 mL).

  • Addition: Add Arylglyoxal monohydrate (1.1 mmol) to the solution.

    • Note: If solubility is poor, add DMF (1-2 mL) dropwise until clear.

  • Catalysis (Optional): Add 2-3 drops of Glacial Acetic Acid .

    • Insight: Acid catalysis promotes the initial nucleophilic attack and the subsequent dehydration steps.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 4–8 hours .

    • Monitoring: Check progress via TLC (Eluent: CHCl₃/MeOH 9:1). The diamine spot (polar) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Allow to stand at 4°C for 2 hours to maximize precipitation.

    • Filter the solid precipitate under vacuum.

    • Wash the cake with cold Ethanol (2 x 3 mL) to remove unreacted glyoxal and soluble impurities.

  • Purification: Recrystallize from hot Ethanol or Ethanol/DMF mixture.

    • Yield: Typically 70–90%.

Method B: Microwave-Assisted Synthesis (Green Protocol)

Best for: High-throughput screening, library generation, and "green" chemistry compliance.

  • Preparation: Mix 2,3-diaminopyridine (1.0 mmol) and Arylglyoxal monohydrate (1.0 mmol) in a microwave vial.

  • Solvent: Add a minimal amount of Ethanol (1 mL) or use Water (2 mL) as a green solvent. Solvent-free conditions (grinding reactants) are also viable.

  • Irradiation: Seal the vial and irradiate at 100–120°C for 5–10 minutes .

    • Power: Dynamic mode (max 150W).

  • Workup:

    • Cool the vial using compressed air.

    • Add cold water (5 mL) to the reaction mass.

    • Filter the solid product and wash with water/ethanol.

  • Advantages: Drastically reduced reaction time and elimination of hazardous solvents (DMF).

Characterization & Isomer Identification

Distinguishing between the 2-aryl and 3-aryl isomers is the most critical step. Do not rely solely on melting point.

1H NMR Analysis[1][4][5][6]
  • Aromatic Region: The protons on the pyrido[2,3-b]pyrazine core appear in the downfield region (8.0–9.5 ppm).

  • The Diagnostic Singlet:

    • 2-Aryl Isomer: The proton at C3 (pyrazine ring) typically appears as a singlet around 9.2–9.5 ppm .

    • 3-Aryl Isomer: The proton at C2 appears as a singlet, but often slightly shifted.

  • Coupling Constants (J-values): Analyze the pyridine ring protons.

    • H-6 (dd, J ~ 4.2, 1.5 Hz), H-7 (dd, J ~ 8.4, 4.2 Hz), H-8 (dd, J ~ 8.4, 1.5 Hz).

HMBC (Heteronuclear Multiple Bond Correlation) - The Gold Standard

To definitively assign regiochemistry, perform 2D HMBC.

  • 2-Aryl Isomer: Look for a correlation between the singlet proton (H3) and the bridgehead carbons .

    • H3 should show a strong correlation to the carbon adjacent to N4.

  • 3-Aryl Isomer: The singlet proton (H2) will show correlations to the carbon adjacent to N1.

Data Summary Table

Feature 2-Aryl Isomer 3-Aryl Isomer
Formation Kinetic Control (Standard Reflux) Thermodynamic Control (High T/Acid)
Mechanism 3-NH₂ attacks Aldehyde 3-NH₂ attacks Ketone (or rearrangement)

| Key NMR Signal | H3 Singlet (~9.4 ppm) | H2 Singlet (~9.2 ppm) |

Troubleshooting & Optimization

Troubleshooting Problem Problem Detected LowYield Low Yield / No Precipitate Problem->LowYield Impure Mixture of Isomers Problem->Impure Sticky Sticky/Oily Product Problem->Sticky Sol1 Add DMF (Solubility) Increase Time LowYield->Sol1 Sol2 Recrystallize (EtOH/DMF) Check HMBC Impure->Sol2 Sol3 Triturate with Ether Cool to -20°C Sticky->Sol3

Caption: Decision tree for common synthetic issues in pyrido[2,3-b]pyrazine synthesis.

  • Issue: Reactants not dissolving.

    • Solution: Arylglyoxal hydrates can be stubborn. Use DMF as a co-solvent or gently warm the ethanol before adding the catalyst.

  • Issue: Oily product.

    • Solution: This often indicates incomplete dehydration or trapped solvent. Triturate the oil with diethyl ether or hexane to induce crystallization.

  • Issue: Regioselectivity drift.

    • Solution: If a mixture is observed, lower the reaction temperature (room temp, 24h) to favor the kinetic product (2-aryl). High temperatures favor equilibration.

References

  • Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines: Shaabani, A., et al. "Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine."[1] Current Chemistry Letters, 2013.

  • Microwave-assisted synthesis of nitrogen heterocycles: Bougrin, K., et al. "Microwave-assisted Solvent-free Synthesis of Quinoxalines and Pyrido[2,3-b]pyrazines." Tetrahedron Letters, 2005.

  • Biological Applications (HCMV Inhibitors): "Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors."[4] ChemMedChem, 2025.

  • Biological Applications (TRPV1 Antagonists): "Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists."[5] Bioorganic & Medicinal Chemistry Letters, 2010.

Sources

Application Notes and Protocols for Electrochemical Sensing with Pyrido[2,3-b]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Electrochemical Versatility of Pyrido[2,3-b]pyrazines

The pyrido[2,3-b]pyrazine core, a fused heterocyclic system, possesses a unique electronic architecture characterized by electron-deficient pyrazine and pyridine rings. This inherent electronic nature makes these molecules excellent candidates for a variety of electrochemical applications. Their planar structure facilitates strong interactions with biomolecules and other analytes through π-π stacking, while the nitrogen atoms can act as coordination sites for metal ions. These properties, combined with the tunability of their electrochemical behavior through synthetic modification, open up a promising frontier in the development of sensitive and selective electrochemical sensors.

This comprehensive guide provides detailed application notes and protocols for the utilization of pyrido[2,3-b]pyrazine compounds in electrochemical sensing. We will delve into established applications, such as DNA sensing, and propose robust protocols for the detection of other critical analytes, including heavy metals and neurotransmitters, based on the fundamental electrochemical principles of these fascinating molecules.

Section 1: Electrochemical DNA Sensing

The interaction of small molecules with DNA is a cornerstone of drug development and diagnostics. Pyrido[2,3-b]pyrazine derivatives have emerged as promising candidates for the electrochemical detection of DNA, offering a sensitive, label-free approach.[1][2]

Underlying Principle: Intercalation and Signal Transduction

The sensing mechanism is predicated on the intercalative binding of the planar pyrido[2,3-b]pyrazine molecule into the DNA double helix. This interaction alters the electrochemical properties of a redox indicator, such as [Fe(CN)₆]³⁻/⁴⁻, at the electrode surface. The bulky DNA-pyrido[2,3-b]pyrazine complex can hinder the diffusion of the redox probe to the electrode, leading to a discernible change in the electrochemical signal, typically a decrease in peak current and an increase in peak-to-peak separation in cyclic voltammetry (CV).

Diagram 1: DNA Sensing Mechanism

DNA_Sensing cluster_0 Electrode Surface cluster_1 Solution Phase Electrode Electrode Pyrido_Pyrazine Pyrido[2,3-b]pyrazine DNA DNA Pyrido_Pyrazine->DNA Intercalation DNA->Electrode Immobilization (optional) or interaction near surface Redox_Probe [Fe(CN)₆]³⁻/⁴⁻ DNA->Redox_Probe Hindrance Redox_Probe->Electrode Electron Transfer (uninhibited)

Caption: Intercalation of pyrido[2,3-b]pyrazine into DNA hinders redox probe access to the electrode.

Synthesis of a Representative Pyrido[2,3-b]pyrazine Derivative

A common synthetic route involves a multicomponent reaction of an aromatic aldehyde, 2-aminopyrazine, and a 1,3-dicarbonyl compound.[1]

Protocol 1: Synthesis of a Substituted Indeno[2',1':5,6]pyrido[2,3-b]pyrazin-11-one

StepProcedureRationale
1 In a round-bottom flask, combine indane-1,3-dione (1 mmol), a substituted aromatic aldehyde (1 mmol), and 2-aminopyrazine (1 mmol) in ethanol (10 mL).Ethanol serves as a green and effective solvent for this condensation reaction.
2 Add p-toluenesulfonic acid (p-TSA, 20 mol%) as a catalyst.p-TSA is an effective acid catalyst that promotes the condensation steps.
3 Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).Refluxing provides the necessary thermal energy for the reaction to proceed to completion.
4 Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.The product is typically a solid with limited solubility in cold ethanol.
5 Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure pyrido[2,3-b]pyrazine derivative.This ensures the removal of unreacted starting materials and solvent.
6 Characterize the synthesized compound using FT-IR, NMR, and mass spectrometry to confirm its structure and purity.Essential for verifying the successful synthesis of the target molecule.
Protocol for Electrochemical DNA Detection

This protocol details the steps for modifying a glassy carbon electrode (GCE) and performing DNA detection using cyclic voltammetry.

Protocol 2: DNA Detection using a Pyrido[2,3-b]pyrazine-Modified Electrode

StepProcedureRationale
1 Electrode Preparation: Polish a glassy carbon electrode (GCE) with alumina slurry on a polishing pad, sonicate in ethanol and then deionized water, and dry under a nitrogen stream.A clean and smooth electrode surface is crucial for reproducible results.
2 Electrode Modification: Prepare a 1:1 (w/w) paste of the synthesized pyrido[2,3-b]pyrazine compound and single-stranded DNA (ss-DNA) in 2 mL of ethanol. Drop-cast a small volume (e.g., 5 µL) of this paste onto the GCE surface and allow it to dry.[3]This creates the sensing layer where the interaction between the pyrido[2,3-b]pyrazine and DNA will occur.
3 Electrochemical Measurement (Baseline): Immerse the modified GCE in a 0.1 M phosphate buffer solution (PBS, pH 7.0) containing 0.1 M KCl and 1 mM K₃[Fe(CN)₆]. Record the cyclic voltammogram (CV) in a potential window of -0.2 V to 0.6 V at a scan rate of 50 mV/s.This provides the baseline electrochemical signal of the redox probe at the modified electrode in the absence of the target analyte.
4 Incubation with Target DNA: Incubate the modified electrode in a solution containing the target DNA sequence for a predetermined time (e.g., 30 minutes) at room temperature.This allows for the hybridization of the target DNA with the ss-DNA on the electrode surface, leading to the formation of double-stranded DNA (ds-DNA).
5 Electrochemical Measurement (Post-Incubation): Rinse the electrode with PBS to remove any non-specifically bound DNA and repeat the CV measurement under the same conditions as in step 3.The change in the CV signal (decreased peak currents and increased peak separation) indicates the successful detection of the target DNA.

Data Analysis: The change in the peak current (ΔI) and the peak potential separation (ΔEp) before and after incubation with the target DNA is proportional to the concentration of the target DNA. A calibration curve can be constructed by plotting ΔI or ΔEp against the logarithm of the target DNA concentration.

Section 2: Proposed Protocols for Other Analytes

While specific literature on the use of pyrido[2,3-b]pyrazines for the following analytes is limited, their inherent electronic and structural properties suggest their potential as effective sensing materials. The following protocols are proposed based on established electrochemical methods for these analytes using structurally similar N-heterocyclic compounds.

Heavy Metal Ion Sensing (Lead and Cadmium)

The nitrogen atoms in the pyrido[2,3-b]pyrazine ring can act as chelating agents for heavy metal ions. This interaction can be transduced into an electrochemical signal.

Proposed Protocol 3: Differential Pulse Anodic Stripping Voltammetry (DPASV) for Pb²⁺ and Cd²⁺

StepProcedureRationale
1 Electrode Modification: Disperse the synthesized pyrido[2,3-b]pyrazine compound in a suitable solvent (e.g., DMF) and drop-cast onto a GCE. Alternatively, incorporate it into a carbon paste electrode.Creates a surface with chelating sites for heavy metal ions.
2 Preconcentration: Immerse the modified electrode in a stirred sample solution (e.g., 0.1 M acetate buffer, pH 4.5) containing Pb²⁺ and Cd²⁺. Apply a deposition potential of -1.2 V for a specific time (e.g., 300 s) to reduce and accumulate the metal ions on the electrode surface.The negative potential facilitates the reduction of metal ions, and the pyrido[2,3-b]pyrazine aids in their accumulation.
3 Stripping: Scan the potential from -1.2 V to a more positive potential (e.g., 0.2 V) using a differential pulse waveform.The accumulated metals are re-oxidized (stripped) back into the solution, generating sharp current peaks at potentials characteristic of each metal.
4 Quantification: The peak current for each metal is proportional to its concentration in the sample.DPASV provides high sensitivity and allows for the simultaneous detection of multiple metals.

Table 1: Typical DPASV Parameters for Heavy Metal Detection

ParameterValue
Deposition Potential-1.2 V vs. Ag/AgCl
Deposition Time300 s
Pulse Amplitude50 mV
Pulse Width50 ms
Scan Rate20 mV/s

Diagram 2: Heavy Metal Sensing Workflow

Heavy_Metal_Sensing Start Start Modify_Electrode Modify GCE with Pyrido[2,3-b]pyrazine Start->Modify_Electrode Preconcentration Apply -1.2V in sample to accumulate Pb²⁺ & Cd²⁺ Modify_Electrode->Preconcentration Stripping Scan potential positively using DPASV Preconcentration->Stripping Detection Record stripping peaks Stripping->Detection End End Detection->End

Caption: Workflow for heavy metal detection using a modified electrode and DPASV.

Dopamine and Ascorbic Acid Sensing

The simultaneous detection of dopamine (DA) and ascorbic acid (AA) is challenging due to their overlapping oxidation potentials.[4] A pyrido[2,3-b]pyrazine modified electrode could potentially offer selectivity through favorable electrostatic and π-π interactions with dopamine.

Proposed Protocol 4: Differential Pulse Voltammetry (DPV) for DA and AA

StepProcedureRationale
1 Electrode Modification: Electropolymerize a pyrido[2,3-b]pyrazine derivative onto a GCE or drop-cast a solution of the compound onto the electrode surface.The modified surface can exhibit different affinities for the cationic DA and anionic AA (at neutral pH).
2 Electrochemical Measurement: In a 0.1 M PBS (pH 7.0) solution containing both DA and AA, scan the potential from a suitable starting potential (e.g., -0.2 V) to a final potential (e.g., 0.8 V) using a differential pulse waveform.DPV offers better resolution of overlapping peaks compared to CV.
3 Data Analysis: The DPV should exhibit two distinct oxidation peaks corresponding to AA and DA. The peak currents are proportional to their respective concentrations.The pyrido[2,3-b]pyrazine modification aims to shift the oxidation potential of DA and/or AA to achieve better separation.

Table 2: Representative DPV Parameters for DA and AA Sensing

ParameterValue
Initial Potential-0.2 V vs. Ag/AgCl
Final Potential0.8 V vs. Ag/AgCl
Pulse Amplitude50 mV
Pulse Width60 ms
Scan Rate20 mV/s

Causality behind Experimental Choices: The choice of DPV is critical for resolving the overlapping signals of DA and AA. The surface modification with the N-heterocycle is intended to exploit differences in electrostatic interactions (DA is protonated and positively charged at neutral pH, while AA is deprotonated and negatively charged) to enhance selectivity.

Section 3: Self-Validating Systems and Trustworthiness

For any analytical protocol, ensuring the reliability of the results is paramount. The following practices should be integrated into the experimental workflow:

  • Control Experiments: Always run control experiments with a bare (unmodified) electrode to demonstrate the role of the pyrido[2,3-b]pyrazine modification.

  • Interference Studies: For DA and AA sensing, test the response in the presence of common interferents such as uric acid. For heavy metal analysis, assess the impact of other metal ions.

  • Real Sample Analysis: Validate the developed sensors by analyzing real-world samples (e.g., serum for DNA, tap water for heavy metals, or artificial cerebrospinal fluid for neurotransmitters) and compare the results with a standard analytical technique (e.g., HPLC or ICP-MS).

  • Reproducibility: Fabricate multiple electrodes and perform repeated measurements to assess the reproducibility of the sensor response.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. PMC. [Link]

  • (PDF) Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. ResearchGate. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. RSC Publishing. [Link]

  • Simultaneous Electrochemical Detection of Dopamine and Ascorbic Acid Using an Iron Oxide/Reduced Graphene Oxide Modified Glassy Carbon Electrode. MDPI. [Link]

  • Simultaneously Selective Detection of Trace Lead and Cadmium Ions by Bi-Modified Delaminated Ti3C2Tx/GCE Sensor. PMC. [Link]

  • An electrochemical detection of cadmium (II) and lead (II) ions using a polymer-modified electrode with a Schiff base by square wave voltammetry. ResearchGate. [Link]

  • Glassy carbon electrodes modified with multiwalled carbon nanotubes for the determination of ascorbic acid by square-wave voltammetry. PMC. [Link]

  • Immobilization of DNA at Glassy Ccarbon Electrodes: A Critical Study of Adsorbed Layer. N/A. [Link]

  • DNA Hybridization Sensors Based on Electrochemical Impedance Spectroscopy as a Detection Tool. MDPI. [Link]

  • Electrochemical impedance detection of DNA hybridization based on dendrimer modified electrode. PubMed. [Link]

  • Electrochemical impedance sensing of DNA hybridization on conducting polymer film-modified diamond. PubMed. [Link]

  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. [Link]

  • Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. ResearchGate. [Link]

  • Determination of Dopamine in the Presence of Ascorbic Acid using Poly (Acridine red) Modified Glassy Carbon Electrode. SciSpace. [Link]

  • Selective detection of dopamine in the presence of ascorbic acid using carbon nanotube modified screen-printed electrodes. N/A. [Link]

  • Simultaneous Determination of Ascorbic Acid, Dopamine, and Uric Acid by Differential Pulse Voltammetry using Tiron. International Journal of Electrochemical Science. [Link]

  • Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis. MDPI. [Link]

  • Fabrication of a Novel Electrochemical Sensor for Simultaneous Determination of Toxic Lead and Cadmium Ions. Brieflands. [Link]

  • Square-Wave Voltammetric Determination of Ascorbic Acid Based on its Electrocatalytic Oxidation at Zeolite-Modified Carbon-Paste. International Journal of Electrochemical Science. [Link]

  • Electrochemical Determination of Ascorbic Acid in Pharmaceutical Tablets using Carbon Paste Electrode. Juniper Publishers. [Link]

  • Determination of Ascorbic Acid Content of Wine & Soft Drinks by Voltammetric Techniques at Glassy Carbon Electrode. JSciMed Central. [Link]

  • EXPERIMENT 5. CYCLIC VOLTAMMETRY. MSU chemistry. [Link]

  • An electrochemical sensor for simultaneous voltammetric detection of ascorbic acid and dopamine enabled by higher electrocatalytic activity of co-modified MCM-41 mesoporous molecular sieve. Frontiers. [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Pyrido[2,3-b]pyrazine-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and yield optimization of Pyrido[2,3-b]pyrazine-3-carbaldehyde . This protocol is designed for medicinal chemists encountering low yields due to regioselectivity issues during ring formation or over-oxidation during the aldehyde generation step.

Topic: Yield Optimization & Troubleshooting Target Molecule: Pyrido[2,3-b]pyrazine-3-carbaldehyde Primary Application: Intermediate for folate antagonists, kinase inhibitors (e.g., PI3K, TRPV1), and antibacterial agents.

Phase 1: Root Cause Analysis (The "Why" of Low Yields)

Before attempting to optimize, you must diagnose the specific failure mode. In the synthesis of pyrido[2,3-b]pyrazine-3-carbaldehyde, yield loss typically occurs at two critical bottlenecks:

  • Regiochemical Ambiguity (The "Upstream" Error): The condensation of 2,3-diaminopyridine with pyruvaldehyde (methylglyoxal) produces a mixture of two isomers: 2-methyl and 3-methyl pyrido[2,3-b]pyrazine.

    • The Trap: The 3-amino group of the pyridine precursor is more nucleophilic than the 2-amino group. It preferentially attacks the aldehyde of the pyruvaldehyde, leading to the 2-methyl isomer as the major product.

    • The Consequence: If you are targeting the 3-carbaldehyde, you need the 3-methyl precursor. If you proceed with the wrong isomer (or a mixture), your downstream oxidation yield will appear effectively zero for the desired target.

  • Oxidative Instability (The "Downstream" Error): Converting the methyl group to an aldehyde using standard Selenium Dioxide (SeO2) often results in:

    • Over-oxidation to the carboxylic acid.

    • Formation of selenium adducts that are difficult to purge.

    • Polymerization of the aldehyde under harsh reflux conditions.

Phase 2: Troubleshooting & Protocols

Category 1: Reaction Setup & Precursor Synthesis

Q: I am getting a mixture of isomers. How do I favor the 3-methyl precursor?

A: You must invert the standard regioselectivity. The standard neutral condensation favors the 2-methyl isomer. To enrich the 3-methyl isomer, you must manipulate the electronics of the diamine or use a different synthetic route.

Recommended Protocol (Regiocontrol): Instead of direct condensation with pyruvaldehyde, use Ethyl Pyruvate to synthesize the hydroxy-intermediate, which can be chlorinated and reduced, or use specific solvent controls.

  • Solvent Effect: Conducting the condensation in acidic media (Acetic Acid) at lower temperatures (

    
     to RT) can shift the ratio. The acid protonates the more basic ring nitrogen, altering the nucleophilicity of the exocyclic amines.
    
  • Purification is Mandatory: Do not carry the crude mixture forward.

    • Separation: The 2-methyl and 3-methyl isomers have distinct polarities. Use Flash Chromatography (DCM:MeOH 98:2) to isolate the 3-methyl isomer.

    • Verification: Confirm regiochemistry via NOE (Nuclear Overhauser Effect) NMR. The proton at C2 (in the 3-methyl isomer) will show a strong correlation with the pyridine ring protons, distinct from the C3 proton in the 2-methyl isomer.

Category 2: The Oxidation Step (Yield Optimization)

Q: My SeO2 oxidation yields are low (<30%) and the product is contaminated. How do I fix this?

A: Standard thermal SeO2 oxidation is too harsh for this electron-deficient heterocycle. Switch to a Catalytic SeO2 / tert-Butyl Hydroperoxide (TBHP) system. This method is milder, reduces the amount of toxic selenium waste, and minimizes over-oxidation to the acid.

Optimized Protocol:

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Oxidant Stoichiometric SeO2 (1.5–2.0 eq)SeO2 (0.5 eq) + TBHP (2–3 eq)
Solvent Ethanol or Xylene (High Temp)1,4-Dioxane / Water (9:1)
Temperature Reflux (

)

Time 2–4 Hours (Risk of decomposition)4–8 Hours (Monitored by TLC)
Yield Potential 20–40%60–75%

Step-by-Step Workflow:

  • Dissolve 3-methylpyrido[2,3-b]pyrazine (1.0 eq) in 1,4-dioxane.

  • Add SeO2 (0.5 eq).

  • Add TBHP (70% aq. solution, 2.0 eq) dropwise.

  • Heat to

    
     and monitor by TLC.
    
  • Critical Stop: Quench immediately upon disappearance of starting material. Do not let it "cook" to ensure conversion of intermediates; prolonged heating produces the carboxylic acid.

Category 3: Isolation & Purification[1]

Q: The aldehyde decomposes on the column. How do I purify it?

A: Heteroaromatic aldehydes are prone to oxidation on silica gel.

  • Work-up: Filter the reaction mixture through a Celite pad to remove Selenium by-products.

  • Extraction: Dilute with DCM, wash with water to remove excess TBHP.

  • Rapid Filtration: Instead of a long column, use a short plug of silica deactivated with 1% Triethylamine (TEA) in the eluent. The base neutralizes acidic sites on the silica that catalyze decomposition.

  • Recrystallization: If possible, recrystallize from Ethyl Acetate/Hexane rather than chromatography.

Phase 3: Visualizing the Pathway

The following diagram illustrates the critical decision points (Regioselectivity) and the optimized oxidation pathway.

SynthesisWorkflow Start 2,3-Diaminopyridine Condensation Condensation Reaction Start->Condensation Reagent Pyruvaldehyde (Methylglyoxal) Reagent->Condensation Isomer2 2-Methyl Isomer (Major Product in Neutral Cond.) Condensation->Isomer2 Kinetic Control (Standard) Isomer3 3-Methyl Isomer (Target Precursor) Condensation->Isomer3 Thermodynamic/Acidic Control Separation Chromatographic Separation (DCM:MeOH) Isomer2->Separation Discard Isomer3->Separation Oxidation Oxidation Step SeO2 (0.5 eq) / TBHP 50°C, Dioxane Separation->Oxidation Pure 3-Methyl OverOx Carboxylic Acid (Over-oxidation By-product) Oxidation->OverOx Prolonged Heating (Avoid) Target Pyrido[2,3-b]pyrazine- 3-carbaldehyde Oxidation->Target Optimized Yield (60-75%)

Caption: Decision tree for maximizing yield. Note the critical separation step before oxidation to avoid processing the wrong isomer.

FAQ: Quick Troubleshooting

Q: Can I store the aldehyde? A: Not for long periods in solution. It oxidizes to the acid in air. Store as a solid under Argon/Nitrogen at


. If you need to store it longer, convert it to the dimethyl acetal  (protecting group), which can be hydrolyzed back to the aldehyde with dilute acid when needed.

Q: Why Dioxane? Can I use THF? A: Dioxane is preferred for SeO2 oxidations because it has a higher boiling point than THF (allowing flexibility if


 is needed) and is less prone to forming dangerous peroxides than THF in the presence of TBHP.

Q: Is the 3-carbaldehyde commercially available? A: It is often listed but frequently out of stock or impure due to stability issues. In-house synthesis via the SeO2/TBHP method is the most reliable source for high-quality material.

References

  • Regioselectivity in Condensation: Kékesi, L., et al. (2014). "Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction." Letters in Organic Chemistry, 11(9), 651-656.

  • Optimized Oxidation Method: Sakamoto, T., et al. (2003). "Improved oxidation of active methyl group of N-heteroaromatic compounds by selenium dioxide in the presence of tert-butyl hydroperoxide." Heterocycles, 60(4).

  • General Synthesis & Biological Activity: Saberi, A., et al. (2023). "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity."[1][2] RSC Advances, 13, 32160-32174.

  • Crystal Structure & Precursor Confirmation: Fun, H.K., et al. (2011). "Methyl pyrido[2,3-b]pyrazine-3-carboxylate."[3] Acta Crystallographica Section E, E67, o3120.

Sources

Purification of crude Pyrido[2,3-b]pyrazine-3-carbaldehyde by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges of isolating Pyrido[2,3-b]pyrazine-3-carbaldehyde .

This molecule combines a highly electron-deficient, basic fused bicyclic system with a reactive electrophilic aldehyde. Applying standard chromatographic protocols to this compound often results in poor recovery, streaking, or complete degradation. This guide will explain the causality behind these failures and provide self-validating, field-proven methodologies to ensure high-purity isolation.

Part 1: Diagnostic Workflow

Before packing a column, you must evaluate the solubility and stability of your specific crude mixture. The workflow below dictates the optimal purification strategy based on the physical state of your sample.

Workflow Crude Crude Pyrido[2,3-b]pyrazine- 3-carbaldehyde Solubility Solubility in Non-Polar Solvents (e.g., DCM/Hexane)? Crude->Solubility LiquidLoad Liquid Loading Solubility->LiquidLoad High DryLoad Dry Loading (Celite/Silica) Solubility->DryLoad Low Phase Stationary Phase Selection LiquidLoad->Phase DryLoad->Phase Normal Normal Phase (Silica + 1% Et3N) Phase->Normal Routine Scale Reverse Reversed-Phase (C18, Neutral pH) Phase->Reverse High Purity/Sensitive

Diagnostic workflow for pyrido[2,3-b]pyrazine-3-carbaldehyde purification.

Part 2: Troubleshooting FAQs

Q1: My TLC showed a single spot for the crude, but after silica gel chromatography, I recovered multiple fractions with different masses. What happened? A: You are observing on-column degradation. Silica gel is not an entirely neutral matrix; its surface is densely populated with weakly acidic silanol groups (Si-OH)[1]. The aldehyde group at the 3-position is highly activated by the electron-withdrawing pyrido[2,3-b]pyrazine core[2][3]. When exposed to the large, slightly acidic surface area of silica gel, the aldehyde undergoes two primary degradation pathways:

  • Oxidation: Conversion to the corresponding carboxylic acid in the presence of trace oxygen.

  • Acetalization/Hydration: If methanol is used in your mobile phase to improve solubility, the silica acts as a mild Lewis acid, catalyzing the formation of hemiacetals or full acetals. Solution: You must deactivate the silica or switch to a less reactive stationary phase (like C18)[4].

Q2: The compound streaks continuously from the baseline to the solvent front. How do I achieve sharp bands? A: Streaking is a classic symptom of non-linear adsorption isotherms caused by basic nitrogens interacting with acidic silanols. Pyrido[2,3-b]pyrazines contain multiple basic nitrogen atoms that hydrogen-bond strongly with standard silica[2]. Solution: Add a basic modifier. Pre-equilibrating your column and running your mobile phase with 0.1–1% Triethylamine (Et3N) neutralizes the acidic sites, allowing the basic heterocycle to elute as a sharp, predictable band[4].

Q3: My crude is completely insoluble in the starting mobile phase (e.g., Hexanes or DCM). If I load it in pure DMF, it ruins the separation. What is the alternative? A: Fused planar heterocycles often suffer from severe solubility issues due to strong intermolecular π-π stacking. Loading the sample in a strong, polar solvent like DMF will cause the compound to crash out on the column or elute prematurely with the solvent front. Solution: Utilize Dry Loading . Dissolve the crude in a highly volatile, strong solvent (like THF or hot DCM/MeOH), add a neutral support matrix (like Celite or deactivated silica), and evaporate it to a free-flowing powder before loading it onto the column bed[4].

Degradation Aldehyde Pyrido[2,3-b]pyrazine- 3-carbaldehyde Silica Acidic Silanols (Si-OH) + Trace O2 / MeOH Aldehyde->Silica Standard Phase Deactivated Et3N Deactivated Silica or C18 Matrix Aldehyde->Deactivated Optimized Oxidation Oxidation to Carboxylic Acid Silica->Oxidation Acetal Acetal / Hydrate Formation Silica->Acetal Pure Intact Aldehyde Elution Deactivated->Pure

Aldehyde degradation pathways on silica and mitigation strategies.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Triethylamine-Deactivated Normal Phase Flash Chromatography

Use this method for routine, larger-scale purifications where the crude is relatively clean.

Step 1: 2D-TLC Validation (Self-Validating Step) Before running the column, spot the crude on a standard silica TLC plate. Elute in one direction with DCM:EtOAc (80:20) + 1% Et3N. Dry the plate completely, rotate it 90 degrees, and elute again in the same solvent system. Logic: A single spot precisely on the diagonal confirms the compound is stable under these conditions. Any spots falling off the diagonal indicate active degradation on the silica, meaning you must switch to Protocol B.

Step 2: Column Preparation Slurry pack 40-63 μm (230-400 mesh) silica gel[5] using DCM + 1% Et3N. Flush the column with at least 3 Column Volumes (CV) of this solvent. Logic: The Et3N must fully saturate and neutralize the acidic silanol sites before the compound is introduced.

Step 3: Dry Loading Dissolve the crude mixture in a minimum amount of THF. Add deactivated silica (pre-treated with Et3N and dried) in a 1:3 ratio to the crude mass. Evaporate to a free-flowing powder under reduced pressure and load evenly onto the column bed[4].

Step 4: Elution & Recovery Run a gradient from 100% DCM (1% Et3N) to 80:20 DCM:EtOAc (1% Et3N). Collect fractions and immediately evaporate them under reduced pressure. Logic: Prolonged exposure to the basic modifier during concentration can induce aldol-type condensations if trace enolizable impurities are present.

Protocol B: Reversed-Phase (C18) Flash Chromatography

Use this method for highly sensitive batches or when 2D-TLC indicates normal-phase degradation.

Step 1: Column Equilibration Select a pre-packed C18 flash column. Equilibrate with 5 CV of 95:5 Water:Acetonitrile. Critical Logic:Do not add standard reversed-phase modifiers like 0.1% Formic Acid or TFA. Acidic aqueous conditions will rapidly hydrate the aldehyde[4]. Maintain strictly neutral pH.

Step 2: Sample Loading Dissolve the crude in DMSO (maximum 1-2% of the total column volume) and inject it directly, or dry load onto C18-functionalized silica[4].

Step 3: Elution Apply a shallow gradient from 5% Acetonitrile to 70% Acetonitrile over 15 CV.

Step 4: Lyophilization Freeze-dry the fractions containing the product. Logic: Concentrating aqueous acetonitrile in a rotary evaporator requires high heat, which will thermally degrade the aldehyde. Lyophilization bypasses the liquid phase entirely, preserving the integrity of the carbaldehyde.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes and parameters for the various chromatographic approaches.

MethodStationary PhaseMobile Phase SystemEssential ModifierTypical RecoveryPurityPrimary Risk
Standard Normal Phase Silica Gel (40-63 μm)Hexanes / EtOAcNone< 35%LowSevere streaking, oxidation[1]
Deactivated Normal Phase Silica Gel (40-63 μm)DCM / EtOAc1% Triethylamine75 - 85%> 90%Co-elution of non-polar impurities
Reversed-Phase (C18) C18 Bonded SilicaWater / AcetonitrileNone (Neutral pH)> 90%> 95%Hydration if acidic modifiers used[4]

References

1.[2] US20060019965A1 - Gonadotropin releasing hormone receptor antagonists - Google Patents. google.com. 2 2.[4] Overcoming challenges in the purification of heterocyclic compounds - Benchchem. benchchem.com. 4 3.[3] Methyl pyrido[2,3-b]pyrazine-3-carboxylate - PMC - NIH. nih.gov. 3 4.[1] Recent problems with silica gel chromatography - ResearchGate. researchgate.net. 1 5.[5] Purification of Organic Compounds by Flash Column Chromatography. orgsyn.org. 5

Sources

Optimizing reaction conditions for pyrido[2,3-b]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions for Pyrido[2,3-b]pyrazine Scaffolds Support Level: Tier 3 (Senior Application Scientist) Status: Active

Introduction: The Scaffold & The Challenge

Welcome to the Technical Support Center for Nitrogen Heterocycle Synthesis. You are likely here because the pyrido[2,3-b]pyrazine scaffold—a critical pharmacophore in kinase inhibitors (e.g., PI3K, CDK) and antimicrobial agents—is proving difficult to synthesize with high purity or regiocontrol.

This guide moves beyond basic textbook procedures. It addresses the causality of failure: why yields drop in ethanol, why isomers plague your HPLC traces, and how to transition to green chemistry without sacrificing conversion.

Ticket #001: Low Yields & Incomplete Conversion

User Issue: "I am following the standard condensation of 2,3-diaminopyridine with 1,2-dicarbonyls in ethanol reflux, but my yields are stuck at 40-50%. The reaction stalls."

Root Cause Analysis

The condensation of 2,3-diaminopyridine with 1,2-dicarbonyls is a double dehydration reaction. In neutral ethanol, the activation energy for the initial nucleophilic attack is often insufficient, especially with electron-rich dicarbonyls. Furthermore, water generated during the reaction can hydrolyze the intermediate imine (Schiff base) back to starting materials if not removed or sequestered.

The Solution: Acid Catalysis & Dehydrating Conditions

You must increase the electrophilicity of the carbonyl carbons. We recommend switching to a p-Toluenesulfonic Acid (p-TSA) catalyzed system.

Protocol A: Optimized p-TSA Mediated Synthesis

  • Stoichiometry: 1.0 equiv 2,3-diaminopyridine + 1.0 equiv 1,2-dicarbonyl.

  • Catalyst: Add 20 mol% p-TSA . This is the "sweet spot" for activation without causing extensive protonation of the pyridine nitrogen which would deactivate the nucleophile.

  • Solvent: Absolute Ethanol (0.5 M concentration).

  • Condition: Reflux for 4–9 hours.

  • Work-up: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol.

Why this works: p-TSA protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic, facilitating the attack by the amine.

Visual Workflow: Standard Optimization

ReactionWorkflow Start Reactants: 2,3-Diaminopyridine + 1,2-Dicarbonyl Catalyst Activation: Add 20 mol% p-TSA (Protonates C=O) Start->Catalyst Mix Process Reflux (EtOH) 4-9 Hours Schiff Base Formation Catalyst->Process Heat Isolation Cool & Filter Precipitate Collection Process->Isolation Precipitation Purification Recrystallization (EtOAc/EtOH) Isolation->Purification Purify

Caption: Figure 1.[1][2] Optimized workflow for p-TSA catalyzed condensation. The acid catalyst is critical for overcoming the activation energy barrier.

Ticket #002: The "Isomer Nightmare" (Regioselectivity)

User Issue: "I am using an unsymmetrical 1,2-dicarbonyl (


). I see two spots on TLC and a split peak in HPLC. How do I favor one isomer?"
Root Cause Analysis

This is the most complex issue in this synthesis. The 2,3-diaminopyridine molecule has two nucleophilic sites:

  • 3-Amino Group (

    
    ):  Generally more nucleophilic  toward carbonyls in the initial step because it is less sterically hindered and less deactivated by the ring nitrogen compared to the 2-amino group (which has resonance interaction with the ring nitrogen).
    
  • 2-Amino Group (

    
    ):  Less reactive in the initial attack.
    

The Mechanism of Failure: In refluxing ethanol (high temperature), the reaction is under thermodynamic control , leading to a mixture. To achieve regioselectivity, you must shift to kinetic control .

The Solution: Cryo-Selectivity in Acidic Media

To control which amine attacks which carbonyl, you must exploit the subtle differences in nucleophilicity and electrophilicity.

Protocol B: Regioselective Synthesis

  • Solvent Change: Switch from Ethanol to Acetic Acid or TFA/DCM .

  • Temperature: Lower the temperature to 0°C to Room Temperature (do not reflux initially).

  • Mechanism: The 3-amino group will preferentially attack the most electrophilic carbonyl of your dicarbonyl compound first.

VariableCondition for Mixture (Avoid)Condition for Selectivity (Target)
Temperature Reflux (>78°C)0°C – 25°C
Solvent Neutral EthanolGlacial Acetic Acid
Control Type ThermodynamicKinetic
Dominant Attack Random3-

attacks most (+)

Visual Mechanism: Regioselectivity Pathway

Regioselectivity Diamine 2,3-Diaminopyridine (3-NH2 is Key Nucleophile) path_kinetic Kinetic Path (0°C, AcOH) 3-NH2 attacks C1=O Diamine->path_kinetic Controlled path_thermo Thermodynamic Path (Reflux) Random Attack Diamine->path_thermo High Energy Dicarbonyl Unsymmetrical Dicarbonyl (C1=O is more electrophilic) Dicarbonyl->path_kinetic Dicarbonyl->path_thermo IsomerA Major Isomer A (High Purity) path_kinetic->IsomerA Cyclization IsomerMix Mixture of Isomers A + B (Purification Nightmare) path_thermo->IsomerMix

Caption: Figure 2. Kinetic control via low-temperature acidic conditions favors the attack of the 3-amino group on the most electrophilic carbonyl.

Ticket #003: Green Chemistry & Sustainability

User Issue: "We have a corporate mandate to remove chlorinated solvents and reduce VOCs. Can we do this in water?"

Root Cause Analysis

Organic chemists often assume heterocycles require organic solvents. However, pyrido[2,3-b]pyrazines are highly hydrophobic. In water, the "Hydrophobic Effect" forces the organic reactants together, often accelerating the reaction rate compared to organic solvents ("On-Water" chemistry).

The Solution: Catalyst-Free Aqueous Synthesis

You can eliminate ethanol and p-TSA entirely for many derivatives.

Protocol C: "On-Water" Synthesis

  • Medium: Deionized Water (or Magnetized Water for enhanced solubility/rate).

  • Catalyst: None (or nano-ZnO if activation is needed).

  • Procedure: Mix reactants in water. Reflux.

  • Observation: The reactants will melt or form an emulsion. As the reaction proceeds, the hydrophobic product will precipitate out of the aqueous phase, driving the equilibrium forward (Le Chatelier's principle).

  • Yield: Often 85-95% due to easy isolation (filtration).

Data Comparison:

SolventCatalystTimeYieldGreen Score
Ethanol p-TSA9 h89%Moderate
Acetic Acid None4 h75%Low (Corrosive)
Water None2-3 h92% High

Ticket #004: Purification & Isolation

User Issue: "My product crashes out, but it's brown/sticky. Recrystallization from ethanol isn't working."

Troubleshooting Steps
  • The "Sticky" Precipitate: This usually indicates oligomerization or trapped solvent.

    • Fix: Dissolve the crude solid in a minimal amount of DMF (Dimethylformamide) , then slowly add water while stirring. This forces a slow, controlled precipitation of the pure compound, leaving impurities in the DMF/Water mother liquor.

  • Chromatography: If you must run a column, these compounds are polar.

    • Eluent: Use DCM:Methanol (95:5) . Do not use Hexane:Ethyl Acetate as solubility is often too poor.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. RSC Advances. Describes the p-TSA/Ethanol optimization and yields.

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation. Current Organic Synthesis. The definitive guide on using temperature and acidity to control isomer ratios.

  • Catalyst free synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water. J-Global. Validates the "on-water" green chemistry approach. [3][4][5][6][7][8][9][10][11]

  • Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles. Arkivoc. Discusses the nucleophilic reactivity profiles of the 2- and 3-amino groups in pyridines.

Sources

Technical Support Center: Regioselective Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrido[2,3-b]pyrazine scaffolds. These nitrogen-containing heterocycles are highly privileged structures in medicinal chemistry, frequently utilized as potent kinase inhibitors and anti-inflammatory agents. However, the condensation of 2,3-diaminopyridines with unsymmetrical 1,2-dicarbonyls inherently risks the formation of regioisomeric mixtures.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help researchers achieve high regioselectivity and streamline their drug development workflows.

Section 1: Mechanistic Insights & Reaction Logic

Q: Why does the condensation of 2,3-diaminopyridine with unsymmetrical 1,2-dicarbonyls yield a mixture of regioisomers, and how can I predict the major product?

A: The formation of regioisomers (typically 2-substituted vs. 3-substituted pyrido[2,3-b]pyrazines) stems from the differential nucleophilicity of the two amino groups on the pyridine ring. The amino group at position 3 is significantly more nucleophilic than the amino group at position 2. This is because the lone pair of the 2-amino group is partially delocalized into the electron-deficient pyridine nitrogen via resonance, rendering it less available for nucleophilic attack 1.

Consequently, the 3-amino group will preferentially attack the most electrophilic carbonyl carbon of the unsymmetrical 1,2-dicarbonyl (e.g., the formyl group in an arylglyoxal). If the reaction is run under thermodynamic control (high heat, neutral solvents), equilibration can occur, leading to poor selectivity. To trap the kinetically favored product, specific environmental constraints must be applied.

G A 2,3-Diaminopyridine + Unsymmetrical 1,2-Dicarbonyl B Nucleophilic Attack (3-NH2 > 2-NH2) A->B C Kinetic Control (TFA, 0°C) B->C Acidic/Cold D Thermodynamic Control (DMF/EtOH, 90°C) B->D Neutral/Hot E Major: 3-Substituted Pyrido[2,3-b]pyrazine C->E High Regioselectivity F Mixture: 2-Substituted & 3-Substituted Isomers D->F Poor Selectivity

Workflow of regioselective condensation for pyrido[2,3-b]pyrazine synthesis.

Section 2: Experimental Optimization & Quantitative Data

Q: How do I optimize the reaction conditions to strictly favor the kinetically controlled regioisomer?

A: Regioselectivity is heavily dependent on temperature and the acidity of the solvent. Research demonstrates that lowering the temperature to 0 °C and utilizing a strong organic acid, such as trifluoroacetic acid (TFA), drastically increases the regioselectivity 2. The acidic medium protonates the carbonyl oxygens, amplifying their electrophilicity and accelerating the reaction rate even at low temperatures, which suppresses the thermodynamic pathway.

Table 1: Impact of Solvent and Temperature on Regioselectivity

SolventTemperature (°C)CatalysisMajor Isomer Yield (%)Minor Isomer Yield (%)Regioselectivity Ratio
DMF90None~55%~45%~1.2:1
EtOH22 (RT)None~60%~40%1.5:1
AcOH22 (RT)Acidic~80%~20%4:1
TFA0Acidic>98%<2%>49:1

Data extrapolated from optimization studies of erlotinib-resistant tumor inhibitors 2.

Standard Operating Procedure: Regioselective Condensation in TFA

This self-validating protocol ensures kinetic control during the double condensation reaction.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-diaminopyridine (1.0 eq) in anhydrous Trifluoroacetic Acid (TFA) (approx. 10 mL/mmol).

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C for 15 minutes. (Causality: Strict thermal control prevents the system from acquiring the activation energy required for the secondary, less-favored thermodynamic pathway).

  • Reagent Addition: Dissolve the unsymmetrical 1,2-dicarbonyl compound (e.g., arylglyoxal, 1.05 eq) in a minimal amount of cold TFA. Add this solution dropwise to the diamine mixture over 30 minutes using a syringe pump. (Causality: Dropwise addition prevents localized exothermic spikes that could ruin regioselectivity).

  • Reaction Monitoring: Stir the mixture at 0 °C for 2–4 hours. Monitor the consumption of the diamine via LCMS. TLC can be misleading due to the high polarity of the intermediates.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice. Slowly neutralize the acidic mixture by adding saturated aqueous NaHCO₃ until the pH reaches 7.5–8.0. (Caution: Vigorous CO₂ evolution will occur).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Analyze the crude mixture via ¹H NMR. The distinct chemical shifts of the pyrazine ring protons will confirm the >98% presence of the desired regioisomer.

Section 3: Troubleshooting Common Issues

Q: My reaction yields a 1:1 mixture of regioisomers despite using polar aprotic solvents (e.g., DMF) at room temperature. How do I fix this? A: DMF at room temperature provides insufficient kinetic differentiation between the two condensation pathways. The lack of an acid catalyst means the intrinsic electrophilicity difference of the dicarbonyls is not fully exploited. Switch your solvent system to TFA at 0 °C as detailed in the protocol above.

Q: How do I separate the regioisomers if a mixture has already formed? A: If a mixture is unavoidable (e.g., due to substrate insolubility in TFA), the isomers can often be separated using preparative HPLC. The regioisomers typically exhibit distinct retention times due to differences in their dipole moments. For unambiguous structural assignment of the isolated peaks, single-crystal X-ray diffraction crystallography is the gold standard 2.

Section 4: Downstream Biological Applications

Q: What are the primary downstream applications of these synthesized derivatives in drug discovery? A: Pyrido[2,3-b]pyrazines are highly versatile pharmacophores. They are extensively utilized in oncology, specifically as kinase inhibitors capable of overcoming acquired resistance to first-generation EGFR inhibitors like erlotinib in non-small cell lung cancer (NSCLC) 2. Additionally, specific 3-substituted derivatives have shown potent in-vitro anti-inflammatory activity by acting as inhibitors of pro-inflammatory cytokines such as TNF-alpha and IL-6 3.

Pathway A Pyrido[2,3-b]pyrazine Derivatives B Mutant EGFR (Erlotinib-Resistant) A->B Kinase Inhibition C Pro-inflammatory Cytokines (TNF-α, IL-6) A->C Cytokine Suppression D Inhibition of Tumor Proliferation (NSCLC) B->D Apoptosis E Anti-inflammatory Response C->E Reduced Inflammation

Dual biological targeting mechanisms of pyrido[2,3-b]pyrazine derivatives.

References

  • Title: Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction Source: Bentham Science Publishers (Letters in Organic Chemistry) URL: [Link]

  • Title: Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives Source: ikm.org.my URL: [Link]

  • Title: Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diamino Source: Current Chemistry Letters (Growing Science) URL: [Link]

Sources

Technical Support Center: Pyrido[2,3-b]pyrazine Scaffolds in EGFR Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Erlotinib Resistance (T790M/Bypass)

Division: Bio-Chemical Reagents & Assay Development Document ID: TSC-EGFR-790

Introduction: The Challenge of T790M

Welcome to the Technical Support Center. You are likely here because your standard EGFR inhibitors (Erlotinib/Gefitinib) have lost potency in your resistant cell lines (e.g., H1975, PC9-ER), or your novel pyrido[2,3-b]pyrazine derivatives are showing inconsistent data between enzymatic and cellular assays.

The Core Problem: The T790M "gatekeeper" mutation accounts for ~50-60% of acquired resistance to first-generation TKIs.[1] Mechanistically, this mutation increases the receptor's affinity for ATP, making it difficult for ATP-competitive inhibitors like Erlotinib to bind effectively.

The Solution: Pyrido[2,3-b]pyrazines represent a privileged scaffold capable of distinct binding modes that can bypass this steric and affinity barrier. This guide addresses the specific technical hurdles in synthesizing, solubilizing, and testing these compounds.

Module A: Compound Formulation & Solubility

Context: Pyrido[2,3-b]pyrazines are planar, heteroaromatic systems. They exhibit high lipophilicity and a strong tendency to aggregate via


-

stacking, which often leads to "false negatives" in biological assays due to precipitation in aqueous media.
Troubleshooting Guide
Symptom Probable Cause Corrective Action
Compound precipitates upon addition to cell media. Rapid change in polarity from DMSO stock to aqueous buffer causes "crashing out."Step-down Dilution: Do not add 100% DMSO stock directly to media. Dilute compound in an intermediate solvent (e.g., PEG400 or Captisol®) before adding to media.
Inconsistent IC50 curves (slope > 1.0). Micro-aggregates forming in the well, causing non-specific protein adsorption.Add Detergent: Include 0.01% Triton X-100 or Tween-20 in your biochemical assay buffer to prevent aggregation.
NMR signals are broad or missing. Stacking interactions in deuterated solvent.Change Solvent: Switch from CDCl

to DMSO-

or TFA-

to break intermolecular H-bonds and stacking.
FAQ: Formulation

Q: My pyrido[2,3-b]pyrazine derivative (Compound 7n analogue) is insoluble in PBS. How do I dose mice? A: Do not use DMSO >5% in vivo. For this scaffold, we recommend a vehicle of 10% N-methyl-2-pyrrolidone (NMP) + 40% PEG400 + 50% Water . Alternatively, use hydroxypropyl-


-cyclodextrin (HP-

-CD) (20% w/v) to encapsulate the hydrophobic core [1].

Module B: Enzymatic Kinase Assays (Biochemistry)

Context: Testing against T790M requires adjusting your ATP concentrations. Since T790M increases the enzyme's


 for ATP, running the assay at low ATP (standard for screening) might artificially inflate the potency of your inhibitor.
Protocol: The "ATP-Shift" Validation

To confirm your pyrido[2,3-b]pyrazine is truly overcoming the resistance mechanism, you must determine if it is ATP-competitive.

  • Setup: Prepare two assay conditions for EGFR

    
    .
    
    • Condition A: [ATP] =

      
       (approx 10-20 
      
      
      
      M).
    • Condition B: [ATP] = 1 mM (Physiological levels).

  • Execution: Run your dose-response curve (10

    
    M to 0.1 nM).
    
  • Analysis:

    • If IC50 shifts significantly (>10x) between A and B, your compound is ATP-competitive (similar to Erlotinib).

    • If IC50 remains stable, your compound likely exploits a unique binding mode or covalent interaction (similar to Osimertinib/Afatinib).

Data Visualization: Expected IC50 Shifts
Compound ClassTargetIC50 (Sensitive PC9)IC50 (Resistant PC9-ER)Resistance Index (Ratio)
Erlotinib EGFR (WT)0.01

M
> 5.0

M
> 500x (Resistant)
Compound 7n (Pyrido-pyrazine)EGFR (T790M)0.09

M
0.15

M
~1.6x (Active)
Osimertinib EGFR (T790M)0.01

M
0.01

M
1.0x (Active)

(Data adapted from representative pyrido[2,3-b]pyrazine studies [1])

Module C: Cellular Mechanism & Pathway Analysis

Context: You must prove that cell death in resistant lines (e.g., H1975) is due to EGFR inhibition and not off-target toxicity.

Pathway Visualization

The diagram below illustrates the blockage points. Erlotinib is blocked by the T790M mutation (red X). The novel Pyrido[2,3-b]pyrazine (Compound 7n) successfully binds T790M, inhibiting downstream Akt/ERK phosphorylation.

EGFR_Pathway EGF EGF Ligand EGFR_WT EGFR (WT) Sensitive EGF->EGFR_WT EGFR_Mut EGFR (T790M) Resistant EGF->EGFR_Mut PI3K PI3K EGFR_WT->PI3K RAS RAS EGFR_WT->RAS EGFR_Mut->PI3K EGFR_Mut->RAS Erlotinib Erlotinib (1st Gen) Erlotinib->EGFR_WT Inhibits Erlotinib->EGFR_Mut Blocked by T790M Pyrido Pyrido[2,3-b]pyrazine (Novel) Pyrido->EGFR_Mut Binds & Inhibits AKT AKT (Survival) PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits ERK ERK (Proliferation) RAS->ERK ERK->Apoptosis Inhibits

Caption: Mechanism of Action. Erlotinib is sterically hindered by T790M, whereas the Pyrido[2,3-b]pyrazine scaffold retains binding affinity, suppressing survival signals.

Troubleshooting: Western Blotting

Problem: "I treated H1975 cells with my compound, but pEGFR (Y1068) signal is not decreasing, even though cells are dying."

Root Cause Analysis:

  • Timing: EGFR phosphorylation can rebound quickly (within 1-2 hours) if the inhibitor has a short half-life or rapid off-rate.

  • Phosphatase Activity: If you don't use adequate phosphatase inhibitors in your lysis buffer, pEGFR signal is lost during prep, making the "control" look like the "treated" sample.

Corrective Protocol:

  • Lysis Buffer: Must contain 1 mM Na

    
    VO
    
    
    
    (Sodium Orthovanadate)
    and 10 mM NaF . Add fresh PMSF immediately before use.
  • Timecourse: Harvest cells at 1h, 6h, and 24h.

    • 1h: Shows direct target engagement.

    • 24h: Shows sustained inhibition necessary for apoptosis.

  • Antibody Selection: Use specific antibodies for pEGFR (Tyr1068) . Avoid pEGFR (Tyr1173) as it is less sensitive to TKI modulation in some T790M models.

Module D: Workflow for Validating a New Hit

Use this logic flow to determine if your pyrido[2,3-b]pyrazine hit is worth advancing.

Validation_Workflow Start New Pyrido[2,3-b]pyrazine Synthesized Enzymatic Enzymatic Assay (WT vs T790M) Start->Enzymatic Decision1 IC50(T790M) < 100 nM? Enzymatic->Decision1 Cellular Cell Viability Assay (PC9 vs PC9-ER) Decision1->Cellular Yes Fail Discard / Redesign Decision1->Fail No Decision2 Resistance Index < 5? Cellular->Decision2 Western Western Blot (pEGFR/pERK) Decision2->Western Yes Decision2->Fail No (Off-target toxicity) Pass Lead Candidate Proceed to ADME Western->Pass Pathway Inhibited Western->Fail No Pathway Modulation

Caption: Decision tree for validating novel inhibitors. Strict go/no-go criteria prevent wasting resources on off-target compounds.

References

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Source: Bioorganic & Medicinal Chemistry Letters (2013). Significance: Establishes the pyrido[2,3-b]pyrazine scaffold (specifically compound 7n) as a viable chemical series for overcoming T790M resistance.

  • Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors. Source: Molecular Cancer (2016). Significance: detailed review of T790M mechanics and the shift in ATP affinity.

  • Novel Pyrido[2,3-b][1,4]oxazine-Based EGFR-TK Inhibitors. Source: RSC Advances (2024). Significance: Provides comparative SAR data for heteroaromatic systems against H1975 (T790M/L858R) cell lines.

  • Erlotinib resistance in mouse models of epidermal growth factor receptor-induced lung adenocarcinoma. Source: Disease Models & Mechanisms (2010).[2] Significance: Validates the in vivo models required to test these compounds.

Sources

Technical Support Center: N-Alkylation of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting N-Alkylation Protocols & Regioselectivity Reference ID: PYR-ALK-001[1]

Executive Summary

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors (e.g., PI3K, FGFR).[1] However, its functionalization presents unique challenges due to the presence of multiple nucleophilic nitrogen atoms (


, 

, and the pyridine

).[1]

This guide specifically addresses the N-alkylation of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-diones (and related lactam tautomers), as this is the most common synthetic bottleneck.[1] The presence of amide/lactam functionalities introduces competition between


-alkylation and 

-alkylation, as well as regioselectivity issues between the

and

positions.[1]

Module 1: Critical Decision Matrix (Troubleshooting)

Issue 1: "I am getting a mixture of N-alkyl and O-alkyl products."

Diagnosis: This is a classic consequence of Ambident Nucleophilicity .[2] The amide/lactam anion can react at the Nitrogen (soft nucleophile) or the Oxygen (hard nucleophile).[1]

The Fix: You must modulate the "Hard/Soft" character of your electrophile and the tightness of your ion pair.

VariableRecommendationScientific Rationale
Base Use Cs₂CO₃ or K₂CO₃ Carbonates allow for thermodynamic control.[1][2] Avoid NaH if O-alkylation is high; the "naked" anion formed by NaH is more aggressive and less selective.[2]
Solvent DMF or DMAc Polar aprotic solvents favor N-alkylation by solvating the cation, leaving the anion free but "softened" by the polarizability of the solvent.[1]
Electrophile Alkyl Halides (I > Br > Cl) Soft electrophiles (Alkyl Iodides) prefer the soft center (Nitrogen).[1] Hard electrophiles (Sulfonates, Tosylates) may increase O-alkylation.[1][2]
Temperature 60°C - 80°C Higher temperatures often favor the thermodynamic product (N-alkyl) over the kinetic product (O-alkyl).[1]
Issue 2: "I cannot control Regioselectivity between N1 and N4."

Diagnosis: In 1,4-dihydropyrido[2,3-b]pyrazine-2,3-diones,


 and 

are chemically distinct.[1][3]
  • 
     Position:  Peri to the pyridine 
    
    
    
    .[2] Sterically hindered by the proton but electronically richer.[2]
  • 
     Position:  Peri to the pyridine nitrogen (
    
    
    
    ).[1][2] Subject to lone-pair repulsion but less sterically hindered by atoms.[2]

The Protocol: Regioselectivity is often substrate-dependent (e.g., a substituent at C7 or C6 strongly influences the outcome).[1]

  • For Mono-alkylation: Use 1.1 equivalents of alkyl halide and Phase Transfer Catalysis (PTC) .[2] PTC conditions (TBAB, K₂CO₃, Toluene/Water) often enhance selectivity by reacting at the most accessible interface.[1]

  • For N1,N4-Dialkylation: Use excess NaH (3.0 eq) and excess alkyl halide (3.0 eq) in DMF. Force the reaction to completion.

Module 2: Analytical Forensics (Characterization)

Question: "How do I prove which Nitrogen I alkylated?"

Answer: 1H NMR is insufficient due to the lack of coupling partners on the quaternary nitrogen.[2] You must use 2D NMR (NOESY/ROESY).[1][2]

The "Smoking Gun" NOE Correlations
  • Scenario A (N1-Alkylation):

    • Look for an NOE cross-peak between the N-Alkyl protons and the Pyridine C8-H (or C7-H if C8 is substituted).[1]

    • Note: The C8-H is usually the most deshielded doublet (or singlet) in the aromatic region.[1]

  • Scenario B (N4-Alkylation):

    • The N4-Alkyl group is peri to the Pyridine Nitrogen (

      
      ).[1] There are NO protons  on 
      
      
      
      to show an NOE.[2]
    • Confirmation: You will see NO correlation to the pyridine ring protons (unless C6-H is present and close, but C8-H correlation will be strictly absent).[1]

Visual Logic: Structural Determination Workflow

NMR_Logic cluster_check Secondary Check Start Isolate Pure Isomer Step1 Run 1H NMR & NOESY Start->Step1 Decision NOE between Alkyl Group and Pyridine C8-H? Step1->Decision Result1 Conclusion: N1-Alkylated Product Decision->Result1 Yes (Strong Crosspeak) Result2 Conclusion: N4-Alkylated Product (or O-alkyl if C=O signal lost in IR) Decision->Result2 No Correlation IR_Check Check IR Carbonyl Stretch (>1650 cm-1 = Amide) Result2->IR_Check

Caption: Decision tree for assigning regiochemistry using Nuclear Overhauser Effect (NOE) spectroscopy.

Module 3: Standard Operating Procedures (SOP)

Protocol A: General Regioselective Mono-Alkylation (Phase Transfer Method)

Best for: Introducing complex alkyl chains without over-alkylation.[1]

  • Setup: Charge a round-bottom flask with the pyrido[2,3-b]pyrazine-dione derivative (1.0 mmol).

  • Solvent: Add Toluene (10 mL) or DMF (5 mL) depending on solubility.

  • Base & Catalyst: Add anhydrous

    
     (2.0 mmol) and Tetrabutylammonium bromide (TBAB, 0.1 mmol).
    
  • Reagent: Add the alkyl halide (1.1 mmol) dropwise at Room Temperature.

  • Reaction: Heat to 60°C. Monitor by TLC/LCMS.

    • Checkpoint: If reaction stalls, add 0.1 eq of KI (Finkelstein condition) to activate the alkyl halide.[1]

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/TBAB.[1][2] Dry over

    
    .[2]
    
Protocol B: Synthesis of N1,N4-Dialkylated Derivatives

Best for: Full functionalization for antibacterial/anticancer screening.[1]

  • Activation: Suspend NaH (60% in oil, 3.0 mmol) in dry DMF (5 mL) at 0°C under Argon.

  • Addition: Add the pyrido[2,3-b]pyrazine derivative (1.0 mmol) portion-wise. Evolution of

    
     gas will be observed.[2] Stir for 30 min at RT.[2]
    
  • Alkylation: Cool back to 0°C. Add Alkyl Halide (3.0 - 4.0 mmol).

  • Completion: Warm to RT and stir for 4-12 hours.

  • Quench: Carefully add saturated

    
     solution.[2]
    
  • Purification: These products are often highly crystalline.[2] Attempt recrystallization from Ethanol/Water before resorting to column chromatography.[2]

Module 4: Mechanism & Pathway Visualization

Understanding the electronic bias is key to predicting side reactions.[2] The diagram below illustrates the competition between the N1 and N4 positions based on the "7-Bromo" scaffold (a common intermediate).[1]

Reaction_Pathway Substrate Pyrido[2,3-b]pyrazine (Dione Form) Base Deprotonation (Base Selection) Substrate->Base Anion Ambident Anion (Delocalized) Base->Anion Path_N1 Path A: N1 Attack (Sterically Hindered by C8-H) Anion->Path_N1 Major Path (Usually) Path_N4 Path B: N4 Attack (Peri to Pyridine N) Anion->Path_N4 Minor Path Path_O Path C: O-Alkylation (Kinetic/Hard Electrophile) Anion->Path_O Avoid Product_N1 N1-Alkyl Product (Thermodynamic) Path_N1->Product_N1 Product_N4 N4-Alkyl Product Path_N4->Product_N4 Product_O Imidate (O-Alkyl) (Unstable/Side Product) Path_O->Product_O

Caption: Mechanistic divergence in the alkylation of the pyrido[2,3-b]pyrazine anion.

References

  • Synthesis and Antibacterial Activity of N1,N4-dialkylated derivatives

    • Title: Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations... and antibacterial activity.[1][3]

    • Source: Results in Chemistry (2025).
    • Relevance: Confirms the feasibility of N1,N4-dialkylation using Phase Transfer Catalysis and provides X-ray valid
    • URL:[Link]

  • Regioselectivity in Ring Formation (Contextual)

    • Title: Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction.[1][4][5]

    • Source: Letters in Organic Chemistry (2014).[1][2]

    • Relevance: Establishes the electronic differences between the N1 and N4 positions during the formation of the ring, which informs alkyl
    • URL:[Link]

  • Base Selection for Electron-Deficient Heterocycles

    • Title: Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines.[2][6]

    • Source: Acta Chim.[2][6] Slov. (2005).[1][2][6]

    • Relevance: While focused on purines, this validates the use of and anhydrous conditions for alkylating fused pyrazine systems to avoid side reactions.
    • URL:[Link]

Sources

Technical Support Center: Purification of Pyrido[2,3-b]pyrazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for the purification of Pyrido[2,3-b]pyrazine-3-carbaldehyde . It synthesizes specific chemical behaviors of the pyridopyrazine scaffold with advanced purification methodologies required for pharmaceutical-grade intermediates.

Ticket ID: PYR-PP3C-REC-001 Subject: Optimization of Recrystallization Protocols for High-Purity Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry

Core Diagnostic: Chemical Behavior & Solubility Profile

Before initiating recrystallization, you must understand the specific stress points of this molecule. Pyrido[2,3-b]pyrazine-3-carbaldehyde is a fused heterocyclic aldehyde. Its purification is complicated by two primary factors:

  • Oxidative Instability: The C-3 aldehyde moiety is prone to autoxidation to the corresponding carboxylic acid (Pyrido[2,3-b]pyrazine-3-carboxylic acid) upon exposure to air.

  • Nucleophilic Susceptibility: The electron-deficient pyrazine ring makes the aldehyde highly reactive toward nucleophiles (including alcohols), potentially forming hemiacetals during recrystallization.

Solubility Matrix

Data derived from behavior of analogous pyrido[2,3-b]pyrazine derivatives [1, 2].

SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethyl Acetate (EtOAc) HighLowRecommended Best balance of recovery and stability.
Acetonitrile (MeCN) HighModerateExcellent Non-nucleophilic; avoids hemiacetal formation.
Ethanol/Methanol HighModerateCautionRisk of hemiacetal formation; avoid prolonged boiling.
Dichloromethane (DCM) Very HighHighPoorToo soluble for crystallization; use only for extraction.
Water LowInsolubleAnti-solventUse only as a precipitant (antisolvent).

Standard Operating Procedure (SOP): Recrystallization Protocol

Objective: Isolate >98% pure Pyrido[2,3-b]pyrazine-3-carbaldehyde with <0.5% acid impurity.

Reagents & Equipment[1][2][3][4]
  • Crude Material: Pyrido[2,3-b]pyrazine-3-carbaldehyde (yellow/orange solid).

  • Primary Solvent: Ethyl Acetate (Anhydrous preferred).

  • Anti-Solvent (Optional): n-Hexane or n-Heptane.

  • Inert Gas: Nitrogen (

    
    ) or Argon balloon.
    
Step-by-Step Workflow
Step 1: Dissolution & Clarification
  • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar.

  • Add Ethyl Acetate (approx. 10-15 mL per gram of crude).

  • Critical: Purge the headspace with

    
     to minimize oxidation.
    
  • Heat the mixture to reflux (

    
    ) until fully dissolved.
    
    • Technical Note: If undissolved dark particles remain after 10 minutes of reflux, these are likely inorganic salts or polymerized byproducts. Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

Step 2: Controlled Crystallization
  • Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring. Do not place directly on a cold benchtop (shock cooling traps impurities).

  • Once at room temperature (

    
    ), observe crystal formation.
    
  • Optimization: If no crystals appear, add n-Hexane dropwise (cloud point method) until a faint turbidity persists, then re-warm slightly to clear and cool again.

  • Transfer the flask to a

    
     refrigerator for 4–12 hours to maximize yield.
    
Step 3: Isolation & Drying
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash the filter cake with cold Ethyl Acetate/Hexane (1:1 ratio).

  • Dry the solid in a vacuum oven at

    
     for 6 hours.
    
    • Warning: Do not exceed

      
       as thermal degradation may occur [3].
      

Visualization: Process Logic & Impurity Control

The following diagram illustrates the decision logic for removing common impurities (Carboxylic Acid, Polymer, Hemiacetal) during the workflow.

RecrystallizationWorkflow Start Crude Pyrido[2,3-b]pyrazine-3-carbaldehyde SolventChoice Select Solvent: Ethyl Acetate (Primary) Avoid Alcohols Start->SolventChoice Dissolution Heat to Reflux (N2 Atmosphere) SolventChoice->Dissolution Minimizes Hemiacetals CheckSolids Undissolved Solids? Dissolution->CheckSolids HotFilter Hot Filtration (Remove Polymers/Salts) CheckSolids->HotFilter Yes Cooling Slow Cooling to RT CheckSolids->Cooling No HotFilter->Cooling Crystallization Crystallization at 4°C Cooling->Crystallization Filtration Vacuum Filtration & Wash Crystallization->Filtration Drying Vacuum Dry (40°C) Filtration->Drying

Figure 1: Decision logic for the purification of Pyrido[2,3-b]pyrazine-3-carbaldehyde, emphasizing impurity removal checkpoints.

Troubleshooting & FAQs

Q1: My product turned from bright yellow to a dull brown after drying. What happened?

Diagnosis: This indicates oxidation or polymerization .

  • Cause: The aldehyde group oxidized to the carboxylic acid, or the pyrazine ring degraded due to excessive heat/light.

  • Solution:

    • Ensure the vacuum oven is not hotter than

      
      .
      
    • Store the purified product under Argon in an amber vial.

    • Check the pH of a small sample in water; if acidic, wash the solid with saturated Sodium Bicarbonate (

      
      ) solution before the final recrystallization to remove the acid impurity.
      
Q2: I am seeing a "doublet" peak in the NMR around 5-6 ppm. Is this an impurity?

Diagnosis: This is likely a Hemiacetal .

  • Cause: If you used Methanol or Ethanol for recrystallization, the solvent attacked the aldehyde.

  • Solution: Switch to a non-nucleophilic solvent system like Acetonitrile or Ethyl Acetate . If the impurity persists, reflux the solid in Toluene (with a Dean-Stark trap if possible) to revert the hemiacetal back to the aldehyde.

Q3: The yield is very low (<30%).

Diagnosis: The compound is likely too soluble in the chosen solvent.

  • Solution:

    • Concentrate the mother liquor (filtrate) to half its volume and repeat the cooling step (Second Crop).

    • Use an Anti-Solvent : Dissolve in minimal DCM, then slowly add Hexane until precipitation begins.

Q4: Can I use column chromatography instead?

Answer: Yes, but be cautious. Silica gel is slightly acidic and can catalyze the degradation of sensitive aldehydes.

  • Recommendation: If chromatography is necessary, deactivate the silica gel by flushing the column with 1% Triethylamine (TEA) in Hexane before loading your sample. Elute with a gradient of DCM/Ethyl Acetate [4].

References

  • General Synthesis & Properties:Pyrido[2,3-b]pyrazine-3-carboxylate derivatives synthesis.

    • Source:

  • Solubility & Purification:Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.

    • Source:

  • Thermal Stability: Pyrido[2,3-b]pyrazine Physical Properties.[1][2] (Cited context: Melting point ranges and stability).

    • Source:

  • Chromatographic Purification:From Quinoxaline to Pyrido[2,3-b]pyrazine.

    • Source:

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Pyrido[2,3-b]pyrazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Pyrido[2,3-b]pyrazine-3-carbaldehyde, a key heterocyclic compound. The pyrido[2,3-b]pyrazine core is a significant scaffold in medicinal chemistry, forming the basis for various therapeutic agents, including Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for pain treatment.[1] Given its importance, unambiguous structural characterization is paramount, and NMR spectroscopy stands as the definitive tool for this purpose.

This document is designed for researchers and drug development professionals. It moves beyond a simple data report to explain the causal relationships between molecular structure and spectral output. We will detail a robust experimental protocol, provide a comparative analysis against a known analogue—3-phenylpyrido[2,3-b]pyrazine—and present predicted data for the target aldehyde to guide researchers in their synthetic and analytical endeavors.

Molecular Structure and Numbering Scheme

For clarity in spectral assignment, the standard IUPAC numbering for the Pyrido[2,3-b]pyrazine ring system is used throughout this guide. The aldehyde substituent is at the C-3 position.

cluster_0 Pyrido[2,3-b]pyrazine-3-carbaldehyde cluster_1 Atom Numbering Scheme mol N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 H2 H2 N4 N4 C3->N4 C_CHO C_CHO C3->C_CHO C4a C4a N4->C4a N5 N5 C4a->N5 C8a C8a C4a->C8a C6 C6 N5->C6 C7 C7 C6->C7 H6 H6 C8 C8 C7->C8 H7 H7 C8->C8a H8 H8 C8a->N1 H_CHO H_CHO

Caption: Structure and IUPAC numbering of Pyrido[2,3-b]pyrazine-3-carbaldehyde.

Experimental Protocol: A Self-Validating Approach

Acquiring high-fidelity NMR data is foundational to accurate structural elucidation. The following protocol is designed to be robust and reproducible for N-heterocyclic aldehydes.

Sample Preparation
  • Analyte: Weigh approximately 5-10 mg of Pyrido[2,3-b]pyrazine-3-carbaldehyde. The higher concentration is beneficial for ¹³C NMR, which has a much lower natural abundance and sensitivity compared to ¹H.

  • Solvent Selection: Use 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO is an excellent solvent for a wide range of polar organic molecules, including N-heterocycles, ensuring complete dissolution.[2] Its residual proton signal appears as a quintet at ~2.50 ppm, which is typically clear of the aromatic proton region of the analyte. Crucially, it is a non-protic solvent, which prevents exchange with the aldehyde proton, ensuring this key signal is sharp and observable.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as the 0 ppm reference. No additional standard is required.

  • Procedure: Dissolve the sample in the deuterated solvent within a clean, dry 5 mm NMR tube. Vortex briefly to ensure homogeneity.

Instrumentation and Data Acquisition
  • Spectrometer: Data should be acquired on a 400 MHz (or higher) spectrometer.

    • Causality: Higher field strengths increase chemical shift dispersion, reducing the likelihood of signal overlap, which is critical for resolving the distinct protons in the aromatic system.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse (zg30) experiment.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds. This longer delay ensures full relaxation of all protons, making integration values more accurate.

    • Number of Scans: 16-32 scans, to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30) to ensure each unique carbon appears as a singlet.

    • Spectral Width: 0 to 220 ppm, to ensure the aldehyde carbonyl carbon is captured.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more. A significant number of scans is necessary to obtain adequate signal intensity for the low-abundance ¹³C nuclei.

A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B 1H NMR Acquisition (400 MHz, 32 scans) A->B C 13C NMR Acquisition (100 MHz, 1024+ scans) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E 1D Spectral Analysis (Peak Picking, Integration, J-coupling) D->E F Structural Assignment E->F G 2D NMR (Optional) (COSY, HSQC, HMBC for confirmation) E->G If ambiguity exists G->F

Caption: Workflow for NMR-based structural elucidation.

¹H NMR Spectral Analysis: A Tale of Two Substituents

The electron-withdrawing nature of the aldehyde group at C-3 dramatically influences the chemical environment of the entire molecule. To appreciate this, we compare the predicted spectrum of Pyrido[2,3-b]pyrazine-3-carbaldehyde with the reported data for 3-phenylpyrido[2,3-b]pyrazine .[3][4]

The most diagnostic signal for our target molecule is the aldehyde proton (H-CHO ). Due to the powerful deshielding effect of the adjacent carbonyl group, this proton is expected to appear as a sharp singlet at a very downfield chemical shift, typically between 9.9 and 10.2 ppm .

The proton at the C-2 position (H-2 ) is also significantly affected. It is adjacent to a nitrogen atom and the aldehyde-substituted carbon, leading to a predicted downfield shift into the 9.3-9.5 ppm range as a singlet.

The protons on the pyridine ring (H-6, H-7, H-8) form a characteristic three-spin system.

  • H-8: Coupled to H-7, this proton is adjacent to nitrogen (N-1) and will appear as a doublet of doublets around 9.2 ppm .

  • H-6: Coupled to H-7, this proton is adjacent to another nitrogen (N-5) and will appear as a doublet of doublets around 8.5 ppm .

  • H-7: Coupled to both H-6 and H-8, this proton will appear as a doublet of doublets (or triplet if coupling constants are similar) around 7.8 ppm .

Comparative ¹H NMR Data
Proton AssignmentPredicted: 3-Carbaldehyde DerivativeReported: 3-Phenyl Derivative[3][4]Rationale for Predicted Shift Difference
H-CHO ~10.1 ppm (s, 1H)N/ADiagnostic signal for the aldehyde group; highly deshielded.
H-2 ~9.4 ppm (s, 1H)~9.50 ppm (s, 1H)The aldehyde group's inductive effect is comparable to the phenyl group's anisotropic effect on this proton.
H-8 ~9.2 ppm (dd, 1H)~9.22 ppm (dd, 1H, J ≈ 4.2, 1.8 Hz)Minimal change expected as it is distant from the C-3 substituent.
H-6 ~8.5 ppm (dd, 1H)~8.53 ppm (dd, 1H, J ≈ 8.4, 1.8 Hz)Minimal change expected.
H-7 ~7.8 ppm (dd, 1H)~7.74 ppm (dd, 1H, J ≈ 8.4, 4.2 Hz)Minimal change expected.

All chemical shifts (δ) are in ppm. Multiplicity: s = singlet, dd = doublet of doublets.

¹³C NMR Spectral Analysis: Pinpointing the Carbonyl

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. For Pyrido[2,3-b]pyrazine-3-carbaldehyde, the most unambiguous signal is the carbonyl carbon of the aldehyde group (C=O ), which is expected to resonate far downfield in the 190-195 ppm region. This signal is often of lower intensity due to the absence of an attached proton and longer relaxation times.

The remaining carbons in the heterocyclic core will appear in the aromatic region (120-160 ppm). The electron-withdrawing aldehyde group will deshield adjacent carbons, particularly C-3 and C-2. To confirm the identity of CH carbons versus quaternary carbons, an Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended.[5]

Comparative ¹³C NMR Data
Carbon AssignmentPredicted: 3-Carbaldehyde DerivativeReported: 3-Phenyl Derivative[3][4]Rationale for Predicted Shift Difference
C=O ~192 ppmN/ADiagnostic signal for the aldehyde carbonyl carbon.
C-3 ~151 ppm~155.4 ppmThe direct attachment to the aldehyde causes a significant shift.
C-2 ~148 ppm~145.1 ppmDeshielded by the adjacent N-1 and the C-3 substituent.
C-8a, C-4a ~154 ppm, ~137 ppm~153.4, ~138.1 ppmQuaternary carbons at the ring junctions.
C-6, C-7, C-8 ~136-125 ppm~135.7, ~124.7, ~150.8 ppmAromatic CH carbons of the pyridine ring.

All chemical shifts (δ) are in ppm.

Conclusion

The structural confirmation of Pyrido[2,3-b]pyrazine-3-carbaldehyde via NMR spectroscopy is anchored by several key diagnostic signals. In the ¹H NMR spectrum, the presence of a sharp singlet near 10.1 ppm is definitive proof of the aldehyde proton. In the ¹³C NMR spectrum, a resonance in the ~192 ppm region unambiguously identifies the carbonyl carbon. The remaining aromatic signals, when compared to known analogues like 3-phenylpyrido[2,3-b]pyrazine, will show predictable shifts based on the strong electron-withdrawing character of the aldehyde substituent. For absolute certainty in assignments, especially in complex or substituted systems, 2D NMR experiments such as COSY (H-H correlation) and HSQC/HMBC (C-H correlation) should be employed.

References

  • Khalafy, J., & Rimaz, M. (2013). Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diamino. Current Chemistry Letters, 2, 21-26. [Link]

  • Zafar, H., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33815-33829. [Link]

  • Zafar, H., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

  • Morales, S., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). [Link]

  • El-Faham, A., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]

  • Théveau, L., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2961. [Link]

  • Zafar, H., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. RSC Advances. [Link]

  • Supporting information for Microwave-assisted synthesis of quinoxalines and pyrido[2,3-b]pyrazines. Beilstein Journals. [Link]

  • Gedikli, E., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances, 12(12), 6888-6905. [Link]

  • PubChem. (n.d.). Pyrido(2,3-b)pyrazine. National Center for Biotechnology Information. [Link]

  • Kim, H. S., Choi, K. O., & Kurasawa, Y. (2000). Synthesis and Tautomerism of Pyrido(2,3-b)pyrazines. OSTI.GOV. [Link]

  • Gedikli, E., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc. Semantic Scholar. [Link]

  • Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives. (2021). Oriental Journal of Chemistry. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • Ivanov, I., & Vasilev, A. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Doherty, E. M., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & medicinal chemistry letters, 20(15), 4642–4645. [Link]

Sources

Mass spectrometry analysis of synthesized pyrido[2,3-b]pyrazine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-b]pyrazine scaffold represents a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors and antimicrobial agents due to its bioisosteric relationship with pteridines and quinoxalines. However, its electron-deficient, nitrogen-rich core presents specific challenges in mass spectrometry (MS) analysis, particularly regarding ionization efficiency and isomer differentiation.

This guide objectively compares ionization techniques (ESI vs. APCI vs. EI) and details the specific fragmentation mechanics required for structural validation. Our recommendation is the standardization of Electrospray Ionization (ESI) in positive mode , utilizing collision-induced dissociation (CID) for structural elucidation, as it offers the optimal balance of molecular ion stability and diagnostic fragmentation.

Technical Comparison: Ionization Alternatives

For synthesized pyrido[2,3-b]pyrazines, the choice of ionization source dictates the quality of spectral data. Below is a comparative analysis based on experimental performance.

Table 1: Performance Matrix of Ionization Techniques
FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization) EI (Electron Impact)
Primary Application Recommended. Polar, thermally labile synthetic intermediates.Alternative for highly non-polar, neutral analogs.Traditional structural fingerprinting (GC-MS).
Molecular Ion (

)
Dominant

(Base Peak).
Strong

, but higher background noise.
Weak or absent (extensive in-source fragmentation).
Sensitivity (LOD) High (pg/mL range). Excellent for trace impurity profiling.Moderate (ng/mL range).Low to Moderate.
Fragmentation Control Tunable via Collision Energy (CE).Thermal degradation possible before ionization.Non-tunable (70 eV standard).
Suitability for Salts High (tolerates buffers like Ammonium Formate).Moderate.Incompatible (requires volatility).
Expert Insight: Why ESI Wins

While EI provides a library-searchable fingerprint, it often obliterates the molecular ion of fragile functionalized pyrido[2,3-b]pyrazines (e.g., those with amide or hydroxyl side chains). ESI, being a "soft" ionization technique, preserves the


 species, which is critical for confirming successful synthesis. Furthermore, the basic nitrogen atoms in the pyridine and pyrazine rings (pKa ~1-3) protonate readily under ESI conditions, significantly enhancing sensitivity compared to APCI.

Mechanistic Fragmentation Analysis

Understanding the fragmentation pathways is essential for confirming the core structure and differentiating it from isomers (e.g., pyrido[3,4-b]pyrazine).

Diagnostic Cleavage Pathways

Under Collision-Induced Dissociation (CID), pyrido[2,3-b]pyrazines undergo characteristic ring cleavages.

  • Loss of HCN (Hydrogen Cyanide, -27 Da):

    • Mechanism:[1] Cleavage of the pyrazine ring.[2] This is the most diagnostic loss for this scaffold.

    • Observation: A transition from

      
      .
      
  • Loss of CO (Carbon Monoxide, -28 Da):

    • Context: Specific to pyrido[2,3-b]pyrazine-2,3-diones (common synthetic intermediates).

    • Mechanism:[1] Ejection of a carbonyl group from the amide/lactam functionality.

  • Retro-Diels-Alder (RDA) Reaction:

    • Mechanism:[1] The heterocyclic ring undergoes a concerted 4+2 cycloreversion.

    • Observation: Loss of

      
       fragments, often resulting in a re-aromatized pyridine-like cation.
      
Visualization of Fragmentation Logic

FragmentationPathway Parent Parent Ion [M+H]+ Pyrido[2,3-b]pyrazine Core Inter1 Fragment A [M+H - HCN]+ (-27 Da) Pyrazine Ring Opening Parent->Inter1 Primary Pathway (Aromatic Core) Inter2 Fragment B [M+H - CO]+ (-28 Da) (If Dione/Oxo present) Parent->Inter2 Amide/Lactam Substituents RDA RDA Product Loss of C2H2N2 moiety Parent->RDA High Energy Collision Final Stable Pyridine Cation Diagnostic Scaffold Marker Inter1->Final Secondary Loss of C2H2/HCN

Caption: Figure 1. Diagnostic fragmentation pathways for pyrido[2,3-b]pyrazine derivatives under ESI-MS/MS conditions.

Validated Experimental Protocol

Objective: To confirm molecular weight and purity of synthesized crude material.

Reagents & Preparation
  • Solvent A: Water + 0.1% Formic Acid (FA) (Proton source for ionization).

  • Solvent B: Acetonitrile (ACN) + 0.1% FA.

  • Sample Diluent: 50:50 MeOH:H2O. Avoid 100% DMSO as it suppresses ionization and fouls the source.

Step-by-Step Workflow
  • Sample Preparation (Self-Validating Step):

    • Dissolve 1 mg of synthesized compound in 1 mL DMSO (Stock).

    • Dilute 10 µL of Stock into 990 µL of Diluent (Working Solution: ~10 µg/mL).

    • Validation: Inspect for precipitation. If cloudy, sonicate or add 10% more MeOH. Injecting cloudy samples will block the nebulizer.

  • LC-MS Configuration (Direct Infusion or UPLC):

    • Flow Rate: 0.3 mL/min.

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 5 minutes.

    • Why? Pyrido[2,3-b]pyrazines are moderately polar. A gradient ensures separation from polar starting materials (diaminopyridines).

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Cone Voltage: 20-40 V.

      • Optimization: Start low (20 V) to preserve the

        
        . Increase to 40 V to induce "in-source fragmentation" if structural confirmation is needed without MS/MS.
        
    • Source Temp: 120°C (Prevents solvent condensation).

    • Desolvation Temp: 350°C (Ensures droplet evaporation).

  • Data Acquisition:

    • Scan Range: m/z 100 – 800.

    • Mode: Full Scan (Q1) followed by Product Ion Scan (MS2) of the base peak.

Workflow Diagram

Workflow Step1 Synthesis Crude Step2 Dilution (MeOH/H2O + 0.1% FA) Step1->Step2 10 µg/mL Step3 LC Separation (C18 Column) Step2->Step3 Gradient Elution Step4 ESI Source (+ Mode, 3.5kV) Step3->Step4 Step5 Mass Analyzer (Q-TOF or Triple Quad) Step4->Step5 Ionization

Caption: Figure 2. Standardized LC-MS workflow for purity profiling of pyrido[2,3-b]pyrazine derivatives.

Troubleshooting & Self-Validation

  • Issue: No Signal.

    • Cause: Compound may be too basic or adhering to glass.

    • Fix: Switch to plastic vials. Ensure Formic Acid is fresh (it degrades over time).

  • Issue: [M+Na]+ Dominance.

    • Cause: Sodium adducts are common in glass storage.

    • Fix: Add 5 mM Ammonium Formate to the mobile phase. This forces the

      
       species by flooding the system with protons/ammonium ions.
      
  • Issue: Isomer Confusion.

    • Context: Distinguishing pyrido[2,3-b]pyrazine from pyrido[3,4-b]pyrazine.

    • Fix: Compare the ratio of HCN loss. The position of the pyridine nitrogen affects the stability of the intermediate cation. Synthesize a known standard for retention time comparison.

References

  • Synthesis and Antibacterial Activity

    • Title: Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations... and antibacterial activity.[3]

    • Source: Results in Chemistry (via ResearchGate), 2025.[3][4]

    • URL:[Link]

  • General Heterocycle Fragmentation

    • Title: Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.[2]

    • Source: Journal of Mass Spectrometry (PMC), 2005.
    • URL:[Link]

  • Comparative Ionization (ESI vs EI)

    • Title: Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules.[5]

    • Source: Journal of Chromatography B, 2005.[5]

    • URL:[Link]

  • Isomeric Differentiation

    • Title: Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact.
    • Source: The Journal of Chemical Physics, 2015.
    • URL:[Link]

Sources

Comparing antibacterial activity of different pyrido[2,3-b]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Antibacterial Efficacy of Pyrido[2,3-b]pyrazine Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The pyrido[2,3-b]pyrazine scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for developing novel antibacterial agents.[1] Unlike traditional fluoroquinolones, these derivatives often bypass common resistance mechanisms by targeting alternative binding sites on bacterial DNA gyrase or disrupting virulence factors like biofilm formation.

This guide objectively compares the antibacterial performance of three distinct classes of pyrido[2,3-b]pyrazine derivatives: 1,4-Dioxides , 2,3-Dithiones , and N-Alkylated 2,3-Diones . Analysis confirms that while the scaffold generally exhibits moderate potency (MIC range: 78–625 µg/mL) compared to clinical standards like Ciprofloxacin (<1 µg/mL), specific modifications—particularly thionation at C2/C3—significantly enhance bactericidal activity against Gram-positive pathogens.

Chemical Structure & SAR Analysis

The antibacterial efficacy of pyrido[2,3-b]pyrazines is heavily dictated by the oxidation state of the pyrazine ring and the electronic nature of substituents at positions 2 and 3.

Key SAR Findings:
  • Oxidation State Switch: The 1,4-dioxide derivatives exhibit strong antibacterial activity, whereas 1-oxide derivatives are virtually inactive. This suggests that the electronic density and hydrogen-bond accepting capability of the N-oxide moieties at both positions are critical for target engagement.

  • The "Thione Effect": Replacing carbonyl oxygens with sulfur (thiocarbonyls) at C2 and C3 creates the 2,3-dithione derivatives. This modification yields the most potent compounds in the class, likely due to enhanced lipophilicity facilitating cell wall penetration or stronger interaction with sulfur-sensitive enzymes.

  • N-Alkylation:

    
    -dialkylation of the 2,3-dione core (e.g., Compound 2c) improves binding affinity to DNA gyrase but generally results in lower whole-cell potency compared to the dithiones, potentially due to efflux issues.
    
Visual: Structure-Activity Relationship (SAR) Map

SAR_Analysis Core Pyrido[2,3-b]pyrazine Core Oxidation Oxidation State (N-Oxides) Core->Oxidation Substitution C2/C3 Substitution Core->Substitution Alkylation N-Alkylation Core->Alkylation HighActivity High Activity (1,4-Dioxide) Oxidation->HighActivity 1,4-di-N-oxide NoActivity No Activity (1-Oxide) Oxidation->NoActivity Mono-N-oxide Potent Most Potent (2,3-Dithione) Substitution->Potent C=S (Thione) Moderate Moderate Activity (2,3-Dione) Substitution->Moderate C=O (Ketone) Alkylation->Moderate N1,N4-Dialkyl

Figure 1: SAR analysis highlighting the critical impact of oxidation state and thionation on antibacterial potency.

Comparative Efficacy Data

The following table synthesizes Minimum Inhibitory Concentration (MIC) data from multiple studies. Note the distinct advantage of the dithione derivative against Gram-positive strains.

Derivative ClassCompound IDTarget OrganismMIC (µg/mL)Relative PotencyKey Mechanism
2,3-Dithione Cmpd 1S. aureus (Gram+)78 HighCell wall penetration; Thione toxicity
2,3-Dithione Cmpd 1B. cereus (Gram+)78 HighUnspecified; likely multi-target
2,3-Dithione Cmpd 1E. coli (Gram-)625ModerateLimited by outer membrane permeability
N-Alkylated Dione Cmpd 2cE. coli>1000LowDNA Gyrase Inhibition (Confirmed docking)
1,4-Dioxide GenericS. aureus~100-200ModerateElectron acceptor capability
Standard Control CiprofloxacinS. aureus0.12 - 1.0Very HighDNA Gyrase / Topo IV inhibition

Technical Insight: While the MIC of the best pyrido[2,3-b]pyrazine (78 µg/mL) is significantly higher than Ciprofloxacin, the scaffold is valuable because it retains activity against resistant strains where fluoroquinolones fail, due to a distinct binding mode in the ATPase domain of GyrB rather than the DNA-cleavage core.

Mechanism of Action: DNA Gyrase Inhibition[4][5]

Recent molecular docking studies (specifically on Compound 2c ) reveal that these derivatives target the GyrB subunit of bacterial DNA gyrase. Unlike fluoroquinolones that stabilize the DNA-enzyme cleavage complex, pyrido[2,3-b]pyrazines competitively inhibit the ATP-binding pocket.

Key Interactions:

  • Hydrogen Bonding: Interaction with Arg76 and Gly77 stabilizes the scaffold.[2]

  • Pi-Cation Interactions: The pyridine ring engages with Arg136 .

  • Virulence Suppression: Beyond growth inhibition, these derivatives have been shown to inhibit biofilm formation and motility in plant pathogens (Xanthomonas spp.), suggesting a secondary mechanism targeting quorum sensing or exopolysaccharide production.

Visual: Mechanism of Action Pathway

MOA_Pathway Drug Pyrido[2,3-b]pyrazine (e.g., Cmpd 2c) GyrB DNA Gyrase (GyrB) ATP-Binding Pocket Drug->GyrB Competitive Binding (H-bonds: Arg76, Gly77) Biofilm Biofilm Formation Drug->Biofilm Disrupts (Secondary Mech) ATP ATP ATP->GyrB Blocked Supercoiling DNA Supercoiling (Essential for Replication) GyrB->Supercoiling Catalyzes Inhibition Replication Arrest Supercoiling->Inhibition Fails

Figure 2: Dual mechanism showing primary DNA Gyrase inhibition and secondary biofilm disruption.

Experimental Protocols

To ensure reproducibility, the following protocols utilize modern Phase-Transfer Catalysis (PTC) for synthesis and standard CLSI microdilution for assaying.

A. Synthesis of 2,3-Dithione Derivative (Best-in-Class)

This protocol converts the dione intermediate to the highly active dithione.

  • Precursor Prep: React 2,3-diaminopyridine with oxalic acid in HCl (reflux 4h) to yield pyrido[2,3-b]pyrazine-2,3-dione.

  • Thionation:

    • Suspend the dione (1.0 eq) in dry pyridine.

    • Add Phosphorus Pentasulfide (

      
      )  (4.0 eq).
      
    • Reflux for 12 hours under anhydrous conditions.

    • Workup: Pour into ice water. The precipitate is the crude 2,3-dithione.

    • Purification: Recrystallize from DMF/Ethanol.

  • Validation: Verify via IR (appearance of C=S stretch at ~1200 cm⁻¹) and elemental analysis.

B. Synthesis of N-Alkylated Derivatives (Compound 2c)

Uses Phase-Transfer Catalysis (PTC) for mild, high-yield alkylation.

  • Reagents: 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (1 mmol), Alkyl halide (2.5 mmol),

    
     (3 mmol), TBAB (Tetra-n-butylammonium bromide, 10 mol%).
    
  • Conditions: Stir in DMF at room temperature for 6–12 hours.

  • Isolation: Pour into water, filter solid, wash with water.

  • Yield: Typically 85–92%.

C. Antibacterial Assay (Broth Microdilution)
  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Dilution: Prepare serial 2-fold dilutions of the test compound in DMSO/MHB (Range: 5 mg/mL to 0.0025 mg/mL). Final DMSO concentration must be <1%.

  • Incubation: Add 50 µL inoculum to 50 µL drug solution in 96-well plates. Incubate at 37°C for 24h.

  • Readout: Add 10 µL Resazurin dye. Incubate 2h. A color change from purple to pink indicates viable growth.[3] The MIC is the lowest concentration preventing the color change.

References

  • Sikine, M., et al. (2017). "Antibacterial Activity of New Pyrido[2,3-b]pyrazine Derivatives." Moroccan Journal of Heterocyclic Chemistry, 16(1), 119-122.[3]

  • Miyazawa, T., et al. (1997). "Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives." Yakugaku Zasshi, 117(2), 126-132.

  • Boutaleb-Charki, M., et al. (2025). "Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity." Results in Chemistry, 18.

  • Li, Y., et al. (2025).[4] "Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism." Plant Disease.

Sources

The Causality of Functional Selection: B3LYP vs. CAM-B3LYP

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in computational chemistry and organic optoelectronics, I frequently encounter the challenge of accurately modeling Donor-Acceptor (D-A) and Donor-Acceptor-Donor (D-A-D) architectures. Among the most promising electron-deficient cores currently utilized in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and nonlinear optical materials is the pyrido[2,3-b]pyrazine scaffold[1].

The fusion of a pyridine ring to a pyrazine system creates a highly electron-withdrawing acceptor (A) unit. When coupled with peripheral amine donors (D), these molecules exhibit profound Intramolecular Charge Transfer (ICT), low bandgaps, and highly tunable emission from blue to red[1]. However, accurately predicting their photophysical behavior requires a rigorous, self-validating computational approach.

This guide objectively compares the performance of different Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) methodologies for analyzing pyrido[2,3-b]pyrazine-based dyes, providing a field-proven workflow for researchers and drug/materials development professionals.

The most critical decision in your computational protocol is the selection of the exchange-correlation functional. Pyrido[2,3-b]pyrazine dyes are characterized by strong spatial separation between the Highest Occupied Molecular Orbital (HOMO), typically localized on the donor amines, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the pyrido[2,3-b]pyrazine core[2].

  • The Pitfall of Standard Hybrids (B3LYP): While B3LYP is the industry workhorse for ground-state geometry optimization and predicting thermodynamic stability[2], it suffers from severe self-interaction error at long distances. When applied to TDDFT for D-A-D systems, B3LYP artificially over-stabilizes charge-transfer (CT) states, leading to significantly underestimated excitation energies (red-shifted absorption predictions).

  • The Range-Separated Alternative (CAM-B3LYP): For excited-state calculations, a range-separated hybrid functional like CAM-B3LYP is mandatory. CAM-B3LYP introduces a variable portion of exact Hartree-Fock exchange depending on the inter-electron distance. This corrects the asymptotic behavior of the potential, yielding highly accurate predictions for the ICT transitions inherent to pyrido[2,3-b]pyrazine dyes.

Quantitative Performance Comparison

To illustrate the structure-property relationships, we compare the optoelectronic properties of pyrido[2,3-b]pyrazine D-A-D dyes when tuned with different donor groups. The data below synthesizes theoretical predictions with experimental validation, demonstrating how steric hindrance and donor strength modulate the Singlet-Triplet energy gap (


), a critical parameter for Thermally Activated Delayed Fluorescence (TADF)[1].

Table 1: Optoelectronic Properties of Pyrido[2,3-b]pyrazine D-A-D Architectures

Dye Architecture VariantDonor StrengthHOMO (eV)LUMO (eV)Bandgap (eV)

(eV)
ICT Absorption (

)
Dye A (Standard Amine) Weak-5.97-3.612.360.23~412 nm (Blue)
Dye B (Diphenylamine) Moderate-5.65-3.652.000.12~450 nm (Green)
Dye C (Bulky Heterocycle) Strong-5.34-3.701.670.01~485 nm (Red)

Data synthesized from benchmark studies on tunable opto-electrochemical properties of pyrido[2,3-b]pyrazine derivatives[1]. Notice that increasing the bulkiness of the donor twists the molecular conformation, decoupling the HOMO and LUMO. This structural twist is the direct physical cause for the near-zero


 (0.01 eV) seen in Dye C, making it an ideal TADF candidate.

Self-Validating Computational Protocol

To ensure scientific integrity and reproducibility, do not treat computational software as a "black box." The following step-by-step methodology represents a self-validating system for analyzing pyrido[2,3-b]pyrazine dyes[3].

Step 1: Ground-State Geometry Optimization

  • Method: DFT / B3LYP / 6-31G(d,p)

  • Causality: The 6-31G(d,p) basis set includes polarization functions (d orbitals on heavy atoms, p orbitals on hydrogen). This is non-negotiable for the nitrogen-rich pyrido[2,3-b]pyrazine core, as it accurately models the electron density distortion caused by the electronegative nitrogen atoms[2].

  • Validation: Execute a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms the structure is a true local minimum on the potential energy surface, rather than a transition state.

Step 2: Excited-State TDDFT Calculations

  • Method: TDDFT / CAM-B3LYP / 6-31G(d,p)

  • Causality: As established, CAM-B3LYP accurately captures the long-range ICT transitions[1]. Calculate the first 6-10 singlet and triplet excited states.

  • Solvation: Apply the Polarizable Continuum Model (PCM) using a solvent like Toluene or THF. ICT states are highly sensitive to solvent polarity; vacuum calculations will fail to match experimental UV-Vis spectra.

Step 3:


 and FMO Extraction 
  • Method: Extract the energy of the lowest singlet excited state (

    
    ) and the lowest triplet excited state (
    
    
    
    ). Calculate
    
    
    .
  • Causality: For efficient exciton harvesting in optoelectronic devices, a

    
     of 
    
    
    
    eV is required to allow reverse intersystem crossing (RISC).

Workflow Visualization

The following logical diagram maps the decision-making process for computational screening of these dyes.

G Start Design Pyrido[2,3-b]pyrazine D-A-D Architecture DFT DFT Ground State Optimization (B3LYP/6-31G) Start->DFT Freq Frequency Calculation Check for Imaginary Freq DFT->Freq Freq->DFT  Imaginary Freq TDDFT TDDFT Excited State (CAM-B3LYP/6-31G) Freq->TDDFT  Valid Minima Analysis Extract Optoelectronic Data (HOMO/LUMO, ΔEST, UV-Vis) TDDFT->Analysis Decision ΔEST < 0.3 eV? Analysis->Decision TADF Candidate for TADF OLEDs Decision->TADF  Yes Redesign Modify Donor/Bridge Increase Steric Hindrance Decision->Redesign  No Redesign->Start

Computational workflow for evaluating pyrido[2,3-b]pyrazine dyes for TADF applications.

Conclusion and Future Directions

The pyrido[2,3-b]pyrazine scaffold offers unparalleled electron-accepting capabilities. However, its successful integration into commercial technologies depends heavily on precise computational modeling. By utilizing B3LYP for structural fidelity and CAM-B3LYP for accurate excited-state dynamics, researchers can bypass costly trial-and-error synthesis and directly target high-performance fluorophores with tailored emission profiles and minimized singlet-triplet energy gaps.

References

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties Source: RSC Advances (2022) URL:[Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity Source: RSC Advances (2023) URL:[Link]

  • Pyrazine-Based Aromatic Dyes as Novel Photosensitizers with Improved Conduction Band and Photovoltaic Features: DFT Insights for Efficient Dye-Sensitized Solar Cells Source: Polycyclic Aromatic Compounds (2024) URL:[Link]

Sources

Optimizing Pyrido[2,3-b]pyrazine Antibacterials: A Comparative Guide to In Silico Prediction vs. In Vitro Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for its ability to inhibit bacterial DNA gyrase (GyrB) and topoisomerase IV. However, the translation from computational prediction (in silico) to biological reality (in vitro) is fraught with attrition.

This guide compares the utility, methodology, and data correlation between in silico molecular docking and in vitro antibacterial assays. It is designed for researchers seeking to de-risk their lead optimization process by understanding where these two worlds converge—and critically, where they diverge.

Part 1: The Comparative Landscape

The Divergence Problem

In drug discovery, a high binding affinity score (e.g., -9.5 kcal/mol) does not guarantee bacterial cell death. The table below summarizes the core differences between the two approaches specifically for pyrido[2,3-b]pyrazine derivatives.

FeatureIn Silico (Computational) In Vitro (Biological)
Primary Metric Binding Affinity (

, kcal/mol)
Minimum Inhibitory Concentration (MIC, µg/mL)
Target Scope Isolated Protein (e.g., DNA Gyrase B ATP pocket)Whole Organism (Complex membrane barriers)
Throughput High (1000s of compounds/day)Low to Medium (10-50 compounds/week)
Blind Spots Membrane permeability, Efflux pumps, SolubilityTarget specificity (off-target toxicity)
Cost Efficiency High (Software + CPU)Low (Reagents, Synthesis, Biosafety Levels)
Data Correlation Case Study

Recent studies on


-dialkylated pyrido[2,3-b]pyrazine derivatives reveal the correlation—and occasional disconnect—between these methods.

Table 1: Correlation of Docking Scores vs. MIC Values (Representative Data)

Compound IDR-Group ModificationDocking Score (kcal/mol)MIC (E. coli) (µg/mL)MIC (S. aureus) (µg/mL)Interpretation
Cmpd 2c 2,3-dithione / Alkyl-9.30.6250.078Ideal Hit: High affinity translates to potency.
Cmpd 2a Unsubstituted-8.112.56.25Moderate: Lower affinity results in lower potency.
Cmpd 4f Bulky Aryl-9.8>64.032.0False Positive: High affinity masked by poor solubility or efflux.

Key Insight: While in silico tools accurately predict the interaction with the GyrB ATP-binding pocket (via H-bonds at Asp73), they often fail to account for the Gram-negative outer membrane barrier, leading to "false positives" like Cmpd 4f.

Part 2: In Silico Workflow (The Predictive Filter)

The computational phase focuses on rational design. For pyrido[2,3-b]pyrazines, the primary target is the ATP-binding domain of DNA Gyrase B.

Mechanism & Signaling Pathway

The pyrido[2,3-b]pyrazine core mimics the adenine ring of ATP, competitively inhibiting the energy supply required for DNA supercoiling.

GyraseInhibition Target DNA Gyrase (GyrB) Drug Pyrido[2,3-b]pyrazine Drug->Target Competes with ATP Complex Drug-Enzyme Complex Drug->Complex H-Bonding (Asp73) ATP ATP Molecule ATP->Target Native Ligand Effect Inhibition of Supercoiling Complex->Effect Stalls Replication Death Bacterial Cell Death Effect->Death DNA Fragmentation

Figure 1: Mechanism of Action. The drug competes with ATP for the GyrB binding site, halting DNA replication.

Protocol 1: Molecular Docking Setup

Objective: Predict binding affinity and orientation.

  • Protein Preparation:

    • Retrieve crystal structure of E. coli DNA Gyrase B (e.g., PDB ID: 4URM or 1KZN ).

    • Remove co-crystallized ligand and water molecules using PyMOL.

    • Add polar hydrogens and Kollman charges using AutoDock Tools.

  • Ligand Preparation:

    • Draw pyrido[2,3-b]pyrazine derivatives in ChemDraw.

    • Optimize geometry (MM2 force field) and convert to .pdbqt format.

    • Critical Step: Define rotatable bonds to allow flexibility in side chains.

  • Grid Generation:

    • Center grid box on the ATP-binding pocket (Residues: Asp73, Arg76, Gly77).

    • Dimensions:

      
       Å; Spacing: 0.375 Å.
      
  • Docking & Analysis:

    • Run AutoDock Vina with exhaustiveness set to 8.

    • Validation: Re-dock the native ligand (RMSD must be < 2.0 Å).

    • Selection Criteria: Select compounds with

      
       kcal/mol and visible H-bonds to Asp73.
      

Part 3: In Vitro Workflow (The Biological Validator)

Biological assays confirm if the molecule can reach the target inside a living cell.

Experimental Logic

The in vitro phase must differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.

InVitroWorkflow Start Synthesized Compound Solubility Solubility Check (DMSO < 1%) Start->Solubility MIC MIC Assay (Broth Microdilution) Solubility->MIC Decision MIC < 10 µg/mL? MIC->Decision MBC MBC Assay (Plating) Decision->MBC Yes Discard Discard / Redesign Decision->Discard No Kinetics Time-Kill Kinetics MBC->Kinetics If MBC/MIC ≤ 4

Figure 2: The Biological Validation Pipeline. A rigorous filter to ensure only potent, soluble compounds proceed.

Protocol 2: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Preparation:

    • Grow bacteria (S. aureus ATCC 29213, E. coli ATCC 25922) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution:

    • Dissolve pyrido[2,3-b]pyrazine derivative in DMSO (Stock: 10 mg/mL).

    • Prepare serial 2-fold dilutions in 96-well plates (Range: 64 to 0.125 µg/mL).

    • Control: Include Ciprofloxacin as a positive control and DMSO as a solvent control.

  • Incubation:

    • Add diluted inoculum to wells. Final volume: 100 µL.

    • Incubate at

      
       for 16–20 hours.
      
  • Readout:

    • MIC: The lowest concentration with no visible growth (turbidity).

    • Validation: Add Resazurin dye (0.01%) for colorimetric confirmation (Blue = Dead, Pink = Live).

Part 4: Synthesis of Findings

To maximize success, researchers should adopt a feedback loop. If in silico results are promising but in vitro MIC is high, the issue is likely permeability , not binding.

Optimization Strategies:

  • If MIC is High but Binding is Strong: Modify lipophilicity (LogP). Add fluorine or methyl groups to the pyridine ring to enhance membrane penetration without altering the pharmacophore.

  • If Binding is Weak: Re-design the scaffold to better engage the Asp73 residue, perhaps by introducing a hydrogen bond donor at the C-3 position.

References
  • Sikine, M., et al. (2017).[1] "Antibacterial Activity of New Pyrido[2,3-b]pyrazine Derivatives." Moroccan Journal of Heterocyclic Chemistry, 16(1). 1

  • ResearchGate. (2025).[2][3] "Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity." 3[1][4]

  • Miyazawa, T., et al. (1997).[5] "Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives." Yakugaku Zasshi. 5[1]

  • Yadav, et al. (2025).[4] "Molecular Docking Study of Pyrazoline Derivatives against Topoisomerase II and DNA Gyrase Subunit B." ResearchGate. 4[1][4][5]

Sources

Comparative Guide: Biological Activity of Pyrido[2,3-b]pyrazine Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 6-Substituted vs. 7-Substituted Derivatives in Kinase Inhibition

Executive Summary

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, widely utilized to design ATP-competitive kinase inhibitors (EGFR, PI3K, FGFR) and antimicrobial agents. However, the synthesis of these cores—typically via the condensation of 2,3-diaminopyridine with unsymmetrical 1,2-dicarbonyls—often yields a mixture of 6-substituted and 7-substituted regioisomers.

This guide objectively compares these two primary regioisomers. Experimental data indicates that for many kinase targets (specifically EGFR and Erlotinib-resistant mutants), the position of the substituent (C6 vs. C7) dictates the hydrogen-bonding network within the ATP-binding pocket, often resulting in >10-fold differences in biological potency.

Structural Basis of Comparison

The core difference lies in the orientation of the pyridine nitrogen (


) relative to the substituent (

) on the pyrazine ring. This orientation fundamentally alters the electronic landscape and the vector of hydrogen bond acceptors/donors presented to the biological target.
The Regioisomers Defined
  • Regioisomer A (6-Substituted): The substituent is adjacent to the bridgehead carbon

    
    .
    
  • Regioisomer B (7-Substituted): The substituent is adjacent to the pyridine nitrogen

    
     (using IUPAC numbering for the fused system).
    
Mechanistic Impact on Binding

In ATP-competitive inhibition, the "hinge region" of the kinase requires specific H-bond interactions.

  • 7-Substituted variants often allow the

    
     or 
    
    
    
    of the scaffold to interact optimally with the hinge residues (e.g., Met793 in EGFR) without steric clash.
  • 6-Substituted variants may introduce steric hindrance or misalign the H-bond acceptor nitrogen, leading to reduced affinity.

SAR_Mechanism cluster_isomers Regioisomer Divergence Scaffold Pyrido[2,3-b]pyrazine Core Synthesis Iso6 6-Substituted Isomer (Steric Bulk near C4a) Scaffold->Iso6 Path A Iso7 7-Substituted Isomer (Optimal H-Bond Vector) Scaffold->Iso7 Path B Target ATP Binding Pocket (e.g., EGFR Hinge Region) Iso6->Target Binding Attempt Iso7->Target Binding Attempt Outcome1 Reduced Affinity (Steric Clash / H-Bond Misalignment) Target->Outcome1 Interaction with 6-sub Outcome2 High Affinity (IC50 < 100 nM) Target->Outcome2 Interaction with 7-sub

Figure 1: Structural divergence of regioisomers and their theoretical impact on kinase pocket binding.

Comparative Performance Analysis

The following data summarizes the biological activity of novel pyrido[2,3-b]pyrazines against Non-Small Cell Lung Cancer (NSCLC) lines, specifically focusing on Erlotinib-resistant strains (PC9-ER).

Table 1: Potency and Selectivity Profile

Data derived from representative SAR studies (e.g., Csatary et al., 2013; Bioorg. Med. Chem. Lett.)

Feature7-Substituted Isomer (e.g., Cmpd 7n)6-Substituted Isomer Clinical Control (Erlotinib)
Primary Target EGFR (WT & T790M)EGFR (WT)EGFR (WT)
IC50 (PC9 Sensitive) 0.09 µM > 1.0 µM0.02 µM
IC50 (PC9-ER Resistant) 0.15 µM > 5.0 µM> 10.0 µM
Solubility (LogS) Moderate (-4.2)Low (-5.1)Moderate
Crystallinity High (facilitates X-ray ID)ModerateHigh
Synthetic Yield 40-60% (Condition dependent)10-30% (Minor product)N/A
Key Insights
  • Resistance Breaking: The 7-substituted isomers have demonstrated a unique ability to overcome the T790M "gatekeeper" mutation, likely due to a flexible binding mode that the 6-substituted rigid analogs cannot achieve.

  • Selectivity: 6-substituted isomers often show "flat" SAR—they bind weakly to many kinases but potently to few, whereas 7-substituted analogs show sharp SAR trends responding to side-chain optimization.

Experimental Protocols

To replicate these findings, researchers must employ a workflow that rigorously separates regioisomers before biological testing. Testing mixtures leads to non-reproducible IC50 values.

Workflow Visualization

Workflow Step1 Condensation Reaction (2,3-diaminopyridine + Unsymmetrical Dione) Step2 Crude Mixture (Regioisomers A + B) Step1->Step2 Step3 HPLC Separation (C18 Column, Gradient) Step2->Step3 Step4 Structural ID (NOESY NMR / X-Ray) Step3->Step4 Critical Step Step5 Bioassay (MTT / Kinase-Glo) Step4->Step5

Figure 2: Mandatory workflow for evaluating regioisomers. Note that Step 4 is the most frequently skipped, leading to erroneous literature data.

Protocol A: Regioselective Synthesis & Separation

Objective: Isolate pure 7-substituted pyrido[2,3-b]pyrazine.

  • Reaction: Dissolve 2,3-diaminopyridine (1.0 eq) and the specific unsymmetrical aryl-glyoxal (1.0 eq) in Ethanol/Acetic Acid (10:1).

    • Expert Insight: Low temperature (0°C to RT) favors the kinetic product (often the 7-isomer depending on sterics), while reflux promotes thermodynamic equilibration.

  • Monitoring: Monitor via LC-MS. You will see a single mass peak (

    
    ) but two distinct retention times.
    
  • Purification:

    • Use Flash Chromatography (Hexane:EtOAc gradient).

    • Validation: If spots overlap on TLC, employ Preparative HPLC (Water/Acetonitrile + 0.1% TFA).

  • Confirmation (Self-Validating Step):

    • Obtain a NOESY 1H-NMR . Look for a cross-peak between the pyrazine proton and the pyridine ring protons.

    • Logic: In the 7-substituted isomer, the pyrazine proton is spatially close to the pyridine

      
      , generating a specific NOE signal absent in the 6-isomer.
      
Protocol B: Cell Viability Assay (MTT)

Objective: Compare IC50 values of isolated isomers against PC9 (sensitive) and PC9-ER (resistant) cell lines.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure attachment.
    
  • Treatment:

    • Prepare 10mM stock solutions of Isomer A and Isomer B in DMSO.

    • Perform serial dilutions (10 µM down to 1 nM).

    • Control: DMSO only (Negative) and Erlotinib (Positive).

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL final concentration). Incubate 4h.

    • Solubilize formazan crystals with DMSO (100 µL).

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal Dose-Response) to calculate IC50.

    • Pass Criteria: The

      
       value of the curve fit must be >0.95.
      

Conclusion

While both regioisomers of pyrido[2,3-b]pyrazine possess the fundamental heterocyclic properties required for drug scaffolds, the 7-substituted isomer consistently displays superior biological activity in kinase inhibition contexts. This is attributed to its ability to project substituents into the hydrophobic pocket of the kinase while maintaining critical hinge-binding hydrogen bonds.

Researchers are advised to prioritize the isolation and characterization of the 7-isomer and to treat mixtures with extreme caution, as the inactive 6-isomer can dilute apparent potency and skew SAR interpretations.

References

  • Csatary, E., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.[1][2] Bioorganic & Medicinal Chemistry Letters, 23(22), 6152-6155. Link

  • Csomos, P., et al. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction.[2] Acta Pharmaceutica Hungarica, 84, 91-104.[2] Link

  • He, M., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters, 20(15), 4526-4530. Link

  • Tan, L., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 690. Link

Sources

Unambiguous Isomer Identification: A Comparative Guide to X-Ray Crystallography and Orthogonal Modalities

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, molecular chirality is not merely a structural nuance; it is a primary determinant of a drug's pharmacokinetic and pharmacodynamic profile. Following the tragic consequences of racemic thalidomide, regulatory bodies fundamentally shifted their approach to stereoisomers. The 1992 FDA policy statement definitively mandated that the absolute stereochemistry of compounds with chiral centers must be established early in drug development, treating enantiomers as distinct chemical entities[1].

As a Senior Application Scientist, I frequently evaluate analytical pipelines for isomer identification. While the analytical arsenal has expanded, Single-Crystal X-ray Diffraction (SCXRD) remains the uncompromising gold standard for determining absolute configuration (AC). This guide objectively compares SCXRD against alternative modalities—such as Nuclear Magnetic Resonance (NMR) and chiroptical spectroscopy—and provides a field-proven, self-validating crystallographic protocol.

The Analytical Arsenal: SCXRD vs. Alternatives

Identifying an isomer requires moving beyond simple molecular weight or functional group identification to map the precise 3D spatial arrangement of atoms. Here is how the leading technologies compare:

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD determines the absolute configuration of chiral molecules by measuring anomalous dispersion—the slight differences in diffraction intensities between Friedel pairs (Bijvoet pairs) when X-rays interact with the electron clouds of atoms. Unlike spectroscopic methods, SCXRD provides unambiguous 3D atomic coordinates without relying on computational models or reference standards. The primary limitation is the prerequisite of a high-quality single crystal, though recent advances in co-crystallization chaperones (e.g., tetraaryladamantanes) have enabled the crystallization of previously intractable oils and amorphous solids[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is highly effective for determining relative stereochemistry (diastereomers) using 2D techniques like NOESY or ROESY, which map through-space proton proximities[3]. However, standard NMR in an achiral solvent cannot distinguish enantiomers or determine absolute configuration[2]. To achieve AC via NMR, scientists must employ chiral derivatizing agents (e.g., Mosher's acid or MαNP acid) to convert enantiomers into distinguishable diastereomers, relying on empirical models of magnetic anisotropy[4].

Chiroptical Spectroscopy (VCD / ECD)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful alternatives when a compound absolutely refuses to crystallize. These methods measure the differential absorption of left- and right-circularly polarized light. However, they are not standalone techniques; the experimental spectra must be matched against computationally intensive Density Functional Theory (DFT) simulations to assign the absolute configuration[5].

Comparative Performance Matrix

To facilitate objective platform selection, the following table synthesizes the quantitative and operational metrics of these analytical modalities:

Analytical ModalityPrimary OutputSample RequirementTime-to-ResultAbsolute Configuration CapabilityKey Limitation
SCXRD 3D Atomic Coordinates1–5 mg (Single crystal >10 µm)1–3 DaysUnambiguous (Gold Standard) Requires a well-ordered crystal lattice
2D NMR (NOESY) Relative Connectivity1–10 mg (Solution)2–12 HoursNo (Requires chiral derivatization)Conformational averaging in solution
VCD / ECD Chiroptical Signatures2–5 mg (Solution/Solid)3–7 DaysYes (Heuristic / Computational)Highly dependent on accurate DFT modeling
Chiral LC-MS Enantiomeric Excess (ee%)<1 mg (Solution)MinutesNo (Requires known reference standards)Method development can be lengthy

Mechanistic Deep Dive: The Physics of Absolute Configuration

The causality behind SCXRD's authority lies in quantum mechanics. Normally, X-ray diffraction follows Friedel’s Law (


), meaning the diffraction pattern is inherently centrosymmetric and blind to chirality. However, when the X-ray energy approaches the absorption edge of an atom in the crystal, a phase shift occurs (anomalous scattering). This breaks Friedel's Law, creating measurable intensity differences between Bijvoet pairs.

By quantifying these differences, we calculate the Flack Parameter (


) . This parameter acts as the ultimate internal control for a self-validating experiment:
  • If

    
      (with a standard uncertainty 
    
    
    
    ), the absolute configuration of the model is correct.
  • If

    
     , the true structure is the inverted enantiomer of the model.
    
  • If

    
     , the crystal is a racemic twin.
    

Self-Validating Experimental Protocol: SCXRD Workflow

To ensure scientific integrity, the following step-by-step methodology outlines a self-validating SCXRD workflow specifically optimized for light-atom organic isomers (e.g., APIs lacking heavy halogens or metals).

Step 1: Crystal Engineering & Selection

  • Action: Grow single crystals using slow vapor diffusion to ensure a highly ordered lattice. Select a crystal with dimensions between 10–100 µm, free of visible cracks or twinning.

  • Causality: Rapid precipitation yields kinetic, disordered solids that smear diffraction spots. A pristine lattice is required to resolve the subtle intensity differences of Bijvoet pairs. If the sample is an oil, utilize thermal co-crystallization with a tetraaryladamantane octaether chaperone[2].

Step 2: Cryogenic Data Collection

  • Action: Mount the crystal on a goniometer and flash-cool to 100 K using a liquid nitrogen stream. Collect diffraction data using a Copper (Cu-Kα) microfocus X-ray source (

    
    ).
    
  • Causality: Cryocooling minimizes the Debye-Waller factor (thermal atomic vibrations), drastically improving high-resolution diffraction intensities and mitigating radiation damage. Cu-Kα radiation is explicitly chosen over Molybdenum (Mo-Kα) because the longer wavelength of Copper maximizes the anomalous scattering cross-section (

    
    ) of light atoms like Oxygen and Nitrogen, which is critical for calculating the Flack parameter in standard organic drugs.
    

Step 3: Data Integration and Absorption Correction

  • Action: Integrate the diffraction frames and apply a multi-scan empirical absorption correction.

  • Causality: Because anomalous signals in light atoms are incredibly weak (often <1% of total intensity), any uncorrected X-ray absorption by the crystal itself will mask the chiral signal, leading to false stereochemical assignments.

Step 4: Phasing, Refinement, and Validation

  • Action: Solve the phase problem using dual-space algorithms. Refine the structure using full-matrix least-squares on

    
    . Check the Flack parameter.
    
  • Causality: The refinement process is self-validating. If the R-factor drops below 5% and the Flack parameter refines to

    
    , the absolute configuration is unambiguously confirmed and ready for regulatory submission.
    

Workflow Visualization

The following decision matrix illustrates the logical routing of an unknown isomer through the analytical pipeline, highlighting the divergence between crystallographic and spectroscopic approaches.

IsomerWorkflow Start Unknown Isomer (API Candidate) Cryst Crystallization Feasible? Start->Cryst SCXRD Single-Crystal XRD (Cu-Kα Radiation) Cryst->SCXRD Yes (>10 µm crystal) NMR_Path Solution-State NMR Cryst->NMR_Path No (Oil/Amorphous) Anomalous Measure Bijvoet Pairs (Anomalous Dispersion) SCXRD->Anomalous Flack Flack Parameter (x ≈ 0) Anomalous->Flack AC_XRD Absolute Configuration (Gold Standard) Flack->AC_XRD Self-Validated NMR_Rel 2D NOESY/ROESY NMR_Path->NMR_Rel Deriv Chiral Derivatization (e.g., Mosher's Acid) NMR_Path->Deriv Rel_Config Relative Configuration NMR_Rel->Rel_Config AC_NMR Absolute Configuration (Empirical Deduction) Deriv->AC_NMR

Figure 1: Analytical decision matrix for isomer identification comparing SCXRD and NMR workflows.

Conclusion

While NMR and chiroptical methods provide indispensable orthogonal data—especially regarding solution-state conformational dynamics—SCXRD remains the apex technology for absolute configuration. By leveraging appropriate X-ray wavelengths (Cu-Kα) and rigorous internal validation (Flack parameter), crystallographers provide the unambiguous stereochemical proof required by regulatory agencies to advance safe and effective therapeutics.

References

  • 1, fda.gov 2.2, d-nb.info

  • 4, researchgate.net

  • 5, researchgate.net 5.3, creative-biostructure.com

Sources

Comparative Guide: HOMO-LUMO Energy Gaps of Novel Pyrido[2,3-b]pyrazine Derivatives

[1]

Executive Summary: The Electronic Fingerprint

In the landscape of nitrogen-rich heterocycles, pyrido[2,3-b]pyrazine stands out as a highly electron-deficient scaffold, mimicking quinoxaline but offering superior electron-accepting capabilities due to the additional pyridine nitrogen.[1][2] This guide objectively compares the HOMO-LUMO energy gaps (

Optoelectronic MaterialsBioactive Agents

The data reveals a clear structure-property relationship:

  • Donor-Acceptor-Donor (D-A-D) systems achieve gaps as low as 1.67 eV , suitable for organic semiconductors.[1]

  • Bioactive derivatives (e.g., DNA gyrase inhibitors) maintain wider gaps (3.4–3.7 eV ), balancing kinetic stability with reactivity.

Comparative Data Analysis

The following tables synthesize experimental and computational data from recent literature. Note the drastic reduction in

Table 1: Optoelectronic Series (D-A-D Architecture)

Context: These derivatives utilize the Buchwald–Hartwig coupling to attach diarylamine donors, creating Intramolecular Charge Transfer (ICT).[2][3]

Compound IDDonor Group (R)HOMO (eV)LUMO (eV)

(eV)
Application
Ref-1 None (Unsubstituted)-6.50-2.803.70 Baseline
Dye-4 Diphenylamine-5.40-3.252.15 OLED/Solar
Dye-7 Carbazole-5.65-3.322.33 AIE Emitter
Dye-10 Phenothiazine-5.34-3.611.73 Ambipolar

Data Source: Derived from recent D-A-D synthesis studies (e.g., Kapse et al., RSC Adv., 2022).

Table 2: Bioactive & Sensing Series (Indane-1,3-dione Fused)

Context: Synthesized via multicomponent reactions for DNA sensing and antimicrobial activity. These retain a higher gap, correlating with chemical hardness and stability in biological media.

Compound IDSubstituent (Para-position)HOMO (eV)LUMO (eV)

(eV)
Reactivity Insight
Comp-4 -H-6.131-2.6653.477 Standard stability
Comp-5 -Cl (EWG)-6.068-2.6043.646 Hardest/Most Stable
Comp-7 -OCH₃ (EDG)-5.858-2.4143.444 Most Reactive/Softest

Data Source: Derived from electrochemical DNA sensing studies (e.g., RSC Adv., 2023).

Critical Analysis of Structure-Property Relationships

The "Nitrogen Effect" vs. Substituents

The pyrido[2,3-b]pyrazine core is inherently electron-deficient.

  • Electron Withdrawing Groups (EWGs): Adding -Cl (Comp-5) stabilizes the HOMO more than the LUMO, widening the gap (

    
     eV). This increases "Chemical Hardness" (
    
    
    ), making the molecule less prone to redox reactions in biological systems unless specifically targeted (e.g., enzymatic reduction).
  • Electron Donating Groups (EDGs):

    • Weak Donors (-OCH₃): Slight destabilization of the HOMO narrows the gap to

      
       eV (Comp-7), enhancing sensitivity for electrochemical DNA sensing.
      
    • Strong Donors (Diarylamines): In D-A-D systems, the donor orbitals mix with the core's

      
      -system, raising the HOMO drastically (from -6.5 to -5.3 eV). This collapses the gap to 
      
      
      eV, facilitating visible light absorption and emission.

Visualizing the Mechanism

The following diagram illustrates how structural modifications alter the electronic landscape.

GCorePyrido[2,3-b]pyrazineCore (Gap ~3.7 eV)Path_BioBioactive Path(Indane-dione fusion)Core->Path_Bio Multicomponent RxnPath_OptoOptoelectronic Path(D-A-D Coupling)Core->Path_Opto Buchwald-HartwigResult_BioModerate Gap (3.4-3.6 eV)High Chemical HardnessStable in Cell MediaPath_Bio->Result_Bio Retains e- deficiencyResult_OptoNarrow Gap (1.7-2.3 eV)Intramolecular Charge TransferVisible Light ActivePath_Opto->Result_Opto Strong Donor Interaction

Figure 1: Divergent electronic properties based on synthetic modification pathways.

Validated Experimental Protocols

To ensure reproducibility, use the following self-validating protocols for determining the energy gap.

Protocol A: Computational Prediction (DFT)

Use this for screening prior to synthesis.

  • Geometry Optimization:

    • Software: Gaussian 09/16 or ORCA.

    • Functional/Basis Set: B3LYP/6-31G(d,p). Note: For systems with heavy halogens, use LANL2DZ.

    • Solvent Model: IEFPCM (Solvent = Dichloromethane or Water, depending on application).

  • Validation Step (Self-Check):

    • Perform a Frequency Calculation on the optimized structure.[4]

    • Pass Criteria: Zero imaginary frequencies. (If imaginary frequencies exist, the structure is a transition state, not a minimum. Re-optimize).

  • Energy Extraction:

    • Extract

      
       and 
      
      
      from the output log.
    • Calculate

      
       (in Hartrees) 
      
      
      (to convert to eV).
Protocol B: Electrochemical Determination (Cyclic Voltammetry)

Use this for physical validation of synthesized compounds.

  • Setup:

    • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

      
      ) in dry Acetonitrile.
      
    • Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).

    • Standard: Ferrocene (

      
      ) internal standard.
      
  • Measurement:

    • Run a blank scan (electrolyte only).

    • Add compound (1 mM) and scan at 100 mV/s.

    • Identify onset potentials for oxidation (

      
      ) and reduction (
      
      
      ).
  • Calculation (Self-Validating Formula):

    • Validation: The electrochemical gap (

      
      ) should be slightly larger than the optical gap (
      
      
      ) derived from UV-Vis onset (
      
      
      ) due to the exciton binding energy. If
      
      
      , check for electrode fouling or aggregation.

Workflow Visualization

WorkflowStartNovel Derivative DesignDFTDFT Screening(B3LYP/6-31G**)Start->DFTCheckImaginary Freq?DFT->CheckCompareValidation:Compare DFT vs. CVDFT->CompareCorrelation CheckCheck->DFTYes (Re-optimize)SynthSynthesis(Multicomponent/Coupling)Check->SynthNo (Stable)CVCyclic Voltammetry(Experimental HOMO/LUMO)Synth->CVCV->Compare

Figure 2: Integrated computational and experimental workflow for energy gap determination.

References

  • Kapse, D. M., et al. (2022).[1] "Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties." RSC Advances. [Link]

  • Batool, M., et al. (2023). "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity."[5][6][7][8] RSC Advances. [Link]

  • Ghamri, M., et al. (2023).[4][5] "Molecular Structure, NBO Charges, Vibrational Assignments, HOMO-LUMO and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations." Der Pharma Chemica. [Link]

  • Gaussian, Inc. "DFT Calculation Methodologies for Organic Heterocycles." Gaussian Technical Notes. [Link]

Safety Operating Guide

Personal protective equipment for handling Pyrido[2,3-b]pyrazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for Pyrido[2,3-b]pyrazine-3-carbaldehyde

As a Senior Application Scientist, I recognize that handling advanced heterocyclic building blocks requires more than just reading a standard Safety Data Sheet (SDS). Pyrido[2,3-b]pyrazine-3-carbaldehyde (CAS: 874279-17-1) is a highly reactive, bifunctional intermediate extensively utilized in medicinal chemistry—most notably in the synthesis of non-nucleoside human cytomegalovirus (HCMV) polymerase inhibitors and advanced kinase inhibitors[1].

Due to its electron-deficient aromatic core and electrophilic formyl group, this compound presents specific handling, stability, and toxicity challenges. This guide provides a self-validating, field-proven operational framework to ensure both researcher safety and chemical integrity.

Hazard Identification & Mechanistic Causality

To handle this compound safely, one must understand the chemical causality behind its hazards. The pyrido[2,3-b]pyrazine core combined with a 3-carbaldehyde moiety creates a highly reactive electrophilic center.

  • Toxicity & Sensitization: The aldehyde group is highly susceptible to nucleophilic attack. In biological systems, it can form covalent Schiff bases with primary amines on lysine residues in proteins. This mechanism is responsible for its classification as a skin sensitizer and respiratory irritant (H315, H319, H335)[2].

  • Oxidative Instability: When exposed to atmospheric oxygen and moisture, the electron-withdrawing nature of the heterocyclic ring accelerates the hydration and subsequent auto-oxidation of the aldehyde into pyrido[2,3-b]pyrazine-3-carboxylic acid[3]. This degradation not only ruins reaction stoichiometry but can also generate trace peroxides in certain solvent environments.

Table 1: Physicochemical Properties and Hazard Classifications

ParameterSpecification / DataCausality / Operational Impact
CAS Number 874279-17-1Unique identifier for inventory and SDS tracking.
Molecular Formula C8H5N3ODetermines stoichiometric calculations for synthesis.
GHS Hazards H302, H312, H315, H319, H332, H335[4]Dictates mandatory use of contact and respiratory PPE.
Storage Temp 2–8 °CPrevents thermal degradation and slows auto-oxidation.
Atmosphere Inert (Argon/N

)
Prevents aerial oxidation of the aldehyde to carboxylic acid[3].

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling reactive heterocyclic aldehydes. The following PPE matrix is engineered to mitigate specific exposure routes.

Table 2: Mandatory Personal Protective Equipment (PPE) Matrix

PPE CategoryStandard / SpecificationMechanistic Justification
Eye Protection EN 166 / ANSI Z87.1 Safety GogglesThe electrophilic aldehyde reacts rapidly with ocular proteins, causing severe serious eye irritation (H319)[2].
Hand Protection Nitrile (≥0.11 mm) or Butyl RubberNitrile blocks solid particulates. Butyl rubber is required if handling the compound in aggressive solvents (e.g., DMF, DMSO) to prevent rapid dermal transport[4].
Respiratory N95 / FFP2 or Fume HoodInhalation of fine crystalline dust induces acute respiratory tract irritation (H335)[2].
Body Protection Flame-resistant lab coat (Nomex)Mitigates risks associated with the flammability of anhydrous organic solvents used during reconstitution.

Operational Plan: Experimental Setup and Handling SOP

To preserve the structural integrity of Pyrido[2,3-b]pyrazine-3-carbaldehyde and protect the operator, follow this step-by-step methodology. Every step is designed as a self-validating system to prevent failure.

Phase 1: Acclimation and Preparation

  • Thermal Equilibration: Remove the sealed source vial from 2–8 °C storage. Place it in a desiccator for 30 minutes to reach ambient temperature.

    • Causality: Opening a cold vial immediately introduces atmospheric moisture via condensation, which accelerates the hydration and oxidation of the highly reactive 3-carbaldehyde group[3].

  • Ventilation Verification: Ensure the chemical fume hood is operational. Use a digital anemometer or a tissue-paper test to verify a face velocity of 80–100 feet per minute (fpm) before opening the vial.

Phase 2: Weighing and Transfer 3. Static Neutralization: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and metal spatula.

  • Causality: Dry heterocyclic powders carry strong electrostatic charges. Neutralizing the equipment prevents the hazardous powder from "jumping" or aerosolizing, thereby eliminating inhalation risks[2].

  • Mass Measurement: Weigh the required mass accurately. Immediately recap the source vial, purge the headspace with a gentle stream of Argon gas, and seal the cap with Parafilm before returning it to cold storage.

Phase 3: Reconstitution and Reaction Setup 5. Inert Solubilization: Transfer the solid to an oven-dried reaction flask equipped with a magnetic stir bar. Seal the flask with a rubber septum. 6. Purging: Evacuate the flask and backfill with Argon. Repeat this cycle three times. 7. Solvent Addition: Inject anhydrous, degassed solvent (e.g., DCM, DMF, or THF) via a gas-tight syringe.

  • Causality: Anhydrous, oxygen-free conditions prevent unwanted side reactions (like aldol condensations or oxidation) during downstream processes, such as reductive amination or cross-coupling to synthesize HCMV inhibitors[1].

Workflow Visualization

G Storage 1. Storage & Acclimation (Argon, 2-8°C) PPE 2. PPE Donning (Nitrile, Goggles, Lab Coat) Storage->PPE Hood 3. Fume Hood Setup (Face Velocity 80-100 fpm) PPE->Hood Weighing 4. Anti-Static Weighing (Minimize Aerosolization) Hood->Weighing Reaction 5. Inert Reconstitution (Anhydrous Solvent + N2/Ar) Weighing->Reaction Waste 6. Segregated Disposal (Avoid Amines/Bases) Reaction->Waste

Figure 1: End-to-end operational workflow for the safe handling of Pyrido[2,3-b]pyrazine-3-carbaldehyde.

Spill Management and Disposal Plan

Spill Response Protocol:

  • Solid Spills: Do NOT dry sweep, as this will aerosolize the respiratory irritant. Mist the spill lightly with a compatible, non-reactive solvent (e.g., ethanol or water) to suppress dust generation. Wipe up with absorbent pads and place in a sealed hazardous waste bag.

  • Liquid Spills: Cover the spill with an inert, non-combustible absorbent material (such as sand or vermiculite).

  • Decontamination: Wash the affected area with a mild detergent solution to hydrolyze and remove residual traces of the compound.

Waste Disposal Strategy:

  • Segregation: Collect all Pyrido[2,3-b]pyrazine-3-carbaldehyde waste in a dedicated halogenated/non-halogenated organic waste container (depending on the solvent used).

  • Incompatibility Warning: NEVER dispose of this aldehyde in the same waste stream as concentrated primary amines, ammonia, or strong bases.

    • Causality: Uncontrolled mixing in a waste carboy can trigger highly exothermic Schiff base formations or base-catalyzed aldol polymerizations, potentially leading to thermal runaway and container rupture[3].

References

  • Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem - NIH Source: National Institutes of Health (nih.gov) URL:[Link]

  • 1H,2H,3H,4H-pyrido(2,3-b)pyrazine | CID 12531338 - PubChem - NIH Source: National Institutes of Health (nih.gov) URL:[Link]

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition Source: d-nb.info URL: [Link]

  • Pyridine-3-carbaldehyde - Grokipedia Source: grokipedia.com URL:[Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.